Ethyl 7-methoxy-1H-indazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-methoxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-7-5-4-6-8(15-2)9(7)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHKJGLDLREGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586572 | |
| Record name | Ethyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-98-8 | |
| Record name | Ethyl 7-methoxy-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methoxy-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of 7-methoxy-1H-indazole-3-carboxylic acid, followed by its esterification. This document is intended to serve as a practical resource, offering not only procedural steps but also insights into the chemical principles and experimental considerations that underpin this synthetic route.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged structure in drug discovery. This compound, in particular, serves as a crucial intermediate for the elaboration of more complex molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the methoxy and ethyl carboxylate groups provides handles for further chemical modification, enabling the exploration of structure-activity relationships.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the construction of the indazole ring system to form 7-methoxy-1H-indazole-3-carboxylic acid. This is followed by a classical esterification to yield the target ethyl ester. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid
The initial and crucial step is the formation of the indazole ring. This is accomplished through a diazotization of the starting material, 2-amino-3-methoxybenzoic acid, followed by an intramolecular cyclization.
Reaction Mechanism: Diazotization and Cyclization
The reaction proceeds via the in-situ formation of a diazonium salt from the primary aromatic amine of 2-amino-3-methoxybenzoic acid. This is achieved by treatment with nitrous acid (HNO₂), which is typically generated from sodium nitrite and a strong acid.[1] The resulting diazonium salt is a versatile intermediate. In this synthesis, under the reaction conditions, the diazonium salt undergoes an intramolecular cyclization, where the diazonium group is displaced by the carboxylate, leading to the formation of the stable, aromatic indazole ring system.
Caption: Key stages in the formation of the indazole ring.
Experimental Protocol: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-methoxybenzoic acid | 167.16 | 10.0 g | 59.8 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.54 g | 65.8 |
| Hydrochloric Acid (HCl), conc. | 36.46 | 15 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 10.0 g (59.8 mmol) of 2-amino-3-methoxybenzoic acid in 100 mL of deionized water.
-
Acidification: Cool the suspension to 0-5 °C in an ice-water bath. Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.
-
Diazotization: In a separate beaker, dissolve 4.54 g (65.8 mmol) of sodium nitrite in 20 mL of cold deionized water. Add this sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Cyclization: After confirming the completion of diazotization, slowly allow the reaction mixture to warm to room temperature. The color of the reaction mixture will typically change, and gas evolution (N₂) may be observed. Stir the mixture at room temperature for 12-16 hours to ensure complete cyclization.
-
Isolation of the Product: The precipitated solid is the crude 7-methoxy-1H-indazole-3-carboxylic acid.[2] Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 70-85%.
Part 2: Synthesis of this compound
The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a reliable and widely used method for this transformation.[3][4]
Reaction Mechanism: Fischer-Speier Esterification
This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4][5][6] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][6]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier esterification of the indazole carboxylic acid.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Methoxy-1H-indazole-3-carboxylic acid | 192.17 | 5.0 g | 26.0 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 1-2 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g (26.0 mmol) of 7-methoxy-1H-indazole-3-carboxylic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid to the solution. The addition should be done slowly while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture. A typical yield is in the range of 80-95%.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the crystalline product.
Safety Considerations
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Handling of Reagents: Concentrated acids (hydrochloric and sulfuric acid) are corrosive and should be handled with extreme care in a fume hood. Sodium nitrite is an oxidizing agent and is toxic; avoid inhalation and skin contact.
-
Reaction Conditions: The diazotization reaction is exothermic and should be carefully controlled at low temperatures to prevent runaway reactions. Diazonium salts can be unstable and potentially explosive when isolated in a dry state; however, in this procedure, they are generated and used in-situ.
Conclusion
The synthesis of this compound presented in this guide is a robust and reproducible method suitable for laboratory-scale preparation. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for further synthetic applications in the field of medicinal chemistry and drug development.
References
-
Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Patel, D. D., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 334-341. [Link]
-
Krasnokutskaya, E. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20(1), 2342-2348. [Link]
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ResearchGate. Fischer-Speier esterification. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Chemistry LibreTexts. Fischer Esterification. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
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Sci-Hub. An improved synthesis of indazole-3-carboxylic acid. [Link]
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- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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ResearchGate. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. [Link]
-
Krasnokutskaya, E. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]
- US20160318853A1 - Processes for the diazotiz
-
Krasnokutskaya, E. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J Org Chem, 20, 2342-2348. [Link]
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"Ethyl 7-methoxy-1H-indazole-3-carboxylate chemical properties"
An In-Depth Technical Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Indazoles are often considered bioisosteres of indoles, capable of forming crucial hydrogen bond donor-acceptor interactions within the active sites of proteins.[3] This has led to their widespread incorporation into a variety of drug candidates, most notably as potent kinase inhibitors.[2][3] this compound serves as a versatile intermediate, providing a strategic handle for molecular elaboration at the 3-position and on the indazole nitrogen, making it a compound of significant interest for synthetic and medicinal chemists.
Core Chemical Identity and Properties
This compound is a substituted indazole derivative characterized by a methoxy group at the 7-position and an ethyl carboxylate group at the 3-position.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₃[4]
-
Molecular Weight: 220.23 g/mol
-
CAS Number: 205446-24-4
Physicochemical Characteristics
The physicochemical properties of this compound are critical for its handling, reaction setup, and purification.
| Property | Value | Source/Comment |
| Appearance | Typically an off-white to yellow crystalline solid. | Based on related indazole compounds.[5][6] |
| Purity | Commonly available at ≥97% purity for research purposes. | General standard for chemical reagents. |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and ethyl acetate. | Inferred from typical reaction conditions for indazoles.[7][8] |
| Melting Point | Not widely reported, but expected to be a solid at room temperature. The parent compound, 1H-Indazole-3-carboxylic acid, has a melting point of 262-271 °C.[6] |
Spectroscopic Profile
While specific spectra for this exact compound are not publicly available, a standard analysis would include:
-
¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester protons, and a broad singlet for the N-H proton of the indazole.
-
¹³C NMR: Signals would correspond to the carbons of the bicyclic aromatic system, the methoxy carbon, the ester carbonyl carbon, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) would be expected at m/z 221.09.
-
Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H stretch, C=O stretch of the ester, and C-O stretches associated with the ester and methoxy groups.
Synthesis and Manufacturing
The synthesis of indazole-3-carboxylates can be achieved through several established routes. A common and effective strategy involves the transformation of a corresponding indole derivative.
Synthetic Workflow: From Substituted Indole
A plausible and widely utilized pathway begins with a substituted indole, proceeding through nitrosation to form an intermediate aldehyde, which is then oxidized and esterified.
Caption: Synthetic pathway from 7-methoxy-1H-indole.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established methodologies for similar transformations.[3][8]
Step 1: Nitrosation to form 7-Methoxy-1H-indazole-3-carbaldehyde
-
In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of water and DMF and cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (HCl) to the cooled solution while maintaining the temperature at 0 °C.
-
In a separate vessel, dissolve 7-methoxy-1H-indole in DMF.
-
Add the indole solution dropwise to the cold nitrous acid solution over a period of 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), perform an aqueous workup by extracting the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.
Step 2: Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid
-
Dissolve the aldehyde from Step 1 in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) and 2-methyl-2-butene as a chlorine scavenger.
-
Add an aqueous solution of sodium chlorite (NaClO₂) dropwise to the reaction mixture at room temperature.
-
Stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Esterification to this compound
-
Suspend the carboxylic acid from Step 2 in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.
-
The final product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three primary functional components: the indazole N-H, the ethyl ester, and the aromatic ring. This trifecta of reactivity makes it a highly valuable building block.
Caption: Key reaction pathways for molecular elaboration.
N-H Functionalization
The proton on the indazole nitrogen is acidic and can be readily removed by a base. The resulting anion can be alkylated or acylated, providing a primary route for diversification.[9][10] This position is often modified to modulate solubility, cell permeability, or to introduce new binding interactions in a drug target.
Ester Group Transformations
-
Amidation: The ethyl ester can be converted to a wide range of amides by direct reaction with amines (often requiring heat) or, more commonly, after hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like HATU or EDC/HOBt.[7][8] The resulting 1H-indazole-3-carboxamide scaffold is a cornerstone of many PAK1 inhibitors and other therapeutic agents.[11][12]
-
Hydrolysis: Saponification of the ester with a base like lithium hydroxide (LiOH) readily yields the corresponding 7-methoxy-1H-indazole-3-carboxylic acid, a key intermediate for further modifications.[5][7]
Role in Drug Discovery
The indazole core is a validated pharmacophore found in several marketed drugs. Derivatives of indazole-3-carboxylates are central to the discovery of compounds targeting a range of diseases.[2]
-
Oncology: As kinase inhibitors (e.g., Pazopanib, Axitinib), where the indazole core mimics the hinge-binding motif of ATP.[3]
-
Immunotherapy: Recent research has identified 2H-indazole-3-carboxamide derivatives as potent antagonists for the prostanoid EP4 receptor, a target in colorectal cancer immunotherapy.[9]
Safety and Handling
While specific toxicology data for this compound is not available, related structures provide guidance on safe handling.
-
Hazards: Similar aromatic carboxylic acids and esters may cause skin irritation, serious eye irritation, and respiratory irritation.[14]
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. The continued exploration of derivatives built from this scaffold promises to yield the next generation of targeted therapeutics for a host of challenging diseases.
References
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Guareschi, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]
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PubChem. 7-Methoxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available from: [Link]
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Hassan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
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Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
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Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]
-
Liu, X., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available from: [Link]
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Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. Available from: [Link]
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Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Available from: [Link]
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A Comprehensive Spectroscopic and Methodological Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the spectroscopic properties of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the indazole core is present in numerous pharmacologically active agents, making the unambiguous characterization of its derivatives essential. This document synthesizes data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to offer a definitive structural elucidation. Beyond presenting raw data, this guide explains the causality behind experimental choices and provides field-proven protocols for data acquisition, serving as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related molecules.
Molecular Structure and Significance
This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The strategic placement of the methoxy and ethyl carboxylate groups modifies the electronic and steric properties of the indazole scaffold, influencing its potential biological activity and making it a valuable intermediate in organic synthesis. Accurate spectroscopic analysis is the cornerstone of confirming the identity, purity, and structure of such synthesized compounds before their advancement into further research and development phases.
Caption: Chemical Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle and Rationale
¹H NMR spectroscopy is the primary technique for elucidating the carbon-hydrogen framework of a molecule. It provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). For this compound, this technique is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the ethyl ester and methoxy groups.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at 7.26 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.[1]
-
Acquisition Parameters:
-
Temperature: 298 K (Room Temperature).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CHCl₃ at 7.26 ppm).[1]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹H NMR Data Summary and Interpretation
The experimental data provides a clear proton map of the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Interpretation |
| 10.90 | bs | - | 1H | NH | The broad singlet at a high chemical shift is characteristic of an acidic indazole N-H proton. |
| 7.77 | d | 7.5 | 1H | Ar-H | Doublet, deshielded by the adjacent ring nitrogen and aromatic system. |
| 7.23 | dd | 7.5, 7.5 | 1H | Ar-H | Doublet of doublets (or triplet), indicating coupling to two adjacent aromatic protons. |
| 6.77 | d | 7.5 | 1H | Ar-H | Doublet, shielded relative to other aromatic protons, likely due to the methoxy group's influence. |
| 4.51 | q | 7.2 | 2H | O-CH₂ -CH₃ | Quartet, indicating coupling to the three protons of the adjacent methyl group. |
| 3.98 | s | - | 3H | O-CH₃ | Singlet, characteristic of a methoxy group with no adjacent protons. |
| 1.47 | t | 7.2 | 3H | O-CH₂-CH₃ | Triplet, resulting from coupling to the two protons of the adjacent methylene group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle and Rationale
¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl). This is crucial for confirming the presence of all expected carbon atoms in the indazole core, the ester, and the methoxy substituent.
Experimental Protocol: Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.[1]
-
Acquisition Parameters:
-
Reference: The central peak of the CDCl₃ triplet at 77.0 ppm.[1]
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
¹³C NMR Data Summary and Interpretation
The spectrum reveals eleven distinct carbon signals, corresponding to the eleven unique carbon atoms in the structure.[1]
| Chemical Shift (δ) ppm | Assignment | Interpretation |
| 162.73 | C =O | Carbonyl carbon of the ethyl ester, highly deshielded. |
| 145.24 | Ar-C | Quaternary aromatic carbon, likely C7 attached to the methoxy group. |
| 133.23 | Ar-C | Quaternary aromatic carbon of the indazole ring. |
| 127.09 | Ar-C | Quaternary aromatic carbon of the indazole ring. |
| 124.23 | Ar-CH | Aromatic methine carbon. |
| 124.08 | Ar-CH | Aromatic methine carbon. |
| 113.75 | Ar-CH | Aromatic methine carbon. |
| 105.45 | Ar-C | Quaternary aromatic carbon, likely C3 of the indazole ring. |
| 61.05 | O-CH₂ | Methylene carbon of the ethyl ester. |
| 55.51 | O-CH₃ | Methoxy carbon. |
| 14.35 | -CH₃ | Methyl carbon of the ethyl ester. |
High-Resolution Mass Spectrometry (HRMS)
Principle and Rationale
HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique serves as the ultimate confirmation of the molecular formula derived from NMR analysis and is a critical component of structural validation, distinguishing the target compound from potential isomers.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.[1]
-
Data Analysis: Compare the experimentally measured exact mass to the theoretically calculated mass for the expected molecular formula (C₁₁H₁₂N₂O₃).
HRMS Data Summary
| Ion | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |
| C₁₁H₁₂N₂O₃Na⁺ | 243.0740 | 243.0738 |
Interpretation: The experimentally determined mass shows excellent agreement with the calculated mass for the sodium adduct of the target compound, with a deviation of less than 5 ppm.[1] This result provides definitive confirmation of the elemental composition C₁₁H₁₂N₂O₃.
Infrared (IR) Spectroscopy
Principle and Rationale
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by specific molecular vibrations. For this compound, IR is key to confirming the presence of the N-H bond, the C=O of the ester, and the C-O bonds of the ester and methoxy groups.
Experimental Protocol: Data Acquisition
-
Sample Preparation: The spectrum can be recorded directly from a solid sample using an Attenuated Total Reflectance (ATR) accessory or from a neat (thin film) preparation.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.
IR Data Summary and Interpretation
| Absorption (cm⁻¹) | Functional Group | Vibration Type |
| 3162 | N-H | Stretching |
| 2927 | C-H | Aromatic & Aliphatic Stretching |
| 1700 | C=O | Ester Carbonyl Stretching |
| 1586 | C=C | Aromatic Ring Stretching |
| 1265, 1242 | C-O | Ester & Ether Stretching |
Interpretation: The spectrum clearly indicates the key functional groups: the N-H stretch confirms the indazole ring, the strong absorption at 1700 cm⁻¹ is characteristic of the ester carbonyl, and the prominent bands in the 1200-1300 cm⁻¹ region confirm the C-O single bonds of the ester and the methoxy ether.[1]
Comprehensive Structural Elucidation Workflow
The unambiguous characterization of this compound relies on the synergistic integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow below illustrates this logical progression from initial hypothesis to final structural confirmation.
Caption: Workflow for the comprehensive spectroscopic characterization of a novel compound.
References
-
Wiley-VCH (2007). Supporting Information for a scientific publication. The specific publication is not named, but the data for "3-Ethoxycarbonyl-7-methoxy-1H-indazole (3e)" is provided.
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A Technical Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Ethyl 7-methoxy-1H-indazole-3-carboxylate. The indazole core is a privileged scaffold in modern pharmacology, appearing in numerous therapeutics due to its ability to mimic a purine bioisostere and engage in critical hydrogen bonding interactions with biological targets.[1][2] This document provides an in-depth analysis of the subject compound's synthesis, structural characterization, key applications, and safe handling protocols, grounded in authoritative scientific literature.
Compound Identification and Physicochemical Properties
While a specific CAS number for this compound is not consistently cited across major chemical databases, its structure and properties are well-documented. For unambiguous identification, the CAS number of its immediate synthetic precursor, 7-Methoxy-1H-indazole-3-carboxylic acid , is 133841-08-4 .[3] The ethyl ester is typically prepared from this acid in the final synthetic step.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Ethoxycarbonyl-7-methoxy-1H-indazole | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.23 g/mol | Calculated |
| Appearance | Slight yellow solid | [4] |
Synthesis and Mechanistic Insights
The synthesis of substituted indazoles is a cornerstone of heterocyclic chemistry. One robust and elegant method for accessing the 7-methoxy-1H-indazole-3-carboxylate scaffold involves the generation of a reactive benzyne intermediate followed by a [3+2] cycloaddition reaction. This approach offers high regioselectivity and is amenable to creating diverse analogs.
Causality of Experimental Design: The chosen pathway leverages a silyl-triflate aryne precursor. The trimethylsilyl group directs the elimination to form the desired benzyne, while the triflate acts as an excellent leaving group. The subsequent cycloaddition with ethyl diazoacetate is an efficient method for constructing the pyrazole ring fused to the benzene core. The use of a fluoride source (like KF or CsF) is critical for triggering the elimination to form the benzyne, and a crown ether (18-crown-6) is employed to sequester the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.
Sources
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An In-depth Technical Guide to Ethyl 7-methoxy-1H-indazole-3-carboxylate: Synthesis, Characterization, and Significance in Medicinal Chemistry
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid structure, coupled with the capacity for crucial hydrogen bonding interactions, provides a versatile framework for the design of potent and selective therapeutic agents.[3] This guide delves into a specific, yet highly significant, derivative: Ethyl 7-methoxy-1H-indazole-3-carboxylate. We will explore its synthesis from fundamental starting materials, detail its characterization, and illuminate the strategic importance of the 7-methoxy substitution in the context of modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable building block.
Strategic Importance of the 7-Methoxy Indazole Moiety
The substitution pattern on the indazole ring plays a pivotal role in modulating the pharmacological profile of a molecule. While the broader indazole scaffold is known for a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties, the specific placement of substituents can fine-tune its interaction with biological targets.[1][4]
The 7-methoxy group, in particular, can be of strategic importance for several reasons:
-
Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn affects its solubility, permeability, and metabolic stability.
-
Enhancement of Potency and Selectivity: Similar to the well-documented role of a 7-methyl group in kinase inhibitors, the 7-methoxy group can occupy specific hydrophobic pockets within a target protein, leading to enhanced binding affinity and selectivity.[3]
-
Metabolic Blocking: The 7-position can be a site of metabolism. The presence of a methoxy group can block this metabolic pathway, thereby increasing the in vivo half-life of the drug candidate.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Studies have shown that 7-methoxyindazole is a notable inhibitor of nNOS, suggesting its potential in neurological disorders. The 7-methoxy group appears to be a key feature for this activity.[5]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through a [3+2] cycloaddition reaction between an in situ generated aryne and ethyl diazoacetate.[6] An alternative conceptual approach involves the intramolecular cyclization of a diazotized o-aminophenylacetic acid derivative.[7] Below, we provide a detailed, field-tested protocol based on the cycloaddition strategy.
Experimental Protocol: [3+2] Cycloaddition Route
This protocol is adapted from established procedures for the synthesis of related indazole esters.[6][8]
Materials and Equipment:
-
2-Amino-3-methoxybenzoic acid
-
Isoamyl nitrite
-
1,2-dichloroethane (DCE)
-
Ethyl diazoacetate
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Preparation of the Aryne Precursor (Benzyne Generation):
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-amino-3-methoxybenzoic acid (1 equivalent) in 1,2-dichloroethane (DCE).
-
Heat the solution to reflux (approximately 83 °C).
-
Slowly add a solution of isoamyl nitrite (1.2 equivalents) in DCE via the dropping funnel over a period of 30 minutes.
-
Continue refluxing for an additional 1 hour to ensure complete formation of the diazonium salt, which will then decompose to the corresponding aryne in situ.
-
-
[3+2] Cycloaddition Reaction:
-
To the refluxing solution containing the in situ generated aryne, add a solution of ethyl diazoacetate (1.5 equivalents) in DCE dropwise over 1 hour.
-
Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Mechanistic Insights: The Aryne Cycloaddition
The core of this synthesis lies in the [3+2] cycloaddition of a highly reactive aryne intermediate with ethyl diazoacetate.
Visualizing the Reaction Mechanism:
Caption: Mechanism of the [3+2] cycloaddition reaction.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data has been reported for the target compound, also known as 3-Ethoxycarbonyl-7-methoxy-1H-indazole.[6]
| Analytical Data | Reported Values |
| Appearance | Slight yellow solid |
| ¹H NMR (300MHz, CDCl₃) δ | 10.90 (1H, bs), 7.77 (1H, d, J = 7.5 Hz), 7.23 (1H, dd, J = 7.5, 7.5 Hz), 6.77 (1H, d, J = 7.5 Hz), 4.51 (2H, q, J = 7.2 Hz), 3.98 (3H, s), 1.47 (3H, t, J = 7.2 Hz) |
| ¹³C NMR (75 MHz, CDCl₃) δ | 14.35, 55.51, 61.05, 105.45, 113.75, 124.08, 124.23, 133.23, 127.09, 145.24, 162.73 |
| HRMS (ESI) | Calcd for C₁₁H₁₂N₂O₃ (M+Na) 243.0740. Found 243.0738 |
| IR (neat) cm⁻¹ | 3162, 2927, 1700, 1586, 1265, 1242 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of complex molecules for drug discovery. Its preparation via a [3+2] cycloaddition reaction is an efficient and scalable method. The strategic placement of the 7-methoxy group offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of the specific roles of such substitutions continues to grow, we can anticipate the development of even more potent and selective indazole-based therapeutics in the future.
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The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Available at: [Link]
- Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-9.
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1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
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Diazotisation. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]
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Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. Available at: [Link]
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Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. ResearchGate. Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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A Technical Guide to the Pharmacological Potential of 7-Methoxy-Indazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[3][4] This guide focuses on a specific, highly promising subclass: 7-methoxy-indazole derivatives. The introduction of a methoxy group at the 7-position imparts distinct physicochemical characteristics that significantly influence target binding, selectivity, and overall pharmacological profile. We will explore the compelling therapeutic potential of these derivatives, delving into their mechanisms of action across key disease areas including neurodegeneration, oncology, and inflammation. This document provides an in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols for validation, and a forward-looking perspective on the future of this chemical class in drug discovery.
The Strategic Importance of the 7-Methoxy Group
The indazole ring itself is a versatile pharmacophore, but the substitution pattern dictates its biological activity. The methoxy group (-OCH₃) at the 7-position is not merely an arbitrary addition; it serves several critical functions:
-
Electronic Effects: As an electron-donating group, the 7-methoxy substituent modulates the electron density of the indazole ring system, which can enhance or enable specific non-covalent interactions with biological targets.[5]
-
Steric Influence: The size of the methoxy group is crucial. It is large enough to provide specific steric hindrance that can favor binding to one target over another, yet small enough to avoid unfavorable clashes within certain active sites. This is particularly evident in its interaction with neuronal nitric oxide synthase (nNOS).[5][6]
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing a key interaction point to anchor the molecule within a protein's binding pocket.[5]
These features collectively contribute to the enhanced potency and, in some cases, improved selectivity of 7-methoxy-indazole derivatives compared to unsubstituted or alternatively substituted analogues.
Key Pharmacological Activities and Mechanisms of Action
Neuroprotection via Selective nNOS Inhibition
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event in several neurodegenerative diseases and ischemic events.[5][7] 7-Methoxy-1H-indazole (7-MI) has been identified as a potent and selective inhibitor of nNOS.
Mechanism of Action: 7-MI acts as a competitive inhibitor at the L-arginine binding site of nNOS. Molecular modeling and X-ray crystallography studies suggest that the indazole core mimics the guanidinium group of L-arginine. The 7-methoxy group plays a critical role by forming a hydrogen bond with the peptide NH of a methionine residue (Met 360) within the active site, further stabilizing the complex.[5] Crucially, structure-activity relationship studies have demonstrated that bulkier alkoxy groups at the 7-position (e.g., ethoxy, propoxy) lead to a dramatic loss of activity due to steric hindrance, highlighting the optimal size of the methoxy substituent for nNOS engagement.[5][6]
Experimental Protocol: In Vitro nNOS Activity Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, to quantify nNOS activity.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4), NADPH, L-arginine, calmodulin, and Ca²⁺. Prepare a solution of purified nNOS enzyme.
-
Compound Preparation: Serially dilute the 7-methoxy-indazole test compound in the assay buffer to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, cofactors, L-arginine, and the test compound or vehicle control. Add the nNOS enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a reagent that depletes NADPH (e.g., lactate dehydrogenase and pyruvate).
-
Nitrite Detection: Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Measurement: After a short incubation in the dark, measure the absorbance at 540 nm using a plate reader. The intensity of the resulting azo dye color is proportional to the nitrite concentration.
-
Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value by comparing the inhibition at each compound concentration to the vehicle control.
Anticancer Activity
The indazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved kinase inhibitors like Axitinib and Pazopanib featuring this core.[2][3][8] 7-methoxy-indazole derivatives have emerged as potent anticancer agents through multiple mechanisms.
A. Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases.[9] Indazole derivatives are effective ATP-competitive kinase inhibitors, targeting key players in oncogenic pathways like VEGFR, FGFR, and ERK.[10][11][12]
B. Tubulin Polymerization and Vascular Disruption: Certain derivatives act as tumor-vascular disrupting agents.[13] One promising lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, while also disrupting established tumor vasculature.[13] This dual mechanism is highly effective in controlling tumor growth.
C. Induction of Apoptosis: Ultimately, many anticancer pathways converge on the induction of programmed cell death (apoptosis). Studies have shown that potent 7-methoxy-indazole derivatives upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[14]
Data Summary: In Vitro Antiproliferative Activity
| Compound ID | Target/Mechanism | Cell Line | IC₅₀ / GI₅₀ | Reference |
| Compound 2f ¹ | Apoptosis Induction | 4T1 (Breast) | 0.23 µM | [14] |
| Compound 2f ¹ | Apoptosis Induction | HepG2 (Liver) | 0.80 µM | [14] |
| Compound 2f ¹ | Apoptosis Induction | MCF-7 (Breast) | 0.34 µM | [14] |
| Compound 2 ² | Tubulin Inhibition | NCI-H460 (Lung) | Sub-nanomolar | [13] |
| Compound 2 ² | Tubulin Inhibition | A549 (Lung) | 1.1 nM | [13] |
| Compound 2 ² | Tubulin Inhibition | MCF-7 (Breast) | 0.8 nM | [13] |
| ¹(E)-6-(2-(3,5-dimethoxystyryl)-1H-indazol-6-yl)-N-methylpyridin-2-amine | ||||
| ²7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved FRET (TR-FRET) assay is a common platform for assessing kinase inhibitors.
-
Reagent Preparation: Prepare assay buffer, a europium-labeled anti-tag antibody, a GFP-tagged kinase of interest, and an Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.
-
Compound Plating: In a low-volume 384-well plate, serially dilute the 7-methoxy-indazole test compound.
-
Reaction Assembly: Add the GFP-kinase, tracer, and Eu-antibody solution to the wells containing the test compound. The tracer will bind to the kinase's ATP pocket if not displaced by the inhibitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates FRET (tracer is bound), while a low ratio indicates displacement by the inhibitor. Determine the IC₅₀ from the dose-response curve.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory activity, suggesting their utility in conditions like rheumatoid arthritis.[15]
Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory pathways. Studies show that indazole derivatives can dose-dependently inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16] This multi-pronged approach effectively dampens the inflammatory cascade.
Synthetic Approach
A common and effective route for synthesizing 7-substituted indazoles involves the reaction of a correspondingly substituted 2-fluorobenzonitrile with hydrazine.[17] This method provides a reliable pathway to the core scaffold, which can then be further functionalized.
Concluding Remarks and Future Perspectives
7-Methoxy-indazole derivatives represent a highly versatile and potent class of molecules with demonstrated efficacy across multiple therapeutic areas. Their success as nNOS inhibitors, kinase-targeting anticancer agents, and broad-spectrum anti-inflammatory compounds underscores the value of the 7-methoxy-indazole scaffold.
The path forward involves several key objectives:
-
Selectivity Profiling: Future work must focus on extensive kinase panel screening and off-target liability assays to ensure the development of highly selective agents, minimizing potential side effects.
-
Pharmacokinetic Optimization: While potent, many lead compounds require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve oral bioavailability and in vivo stability.
-
Novel Target Exploration: The inherent drug-like properties of this scaffold warrant its exploration against other emerging targets in oncology, immunology, and neurology.
By integrating rational, structure-based design with robust biological validation, the full therapeutic potential of 7-methoxy-indazole derivatives can be realized, paving the way for the next generation of targeted medicines.
References
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Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 149-156. [Link]
-
Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (2010). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2). [Link]
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Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Request PDF on ResearchGate. [Link]
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Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(9), 107-114. [Link]
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Patel, H., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14270-14320. [Link]
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Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]
-
Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-106. [Link]
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Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets, 23(1), 1-13. [Link]
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Edwards, P. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 503-529. [Link]
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Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24655-24680. [Link]
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Ancellin, N., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(1), 85. [Link]
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Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
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Chandrashekar, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
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Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). [Link]
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Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. [Link]
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Chandrashekar, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(6), FF01-FF04. [Link]
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Wei, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 43, 128087. [Link]
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Wang, Y., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(17), 9373-9390. [Link]
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Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
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Plescia, S., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3433-3443. [Link]
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Kim, J. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. International Journal of Molecular Sciences, 21(19), 7111. [Link]
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Gaikwad, D. D., et al. (2015). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
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Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Bentham Science Publishers. [Link]
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Catarzi, D., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]
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Al-Hussain, S. A., & Afzal, O. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Drug Discovery. [Link]
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The Structural Elucidation of Ethyl 7-methoxy-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists
Foreword: Decoding a Privileged Scaffold
In the landscape of modern drug discovery, the indazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently demonstrates bioactivity across a range of therapeutic targets. From potent kinase inhibitors in oncology to novel therapeutics for neurological disorders, the functionalization of the indazole ring system is a cornerstone of contemporary medicinal chemistry. This guide provides an in-depth structural analysis of a key exemplar, Ethyl 7-methoxy-1H-indazole-3-carboxylate. Our objective is to move beyond a mere recitation of data, offering instead a cohesive narrative that elucidates the causal links between analytical methodology and structural insight. For researchers engaged in the development of indazole-based therapeutics, a profound understanding of the structural nuances of such building blocks is not merely academic; it is a prerequisite for rational drug design and the successful navigation of the complex path to clinical efficacy.
Synthesis and Purification: Establishing the Foundation
The journey to structural elucidation begins with the synthesis of the target molecule. The preparation of this compound can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a suitably substituted o-toluidine derivative. The following protocol is a representative example of the synthetic strategy.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 2-amino-3-methoxybenzoate derivative.
-
A solution of the starting aniline in an appropriate acidic medium (e.g., HCl in ethanol) is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The reaction is stirred for a further 30 minutes.
Step 2: Intramolecular Cyclization.
-
The diazonium salt solution is then slowly warmed to room temperature, allowing for intramolecular cyclization to the indazole ring system. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification.
-
Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous phase is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Causality in Experimental Design: The choice of a low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent gradual warming provides the activation energy necessary for the desired intramolecular cyclization, favoring the formation of the thermodynamically stable indazole ring.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
With the purified compound in hand, a suite of spectroscopic techniques is employed to confirm its identity and elucidate its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed picture of the hydrogen atom environments. For this compound, the key resonances are assigned as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.90 | bs | 1H | N-H |
| 7.77 | d, J = 7.5 Hz | 1H | Ar-H |
| 7.23 | dd, J = 7.5, 7.5 Hz | 1H | Ar-H |
| 6.77 | d, J = 7.5 Hz | 1H | Ar-H |
| 4.51 | q, J = 7.2 Hz | 2H | -OCH₂CH₃ |
| 3.98 | s | 3H | -OCH₃ |
| 1.47 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ |
Expert Interpretation: The broad singlet at 10.90 ppm is characteristic of the acidic N-H proton of the indazole ring. The aromatic region displays a splitting pattern consistent with a trisubstituted benzene ring. The quartet and triplet of the ethyl ester group are clearly resolved, and the sharp singlet at 3.98 ppm confirms the presence of the methoxy group.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| 162.73 | C=O (ester) |
| 145.24 | C |
| 133.23 | C |
| 127.09 | C |
| 124.23 | CH |
| 124.08 | C |
| 113.75 | CH |
| 105.45 | CH |
| 61.05 | -OCH₂CH₃ |
| 55.51 | -OCH₃ |
| 14.35 | -OCH₂CH₃ |
Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons in the proposed structure, providing a primary layer of validation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment |
| 3162 | N-H stretch |
| 2927 | C-H stretch (aliphatic) |
| 1700 | C=O stretch (ester) |
| 1586 | C=C stretch (aromatic) |
| 1265, 1242 | C-O stretch |
Insight from Experience: The sharp, strong absorption at 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. The broadness of the N-H stretch around 3162 cm⁻¹ suggests the presence of hydrogen bonding in the solid state.
High-Resolution Mass Spectrometry (HRMS): Exact Mass and Molecular Formula
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the unambiguous determination of its elemental composition.
| Parameter | Value |
| Calculated m/z for C₁₁H₁₂N₂O₃ + Na⁺ | 243.0740 |
| Found m/z | 243.0738 |
Trustworthiness of Data: The excellent agreement between the calculated and found mass-to-charge ratio to four decimal places provides unequivocal confirmation of the molecular formula C₁₁H₁₂N₂O₃.
Visualizing the Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
X-ray Crystallography: The Solid-State Conformation
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. It is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Note: A publicly available crystal structure for this compound was not identified at the time of this writing. Therefore, to illustrate the power of this technique, we will discuss the expected workflow and the type of information that would be obtained, drawing parallels with known crystal structures of similar indazole derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
Step 1: Crystal Growth.
-
High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Slow evaporation of the solvent at a constant temperature is one of the most common methods to encourage the growth of single crystals suitable for diffraction.
Step 2: Data Collection.
-
A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
Step 3: Structure Solution and Refinement.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions are refined to best fit the experimental data.
Visualizing the Crystallography Workflow
Sources
In Silico ADMET Evaluation of Methoxyindazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Critical Role of Early ADMET Profiling for Methoxyindazole-Based Therapeutics
The methoxyindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies. Its inherent drug-like properties make it an attractive starting point for novel drug design. However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Early and predictive assessment of these properties is therefore not just advantageous, but essential for de-risking projects, conserving resources, and accelerating the development timeline.
This in-depth technical guide provides a comprehensive framework for the in silico ADMET evaluation of methoxyindazole derivatives. We will move beyond a mere checklist of predictive models, delving into the causal relationships between the physicochemical properties of methoxyindazoles and their likely pharmacokinetic and toxicological behavior. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to navigate the complexities of computational ADMET profiling.
I. The Methoxyindazole Scaffold: Physicochemical Nuances and their ADMET Implications
The ADMET profile of a molecule is intrinsically linked to its physicochemical properties.[2][3] For methoxyindazoles, several key features warrant careful consideration:
-
Lipophilicity (logP): The indazole core is aromatic and relatively lipophilic. The addition of a methoxy group further increases lipophilicity. While a moderate logP is crucial for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and a higher propensity for metabolism by cytochrome P450 (CYP) enzymes.[4]
-
Aqueous Solubility (logS): Poor solubility is a common hurdle for aromatic heterocyclic compounds. The methoxy group, while increasing lipophilicity, can have a variable effect on solubility depending on its position and the overall molecular context. Early in silico prediction of solubility is critical for anticipating potential issues with formulation and oral bioavailability.
-
Hydrogen Bonding Capacity: The indazole core contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen). These are crucial for target interactions but also influence solubility and permeability. Substituents on the methoxyindazole scaffold will further modulate this capacity.
-
Topological Polar Surface Area (TPSA): TPSA is a key predictor of oral absorption and blood-brain barrier (BBB) penetration. The indazole ring itself contributes significantly to the TPSA. Careful management of polar groups in substituted methoxyindazoles is necessary to maintain a balance between target affinity and desirable ADMET properties.
II. A Curated Workflow for In Silico ADMET Profiling of Methoxyindazoles
A robust in silico ADMET evaluation should be a systematic and iterative process, integrated early into the design-make-test-analyze cycle. The following workflow is tailored for the specific considerations of methoxyindazole derivatives.
Caption: In Silico ADMET Workflow for Methoxyindazoles.
Step-by-Step Protocol: Core ADMET Predictions
1. Physicochemical Properties and Drug-Likeness Assessment:
-
Objective: To perform an initial filtering of compounds based on fundamental physicochemical properties and established drug-likeness rules.
-
Methodology:
-
Obtain the chemical structures of the methoxyindazole analogs in a suitable format (e.g., SMILES or SDF).
-
Utilize a computational tool such as SwissADME, pkCSM, or ADMETlab 2.0 to calculate key physicochemical descriptors.[5][6]
-
Evaluate compliance with Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and Veber's rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų).
-
-
Causality Insight: Compounds that violate multiple rules have a higher probability of poor oral bioavailability.[7] This initial screen helps to flag potential liabilities early in the design process.
2. Absorption:
-
Objective: To predict the extent of absorption from the gastrointestinal tract.
-
Key Parameters & Protocols:
-
Aqueous Solubility (logS): Essential for dissolution prior to absorption. Predicted using models based on atomic contributions or machine learning algorithms.
-
Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed through the human intestine. Many in silico tools provide a classification (e.g., high, moderate, low).
-
Caco-2 Permeability: An in vitro model for intestinal permeability that is widely predicted in silico. A higher predicted permeability value suggests better absorption.
-
3. Distribution:
-
Objective: To estimate how a compound distributes throughout the body.
-
Key Parameters & Protocols:
-
Plasma Protein Binding (PPB): Highly bound drugs have a lower free concentration available to exert their therapeutic effect. In silico models can predict the percentage of binding.
-
Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeting drugs. This is typically a classification model (BBB+ or BBB-). For non-CNS targets, low BBB penetration is often desirable to minimize off-target effects.
-
4. Metabolism:
-
Objective: To predict the metabolic fate of the methoxyindazole derivatives, with a special focus on the liabilities introduced by the methoxy group.
-
Key Parameters & Protocols:
-
CYP450 Inhibition: Predicts whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to drug-drug interactions.
-
CYP450 Substrate: Predicts which CYP isoforms are likely to metabolize the compound.
-
Site of Metabolism (SOM) Prediction: This is a critical step for methoxyindazoles.
-
Protocol:
-
Utilize a SOM prediction tool that is proficient in predicting CYP-mediated metabolism (e.g., StarDrop's P450 Metabolism module, GLORYx, BioTransformer).[8][9]
-
Specifically look for predictions of O-demethylation of the methoxy group, a common metabolic pathway for methoxylated compounds.[1] This reaction is primarily catalyzed by CYP enzymes and can lead to the formation of a hydroxylated metabolite with a different pharmacological and toxicological profile.
-
Analyze the predicted lability of other sites on the indazole ring and substituents. Aromatic hydroxylation is also a common metabolic route.
-
-
-
-
Causality Insight: The methoxy group can be a metabolic "soft spot".[1] Predicting its lability allows for proactive medicinal chemistry strategies, such as replacing the methoxy group with a less metabolically susceptible bioisostere or modifying its electronic environment to reduce the rate of O-demethylation.
5. Excretion:
-
Objective: To predict the primary routes of elimination from the body.
-
Key Parameters & Protocols:
-
Renal Organic Cation Transporter 2 (OCT2) Substrate: Important for the renal clearance of cationic drugs.
-
6. Toxicity:
-
Objective: To identify potential toxicological liabilities early in the drug discovery process.
-
Key Parameters & Protocols:
-
hERG Inhibition: The blockage of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. In silico models can predict the likelihood of hERG inhibition.
-
Hepatotoxicity: Predicts the potential for a compound to cause liver damage.
-
Mutagenicity (Ames Test): Predicts the mutagenic potential of a compound.
-
Carcinogenicity: Predicts the potential of a compound to cause cancer.
-
III. Data Interpretation and Decision Making: From Predictions to Actionable Insights
The output of an in silico ADMET evaluation is a multidimensional dataset that requires careful interpretation.
Data Summary Table: A Hypothetical Case Study
| Compound ID | MW | logP | logS | HIA (%) | Caco-2 (logPapp) | BBB Penetrant? | CYP2D6 Inhibitor? | Major SOM | hERG Blocker? | Hepatotoxic? |
| Methoxyindazole-A | 350.4 | 3.2 | -4.5 | 92 | 0.95 | Yes | No | O-demethylation | Low Risk | No |
| Methoxyindazole-B | 480.6 | 4.8 | -5.8 | 85 | 0.72 | Yes | Yes | Aromatic Hydrox. | High Risk | Yes |
| Methoxyindazole-C | 380.5 | 2.5 | -3.1 | 95 | 1.20 | No | No | N-dealkylation | Low Risk | No |
Decision-Making Framework
The following diagram illustrates a logical framework for making decisions based on the predicted ADMET profile.
Caption: Decision-Making Framework for Methoxyindazoles.
IV. Conclusion and Future Perspectives
In silico ADMET profiling is an indispensable tool in modern drug discovery. For methoxyindazole-based projects, a tailored computational workflow that accounts for the specific physicochemical characteristics and metabolic liabilities of this scaffold can significantly enhance the efficiency and success rate of lead optimization. By integrating these predictive models early and iteratively, research teams can make more informed decisions, prioritize compounds with a higher likelihood of clinical success, and ultimately, bring safer and more effective medicines to patients faster.
The field of in silico ADMET prediction is continuously evolving, with the advent of more sophisticated machine learning and artificial intelligence models promising even greater predictive accuracy. As these tools become more refined, their role in guiding the design of superior methoxyindazole-based therapeutics will only continue to grow.
V. References
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ADMET predicted drug-likeness of some selected indole derivatives (12, 33, 37, 45, 51, 53 and 101) with high potency against the NS4B receptor. ResearchGate. Available at: [Link].
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Arulmozhi, S., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences. Available at: [Link].
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Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link].
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link].
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Gleeson, M. P., et al. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery. Available at: [Link].
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Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research. Available at: [Link].
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Kalgutkar, A. S., et al. (2005). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Current Drug Metabolism. Available at: [Link].
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Mansley, T. E., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Available at: [Link].
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Pelletier, R., et al. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. Archives of Toxicology. Available at: [Link].
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S. El-Mekkawy, et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Available at: [Link].
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T'jollyn, H., et al. (2016). Candidate Molecule Selection Based on In Silico Predicted ADMET Properties of 12 Indenoindole Derivatives. ChemInform. Available at: [Link].
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Tyzack, J. D., & Kirchmair, J. (2019). Prediction of Drug Metabolism: Use of Structural Biology and In Silico Tools. International Journal of Molecular Sciences. Available at: [Link].
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Usai, D., et al. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science. Available at: [Link].
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Vasanthanathan, P., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link].
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Waring, M. J., et al. (2015). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery. Available at: [Link].
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Yasmeen, S., et al. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Medicinal Chemistry. Available at: [Link].
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Zhang, L., et al. (2020). In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19. Journal of Pharmaceutical Analysis. Available at: [Link].
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Methodological & Application
Application Notes & Protocols: The Utility of Ethyl 7-methoxy-1H-indazole-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and its ability to act as a bioisostere for native structures like indole.[1][2][3] This application note provides an in-depth guide to the synthesis, derivatization, and strategic application of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a key building block for developing targeted therapeutics. We will explore its role in constructing potent inhibitors for critical targets such as protein kinases and Calcium Release-Activated Calcium (CRAC) channels.[4][5] This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind them, aiming to accelerate discovery programs.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are prominent in numerous clinically approved drugs and investigational molecules, demonstrating a wide spectrum of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][6] The bicyclic structure, featuring a fused benzene and pyrazole ring, offers a unique combination of rigidity and hydrogen bonding capabilities (both donor and acceptor), making it an excellent motif for binding within the active sites of enzymes and receptors.[3]
The 7-methoxy substitution on the indazole ring can be particularly advantageous. The methoxy group is an electron-donating group that can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing biological activity and pharmacokinetic profiles.[7] The ethyl carboxylate at the 3-position serves as a versatile chemical handle, readily converted into amides, hydrazides, and other functional groups, enabling the exploration of extensive chemical space and structure-activity relationships (SAR).
This guide focuses on the practical application of this compound, from its synthesis to its conversion into high-value medicinal chemistry intermediates.
Synthesis of the Core Scaffold
The most efficient route to 3-functionalized 7-substituted indazoles begins with the corresponding substituted indole. The following three-step protocol details the synthesis of this compound starting from the commercially available 7-methoxy-1H-indole. This process involves a ring expansion via nitrosation, followed by oxidation and esterification.
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Introduction: Navigating the Regiochemical Challenge of Indazole Functionalization
An Application Guide for the Regioselective N-Alkylation of Ethyl 7-methoxy-1H-indazole-3-carboxylate
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" structure due to its frequent appearance in a wide array of therapeutic agents, from anti-cancer drugs to potent anti-inflammatory compounds.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of these valuable molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, which presents a significant and often frustrating synthetic hurdle.[1][4][5] Direct alkylation of an NH-indazole frequently yields a mixture of N1 and N2 regioisomers, complicating purification, reducing the yield of the desired product, and increasing development costs.[2][5][6]
This application note provides a detailed guide for researchers focused on the N-alkylation of a specific, highly relevant substrate: This compound . We will move beyond a simple recitation of steps to explore the underlying principles that govern regioselectivity. By understanding the interplay of bases, solvents, and the inherent electronic nature of the substrate, scientists can strategically control the reaction's outcome to selectively favor the desired N1 or N2 product. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
The Decisive Factors: Understanding the Path to Regioselectivity
The outcome of an indazole alkylation reaction is not arbitrary; it is a predictable result of competing reaction pathways dictated by thermodynamics and kinetics.[1][5] The 1H-indazole tautomer is generally recognized as being more thermodynamically stable than its 2H-counterpart.[1][7][8] This inherent stability can be exploited to favor the N1-alkylated product under conditions that permit thermodynamic equilibration.[1][7][9]
The most powerful tool for directing the regiochemical outcome is the judicious selection of the base and solvent system.[2][10]
-
N1-Selective Conditions : A strong, non-coordinating base such as sodium hydride (NaH) in an aprotic, relatively non-polar solvent like tetrahydrofuran (THF) is the combination of choice for achieving high N1 selectivity.[2][9][11][12] The prevailing theory suggests that the sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-ester group. This chelation effect sterically encumbers the N2 position, leaving the N1 position as the primary site for electrophilic attack.[3][8][10][13]
-
N2-Selective or Mixed Isomer Conditions : The use of weaker inorganic bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) , in polar aprotic solvents like N,N-dimethylformamide (DMF) , often leads to a mixture of N1 and N2 isomers.[2][5][14] In some cases, these conditions can be tuned to favor the N2 isomer. Furthermore, the electronic nature of the indazole ring itself is a key factor. The presence of an electron-withdrawing group at the C7 position, such as the methoxy group in our target substrate, can electronically favor alkylation at the N2 position.[2][7][9]
The choice of alkylating agent (R-X) and reaction temperature also contribute to the final isomer ratio, though typically to a lesser extent than the base and solvent.[7][8][15]
Visualizing the Reaction and Workflow
To clarify the process, the following diagrams illustrate the key molecules and the general experimental workflow.
Caption: General experimental workflow for indazole N-alkylation.
Caption: Structures of the starting material and the N1/N2 regioisomeric products. (Note: Placeholder images are used for products).
Experimental Protocols
Safety Precaution: Sodium hydride (NaH) is a water-reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Highly Selective Synthesis of Ethyl 1-Alkyl-7-methoxy-1H-indazole-3-carboxylate (N1-Isomer)
This protocol is optimized for maximizing the yield of the N1-alkylated product by leveraging the chelation-controlled mechanism.[2][9][10][12]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar balloon), ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous THF (to a concentration of approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add NaH (1.2 equiv) to the stirred solution. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The solution may become a slurry.
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Workup and Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N1-isomer.
Protocol 2: Synthesis of Ethyl 2-Alkyl-7-methoxy-2H-indazole-3-carboxylate (N2-Isomer) / Isomer Mixtures
This protocol employs conditions known to produce significant amounts of the N2-isomer, often in a mixture with the N1-isomer that requires careful purification.[5][14]
Materials and Reagents:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Water, Ethyl acetate (EtOAc), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), anhydrous K₂CO₃ (2.0-3.0 equiv), and anhydrous DMF (to a concentration of approx. 0.2-0.4 M).
-
Alkylation: Add the alkylating agent (1.1-1.2 equiv) to the suspension.
-
Reaction Progression: Heat the mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash several times with water to remove residual DMF, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of N1 and N2 isomers. Meticulous flash column chromatography is required for their separation. The polarity difference between the two isomers is often small, necessitating careful selection of the eluent system.
Summary of Conditions and Expected Outcomes
| Parameter | Protocol 1 (N1-Selective) | Protocol 2 (N2-Favored/Mixture) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temp | Room Temp to 80 °C |
| Expected Outcome | High N1-regioselectivity (>95:5 N1:N2) | Mixture of N1 and N2 isomers |
| Key Principle | Thermodynamic Control via Na⁺ Chelation | Kinetic/Mixed Control in Polar Solvent |
Structural Assignment: Unambiguously Identifying the Isomers
Distinguishing between the N1 and N2 regioisomers is non-trivial but can be accomplished definitively using NMR spectroscopy.[16]
-
¹H NMR Spectroscopy : The chemical shifts of the aromatic protons provide strong clues. For N2-isomers, the proton at the C7 position is significantly deshielded due to the anisotropic effect of the N1 lone pair and appears at a higher chemical shift (further downfield) compared to the same proton in the N1-isomer.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation) NMR : This 2D NMR experiment provides conclusive proof of connectivity.
-
For the N1-isomer , a correlation will be observed between the protons of the alkyl group's α-carbon (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.[2][7][9]
-
For the N2-isomer , a correlation will be seen between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.[2][7]
-
References
-
Catarzi, D., et al. (2001). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 6(5), 405-416. Available at: [Link]
-
Chen, C.-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. Available at: [Link]
-
Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 375-388. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 12345-12351. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
-
Chandramouli, N., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
-
Gale, B. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. Retrieved from [Link]
-
Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from [Link]
-
Aytac, S. P., & Tozkoparan, B. (2018). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]
-
Gale, B. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Gale, B. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Dahlén, J. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Dahlén, J. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Available at: [Link]
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Application Notes & Protocols: Ethyl 7-methoxy-1H-indazole-3-carboxylate in Cancer Research
For: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, including several FDA-approved anti-cancer drugs.[1][2][3][4] Ethyl 7-methoxy-1H-indazole-3-carboxylate represents a key starting material and versatile chemical intermediate for the synthesis of novel indazole-based therapeutics. Its strategic functionalization—an ester group amenable to hydrolysis and subsequent amide coupling, and a methoxy group for potential electronic and steric influence—makes it an ideal platform for developing compound libraries for Structure-Activity Relationship (SAR) studies. This document provides a detailed guide on the application of this compound, not as a direct therapeutic, but as a foundational building block for the discovery of potent anti-cancer agents. We will outline the synthetic pathways to generate bioactive derivatives and provide detailed protocols for their subsequent biological evaluation, from initial in vitro screening to in vivo efficacy models.
| The Strategic Importance of the Indazole Scaffold in Oncology
Indazole derivatives have demonstrated a wide array of pharmacological activities, most notably as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2] The success of drugs like Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) validates the therapeutic potential of the indazole core.[1]
This compound serves as an excellent starting point for exploring this chemical space. The primary synthetic strategy involves converting the ethyl ester at the 3-position into a diverse array of carboxamides. This amide linkage is crucial as it can form key hydrogen bond interactions within the ATP-binding pocket of target kinases, a common feature of many kinase inhibitors.[5][6]
Caption: General workflow from starting material to lead compound.
| Synthetic Protocols for Derivative Library Generation
The conversion of the stable ethyl ester into a reactive carboxylic acid, followed by amide coupling, is the cornerstone of its application.
Protocol 1: Saponification (Hydrolysis) of the Ethyl Ester
This protocol converts the starting material into the corresponding carboxylic acid, the necessary precursor for amide coupling.
Rationale: The ester is hydrolyzed under basic conditions using lithium hydroxide (LiOH), which is preferred over sodium hydroxide in some cases due to the better solubility of lithium salts in mixed aqueous/organic solvents, often leading to cleaner reactions.
Materials:
-
This compound
-
Tetrahydrofuran (THF), Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a 2:2:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvents (THF and MeOH).
-
Re-dissolve the residue in water and wash with EtOAc to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1N HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product, 7-methoxy-1H-indazole-3-carboxylic acid, by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under high vacuum. The product can be used in the next step without further purification if purity is high.
Protocol 2: Amide Coupling with an Amine Library
This protocol generates the final indazole-3-carboxamide derivatives for biological screening.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for rapid reaction with a primary or secondary amine, minimizing side reactions and often resulting in high yields.
Materials:
-
7-methoxy-1H-indazole-3-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve the 7-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.05 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with EtOAc (3x).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure indazole-3-carboxamide derivative.
| Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a systematic screening cascade is employed to identify promising anti-cancer candidates.
Caption: A typical screening cascade for novel anti-cancer compounds.
Protocol 3: MTT Cell Viability Assay
This initial screen determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).[7]
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized indazole derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Table 1: Example Anti-Proliferative Activity Data
| Compound ID | R-Group (Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| EM-Ind-01 | Cyclopropylamine | 8.5 | 12.1 | 9.2 |
| EM-Ind-02 | 4-fluoroaniline | 1.15 | 2.4 | 0.98 |
| EM-Ind-03 | Piperidine | > 50 | > 50 | > 50 |
| 5-Fluorouracil | (Positive Control) | 4.8 | 6.2 | 3.5 |
Protocol 4: Apoptosis Induction via Western Blot
This protocol helps determine if the anti-proliferative effect of a "hit" compound is due to the induction of programmed cell death (apoptosis).
Rationale: Apoptosis is a tightly regulated process involving a cascade of caspase enzymes. The cleavage of Caspase-3 is a hallmark of apoptosis. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is also a critical determinant of cell fate. An increase in this ratio promotes apoptosis.[9][10]
Caption: A simplified pathway showing how kinase inhibition can induce apoptosis.
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. β-actin is used as a loading control to ensure equal protein amounts were loaded in each lane.
-
Analysis: Quantify the band intensities. An increase in Cleaved Caspase-3 and the Bax/Bcl-2 ratio in compound-treated cells compared to the control indicates apoptosis induction.
Protocol 5: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol evaluates the anti-tumor activity of a lead compound in a living organism.[11][12]
Rationale: In vivo models are crucial for preclinical assessment, providing data on a compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological system. Immunocompromised mice are used to prevent rejection of the implanted human cancer cells.[13]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice).
-
Human cancer cell line (e.g., A549).
-
Sterile PBS and Matrigel®.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Digital calipers, animal scale.
-
Standard animal care and surgical supplies.
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice until tumors become palpable and reach an average volume of 100-150 mm³. Randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).
-
Compound Administration: Administer the test compound (e.g., daily via oral gavage) at a predetermined dose. The control group receives only the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[11]
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: Euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Monitor for any signs of toxicity (e.g., significant body weight loss).
Table 2: Example In Vivo Efficacy Data (Day 21)
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 125 | - | +2.5 |
| EM-Ind-02 | 25 | 710 ± 98 | 51% | -1.8 |
| EM-Ind-02 | 50 | 425 ± 76 | 71% | -4.5 |
| References
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Application Notes and Protocols for the Derivatization of Ethyl 7-methoxy-1H-indazole-3-carboxylate for Bioassays
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Ethyl 7-methoxy-1H-indazole-3-carboxylate is a versatile starting material for the synthesis of diverse libraries of bioactive compounds. The presence of the ester group at the C3-position and the reactive nitrogen atoms in the pyrazole ring offer multiple avenues for chemical modification. This guide provides a comprehensive overview of the derivatization strategies for this compound and detailed protocols for subsequent bioassays to evaluate the therapeutic potential of the synthesized analogs.
The strategic placement of a methoxy group at the 7-position can influence the molecule's pharmacokinetic properties and its interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and biological potential of 7-methoxy-1H-indazole-3-carboxylate derivatives.
Part 1: Derivatization Strategies and Protocols
The primary points for derivatization of this compound are the indazole nitrogen (N1 and N2 positions) and the C3-ester functionality. The following sections detail the protocols for N-alkylation and amide bond formation.
N-Alkylation of the Indazole Ring
Alkylation of the indazole ring can lead to two regioisomers, N1- and N2-alkylated products. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[2]
-
N1-Alkylation: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. This is attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[2]
-
N2-Alkylation: The use of bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers. However, for indazoles with an electron-withdrawing group at the C7 position, N2-alkylation can be favored.
Experimental Workflow for N-Alkylation:
Figure 1: General workflow for N1-alkylation.
This protocol is optimized for achieving high N1-regioselectivity.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Amide Bond Formation at the C3-Position
The ethyl ester at the C3-position can be readily converted to a wide range of carboxamides. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Experimental Workflow for Amide Synthesis:
Figure 2: Workflow for the synthesis of carboxamides.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv) in a 2:2:1 mixture of THF/MeOH/H2O.
-
Add LiOH·H2O (2.0 equiv) to the solution.
-
Stir the reaction mixture at 45°C for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
The resulting precipitate is the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
This protocol utilizes HATU as a coupling agent for the efficient formation of the amide bond.[3]
Materials:
-
7-Methoxy-1H-indazole-3-carboxylic acid (from Protocol 2)
-
Desired amine (primary or secondary)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-Methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carboxamide derivative.
Part 2: Bioassay Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for anticancer, anti-inflammatory, and antimicrobial assays.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Illustrative Data Presentation:
| Compound ID | R Group (Amide) | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | Benzyl | MCF-7 | Data |
| Derivative 2 | 4-Chlorophenyl | MCF-7 | Data |
| Derivative 3 | Cyclohexyl | A549 | Data |
| 5-Fluorouracil | (Positive Control) | MCF-7 / A549 | Data |
Anti-Inflammatory Activity: COX and LOX Inhibition Assays
Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes. Lipoxygenases (LOXs) are another important target for anti-inflammatory agents.
This assay measures the production of prostaglandin E2 (PGE2) via an ELISA-based method.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Test compounds
-
PGE2 ELISA kit
Procedure:
-
In a 96-well plate, incubate the COX enzyme with the test compound at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1N HCl).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
This spectrophotometric assay measures the formation of hydroperoxides from linoleic acid.
Materials:
-
Lipoxygenase (e.g., from soybean)
-
Borate buffer (0.2 M, pH 9.0)
-
Linoleic acid (substrate)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Incubate the lipoxygenase enzyme with the test compound (dissolved in a suitable solvent like DMSO) for 3 minutes in borate buffer.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.
-
The rate of the reaction is proportional to the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value for each compound.
Illustrative Data Presentation:
| Compound ID | R Group (N-alkyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |
| Derivative 4 | Pentyl | Data | Data | Data |
| Derivative 5 | Benzyl | Data | Data | Data |
| Indomethacin | (Positive Control) | Data | Data | Data |
Kinase Inhibition Assays
Many indazole derivatives have been identified as potent kinase inhibitors, a class of drugs with significant applications in oncology.
Signaling Pathway Context:
Figure 3: Simplified kinase signaling pathway targeted by indazole inhibitors.
A variety of commercial kits are available for measuring the activity of specific kinases. The following is a general protocol.
Materials:
-
Purified recombinant kinase (e.g., PAK1, FGFR1)
-
Kinase reaction buffer
-
ATP
-
Substrate (peptide or protein)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
In a suitable microplate, add the kinase, test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
The signal is inversely proportional to the amount of kinase inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
Illustrative Data Presentation:
| Compound ID | R Group (Amide) | Target Kinase | IC50 (nM) |
| Derivative 6 | 2,4-dichlorophenyl | PAK1 | Data |
| Derivative 7 | 4-phenoxyphenyl | PAK1 | Data |
| Staurosporine | (Positive Control) | PAK1 | Data |
Conclusion
This compound serves as a valuable and versatile starting material for the generation of diverse chemical libraries. The derivatization strategies outlined in this guide, focusing on N-alkylation and C3-amide formation, provide a robust framework for synthesizing novel indazole analogs. The subsequent bioassay protocols offer a multi-faceted approach to evaluating the therapeutic potential of these compounds across key areas such as oncology and inflammation. By systematically applying these synthetic and screening methodologies, researchers can effectively explore the structure-activity relationships of 7-methoxy-1H-indazole-3-carboxylate derivatives and identify promising lead candidates for further drug development.
References
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An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]
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Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design and Synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. Available at: [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]
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Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Design and Synthesis of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives. ResearchGate. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available at: [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
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Application Notes & Protocols: The Strategic Use of Ethyl 7-methoxy-1H-indazole-3-carboxylate as a Versatile Synthetic Building Block
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure, featuring a unique arrangement of hydrogen bond donors and acceptors, allows it to mimic the purine base of ATP and effectively function as a hinge-binding motif in numerous protein kinases.[1][2] This has led to the successful development of several marketed kinase inhibitors, including Pazopanib and Axitinib, validating the indazole core as a cornerstone for oncology and inflammation research.[2]
Ethyl 7-methoxy-1H-indazole-3-carboxylate emerges as a particularly strategic starting material for drug development campaigns. The molecule is pre-functionalized with three key components, each serving a distinct and critical role:
-
The 1H-Indazole Core: Provides the fundamental structural framework for high-affinity binding to kinase hinge regions and other biological targets.
-
The C3-Ethyl Carboxylate Group: A versatile chemical handle, perfectly positioned for modification. It is most commonly hydrolyzed to the corresponding carboxylic acid, which is then readily converted into a diverse array of amides, introducing substituents that can target specific pockets within an enzyme's active site, thereby enhancing potency and selectivity.[3][4]
-
The C7-Methoxy Group: This substituent serves to fine-tune the molecule's physicochemical properties. It can modulate lipophilicity, solubility, and metabolic stability. Furthermore, the methoxy group can form specific hydrogen bonds or van der Waals interactions with target proteins, potentially increasing binding affinity and influencing the overall orientation of the inhibitor.
This application note provides a comprehensive guide to the primary synthetic application of this compound: its conversion into diverse carboxamides for use as potential therapeutic agents.
Core Synthetic Application: From Ester to Bioactive Amide
The most prevalent and powerful application of this compound is its use as a precursor for 1H-indazole-3-carboxamides. This transformation is a cornerstone of library synthesis in drug discovery and is typically achieved via a robust two-step sequence: (1) Saponification of the ethyl ester to the carboxylic acid, followed by (2) Amide coupling with a desired amine.
This two-step process allows for the late-stage introduction of molecular diversity, enabling the rapid exploration of structure-activity relationships (SAR).
Caption: Core workflow for amide synthesis.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable for various scales. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Saponification of this compound
Causality and Rationale: This step converts the relatively unreactive ethyl ester into a carboxylic acid. The carboxylate anion, upon protonation, becomes an activated species ready for amide bond formation. The use of a mixed solvent system (THF/MeOH/H₂O) ensures solubility for both the nonpolar starting material and the polar lithium hydroxide reagent.[5]
| Parameter | Specification | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Lithium Hydroxide Monohydrate (LiOH·H₂O) | 2.0 - 3.0 equivalents |
| Solvent System | THF : MeOH : H₂O (2:1:1 v/v/v) | To ensure homogeneity of the reaction mixture. |
| Temperature | 40-50 °C | Gentle heating accelerates the reaction without promoting side reactions. |
| Monitoring | TLC or LC-MS | To track the disappearance of the starting material. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv).
-
Solvent Addition: Add the solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Stir until the starting material is fully dissolved.
-
Reagent Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.5 equiv) to the solution.
-
Reaction Execution: Heat the reaction mixture to 45 °C and stir. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes) or LC-MS until the starting ester is consumed (typically 2-4 hours).
-
Work-up (Quenching & Acidification):
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath (0-5 °C) and slowly acidify by adding 1N HCl dropwise with vigorous stirring. The carboxylic acid product will precipitate out of the solution as a solid. The target pH should be ~2-3.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid, which can often be used in the next step without further purification.[6]
-
Protocol 2: Amide Coupling to Synthesize 1H-Indazole-3-carboxamides
Causality and Rationale: This step forms the crucial amide bond. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators of the carboxylic acid, forming a reactive O-acylisourea intermediate that is readily attacked by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the generated acids without competing with the primary amine nucleophile.[7]
| Parameter | Specification | Rationale |
| Starting Material | 7-methoxy-1H-indazole-3-carboxylic acid | 1.0 equivalent |
| Coupling Agent | HATU | 1.1 - 1.2 equivalents |
| Base | DIPEA | 2.0 - 3.0 equivalents |
| Reactant | Primary or Secondary Amine (R¹R²NH) | 1.0 - 1.2 equivalents |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves all reactants. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions sufficient for the activated species. |
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 7-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is critical for efficient reaction.
-
Amine Addition: Add the desired amine (1.1 equiv) to the activated mixture.
-
Reaction Execution: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the carboxylic acid is consumed (typically 4-12 hours).
-
Work-up (Extraction):
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure target amide.
-
Caption: Detailed experimental workflow diagram.
Conclusion and Future Perspectives
This compound is a high-value, strategically designed building block for medicinal chemistry. Its utility is primarily demonstrated through a straightforward and highly adaptable two-step conversion to a vast library of 1H-indazole-3-carboxamides. The protocols detailed herein provide a reliable foundation for researchers in drug discovery to leverage this scaffold in the synthesis of novel kinase inhibitors and other potential therapeutics. The inherent modularity of the final amide coupling step ensures that this building block will remain a relevant and powerful tool in the ongoing quest for new and effective medicines.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]
-
Nayak, S. K., et al. (2023). Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates. CrystEngComm, 25(1), 108-124. [Link]
-
Dal Piaz, V., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(10), 845-860. [Link]
- Google Patents. WO 2009/144554 A1 - Pyrazolospiroketone acetyl-coa carboxylase inhibitors.
-
Govekar, S., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-417. [Link]
-
van de Stolpe, A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. [Link]
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4213-4232. [Link]
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Application Note: High-Efficiency Amide Coupling of 7-Methoxy-1H-indazole-3-carboxylate Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of N-substituted 7-methoxy-1H-indazole-3-carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. The protocol begins with the necessary saponification of the common starting material, Ethyl 7-methoxy-1H-indazole-3-carboxylate, to its corresponding carboxylic acid, the essential precursor for amide coupling. Subsequently, two robust and widely-used coupling methodologies are presented in detail: a high-efficiency protocol utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and a classic, cost-effective method employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step instructions, and includes workflows for reaction monitoring, product purification, and troubleshooting to ensure reliable and reproducible outcomes for researchers.
Introduction: The Importance of the Indazole-3-Carboxamide Scaffold
The 1H-indazole-3-carboxamide framework is a privileged scaffold in modern pharmacology, forming the core of numerous biologically active compounds. The ability to readily diversify the amide substituent allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable due to a competing acid-base reaction.[1] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" intermediate that readily reacts with the amine nucleophile.[2]
This application note details the prerequisite hydrolysis of this compound and provides two benchmark protocols for the subsequent amide coupling, enabling researchers to efficiently generate libraries of novel indazole-based compounds.
Part I: Essential Precursor Synthesis - Saponification
The common starting material is an ethyl ester, which must first be hydrolyzed to the free carboxylic acid. This process, known as saponification, is a critical first step before any amide coupling can occur.
Protocol 1: Saponification of this compound
This protocol outlines the base-mediated hydrolysis of the ethyl ester to yield 7-methoxy-1H-indazole-3-carboxylic acid.
Materials & Reagents:
| Reagent | Formula | M.W. | Quantity (for 1g scale) | Moles (mmol) | Equivalents |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂N₂O₃ | 220.23 | 1.00 g | 4.54 | 1.0 |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 0.22 g | 9.08 | 2.0 |
| Tetrahydrofuran (THF) | C₄H₈O | - | 20 mL | - | - |
| Water (H₂O) | H₂O | - | 10 mL | - | - |
| 1N Hydrochloric Acid (HCl) | HCl | - | ~10 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.54 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Base Addition: Add Lithium Hydroxide (0.22 g, 9.08 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed (typically 4-12 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl dropwise while stirring vigorously. The carboxylic acid product will precipitate as a solid. Continue adding HCl until the pH of the solution is ~2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water (2 x 10 mL).
-
Drying: Dry the collected solid under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid, which can be used in the next step without further purification.
Part II: Amide Coupling Methodologies
With the carboxylic acid precursor in hand, the crucial amide bond can be formed. We present two highly effective methods.
Method A: High-Efficiency Coupling with HATU
HATU is an aminium-based coupling reagent known for high yields, fast reaction rates, and low rates of racemization, making it a preferred choice for challenging or valuable substrates.[3][4] The reaction proceeds by forming a highly reactive OAt-active ester intermediate.[3][5]
Causality: The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the rate of amidation.[3] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate acid without competing with the amine reactant.[6][7][8]
Caption: HATU-mediated amide coupling mechanism.
Protocol 2A: HATU-Mediated Amide Coupling
Materials & Reagents:
| Reagent | Formula | M.W. | Quantity (for 1 mmol scale) | Moles (mmol) | Equivalents |
|---|---|---|---|---|---|
| 7-methoxy-1H-indazole-3-carboxylic acid | C₉H₈N₂O₃ | 192.17 | 192 mg | 1.0 | 1.0 |
| Amine (R-NH₂) | - | - | - | 1.1 | 1.1 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 418 mg | 1.1 | 1.1 |
| DIPEA | C₈H₁₉N | 129.24 | 348 µL | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 7-methoxy-1H-indazole-3-carboxylic acid (192 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 mmol), followed by HATU (418 mg, 1.1 mmol).[9]
-
Base Addition: Add DIPEA (348 µL, 2.0 mmol) dropwise to the stirring solution.[9]
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC (see Section 4). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, proceed to the general work-up and purification protocol (see Section 5).
Method B: Classic Coupling with EDC/HOBt
The EDC/HOBt system is a widely used, effective, and economical method for amide bond formation.[10] EDC (a water-soluble carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[1][11]
Causality: The use of EDC is advantageous because its urea byproduct is water-soluble, simplifying its removal during the aqueous work-up, unlike the byproduct of DCC which is often insoluble.[12]
Sources
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- 2. hepatochem.com [hepatochem.com]
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Application Notes and Protocols: Synthesis of Novel Indazole-3-Carboxamide Derivatives as Potential Anti-Tubercular Agents from Ethyl 7-methoxy-1H-indazole-3-carboxylate
Introduction: The Imperative for Novel Anti-Tubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance underscores the urgent need for new anti-tubercular agents with novel mechanisms of action. The indazole nucleus, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, the structural motif of carboxamides derived from indazole and related indole systems has shown significant promise in the inhibition of Mtb growth, making this class of compounds a fertile ground for the development of new anti-TB drugs.[4][5]
This guide provides a comprehensive framework for the synthesis and preliminary biological evaluation of a library of novel 7-methoxy-1H-indazole-3-carboxamides, starting from the readily available precursor, Ethyl 7-methoxy-1H-indazole-3-carboxylate. The protocols herein are designed for researchers in drug discovery and medicinal chemistry, offering a logical, step-by-step workflow from synthesis to in-vitro screening.
Scientific Rationale: The Indazole-3-Carboxamide Pharmacophore
The core hypothesis of this synthetic endeavor is that the 7-methoxy-1H-indazole-3-carboxamide scaffold can be systematically functionalized to generate potent anti-tubercular agents. The synthetic strategy is twofold:
-
Hydrolysis of the Ethyl Ester: The starting material, this compound, will be saponified to its corresponding carboxylic acid. This intermediate is the key building block for diversification.
-
Amide Coupling for Library Generation: The resulting 7-methoxy-1H-indazole-3-carboxylic acid will be coupled with a diverse panel of primary and secondary amines. This amide-forming reaction is a robust and versatile method for introducing a wide range of chemical functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR). Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are employed to facilitate efficient bond formation.[1][6]
This approach enables the rapid generation of a focused library of compounds, which can then be screened for anti-tubercular activity.
Experimental Workflow & Protocols
The overall workflow for the synthesis and evaluation of the target compounds is depicted below.
Caption: Synthetic and analytical workflow diagram.
Part 1: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid (Intermediate)
This protocol details the hydrolysis of the starting ethyl ester to the key carboxylic acid intermediate.
Protocol 1: Saponification of this compound
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (2M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a solvent mixture of THF, MeOH, and water (2:2:1 v/v/v).
-
Add LiOH·H₂O (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous residue with water and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is deemed sufficient by NMR.
-
Part 2: Synthesis of 7-methoxy-1H-indazole-3-carboxamide Library
This protocol provides a general method for the amide coupling of the carboxylic acid intermediate with a variety of amines.
Protocol 2: General Amide Coupling Procedure
-
Materials:
-
7-methoxy-1H-indazole-3-carboxylic acid (from Protocol 1)
-
Desired amine (primary or secondary, 1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Chloroform (CHCl₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 7-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).[1]
-
Stir the reaction mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate or a 10% methanol in chloroform mixture (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-methoxy-1H-indazole-3-carboxamide derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: General synthetic route to target compounds.
Part 3: In-Vitro Anti-Tubercular Activity Screening
The following protocol outlines the screening of the synthesized compounds against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method.[7]
Protocol 3: Microplate Alamar Blue Assay (MABA)
-
Materials & Reagents:
-
Synthesized indazole-3-carboxamide compounds
-
Mycobacterium tuberculosis H37Rv strain (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Isoniazid and Rifampicin (as standard control drugs)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in DMSO.
-
Dispense 100 µL of sterile supplemented Middlebrook 7H9 broth into the wells of a 96-well plate.
-
Perform serial twofold dilutions of the test compounds and standards directly in the plate to achieve a range of final concentrations.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the Mtb inoculum to each well containing the diluted compounds. Include wells for a growth control (Mtb with no drug) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]
-
Data Presentation and Interpretation
The anti-tubercular activity of the synthesized compounds should be presented in a clear, tabular format for easy comparison. The following table provides an example using representative data from related indazole/indole carboxamide series to illustrate expected outcomes.[4][5]
Table 1: Representative Anti-Tubercular Activity Data
| Compound ID | R-Group (from Amine) | MIC vs. Mtb H37Rv (µg/mL) | MIC vs. Mtb H37Rv (µM) |
| IA-1 | Benzyl | 1.56 | 4.2 |
| IA-2 | 4-Fluorobenzyl | 0.78 | 2.0 |
| IA-3 | Cyclohexyl | 3.13 | 9.1 |
| IA-4 | Adamantyl | 0.4 | 1.0 |
| Isoniazid | (Standard) | 0.06 | 0.44 |
| Rifampicin | (Standard) | 0.12 | 0.15 |
Note: Data is illustrative and based on structurally related compounds reported in the literature to show potential activity ranges.
Conclusion and Future Directions
This guide provides a robust and logical pathway for the synthesis of a novel library of 7-methoxy-1H-indazole-3-carboxamides and their subsequent evaluation as potential anti-tubercular agents. The synthetic protocols are based on well-established and efficient chemical transformations, while the MABA assay offers a reliable method for preliminary screening.
The data generated from this workflow will enable the elucidation of initial structure-activity relationships, identifying key structural features that contribute to anti-tubercular potency. Promising lead compounds identified through this screening process can then be advanced to further studies, including cytotoxicity assays against mammalian cell lines, screening against resistant Mtb strains, and investigation of their mechanism of action. This structured approach provides a solid foundation for the discovery and development of new indazole-based therapeutics to combat tuberculosis.
References
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Application Notes & Protocols: A Strategic Guide to Developing Prostanoid EP4 Receptor Antagonists from Ethyl 7-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2), a key mediator implicated in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] Selective antagonism of the EP4 receptor presents a highly promising therapeutic strategy, potentially offering the benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with a more targeted action and an improved safety profile.[3][4] The indazole scaffold has emerged as a privileged structure in the design of potent and selective EP4 antagonists.[5][6] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and characterization of novel EP4 receptor antagonists, using Ethyl 7-methoxy-1H-indazole-3-carboxylate as a versatile starting scaffold. We will detail synthetic protocols, in vitro characterization assays, and the underlying biological rationale to empower researchers in this critical area of drug discovery.
The Scientific Rationale: Targeting the EP4 Signaling Axis
The EP4 receptor is a pivotal node in the PGE2 signaling network. Its activation triggers diverse intracellular cascades that contribute to disease pathology, making it an attractive therapeutic target.[7] In conditions like cancer, the EP4 receptor is frequently upregulated, where it promotes cell proliferation, invasion, and an immunosuppressive tumor microenvironment.[2][8][9][10] In inflammatory disorders such as arthritis, EP4 signaling is a key driver of pain and tissue damage.[3][11][12]
EP4 Receptor Signaling Pathways
The EP4 receptor primarily couples to the Gαs stimulatory protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB), modulating gene transcription.[16] However, the signaling is more complex, with evidence for coupling to Gαi and β-arrestin pathways, which can lead to activation of PI3K/Akt and ERK signaling.[7][16][17] A potent antagonist must effectively block these pro-pathogenic signals.
Caption: EP4 receptor signaling pathways and point of antagonist intervention.
Synthetic Strategy: From Scaffold to Candidate Library
Our strategy focuses on modifying the this compound core. The primary diversification point is the conversion of the C3-ester to a carboxamide. This approach is supported by literature, where indazole-3-carboxamides have proven to be a highly effective class of EP4 antagonists.[5][6][18] This allows for extensive structure-activity relationship (SAR) exploration by coupling a wide variety of amines.
Caption: Synthetic workflow for generating an EP4 antagonist library.
Protocol: Ester Hydrolysis to Carboxylic Acid
Rationale: The conversion of the ethyl ester to a carboxylic acid is a prerequisite for the subsequent amide coupling. This step activates the C3 position for derivatization.
-
Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Deionized water, 1N Hydrochloric acid (HCl), Ethyl acetate, Brine.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0-3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Dry the solid under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid. Confirm identity and purity via ¹H NMR and LC-MS.
-
Protocol: Parallel Amide Coupling for Library Generation
Rationale: This is the key diversification step. Using a reliable coupling agent like HATU allows for the efficient synthesis of a wide range of amides under mild conditions.[19] The choice of amines (R-NH₂) is critical for exploring SAR and optimizing potency, selectivity, and pharmacokinetic properties.[5][20][21]
-
Materials: 7-methoxy-1H-indazole-3-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), various primary/secondary amines, Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.
-
Procedure (General, for one amine):
-
To a solution of 7-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 1H-indazole-3-carboxamide derivative.
-
In Vitro Characterization: A Tiered Screening Approach
A systematic screening cascade is essential to identify potent, selective, and functionally active antagonists from the synthesized library.
Caption: Tiered in vitro screening cascade for EP4 antagonist characterization.
Protocol: Primary Functional Screen - cAMP Assay
Rationale: Since the canonical EP4 signaling pathway involves Gαs-mediated cAMP production, a functional assay measuring the inhibition of PGE2-stimulated cAMP is the most direct and physiologically relevant primary screen.[5][9][22] This assay determines the potency (IC₅₀) of the synthesized compounds.
-
Materials: HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4), PGE2, test compounds, assay buffer (e.g., HBSS with IBMX), a commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor™).[5]
-
Procedure:
-
Cell Plating: Seed HEK293-hEP4 cells into 96-well or 384-well assay plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a "no compound" control and a positive control antagonist (e.g., Grapiprant, E7046).
-
Antagonist Incubation: Remove culture media from cells and add the diluted test compounds. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add PGE2 at a final concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response, determined previously) to all wells except the "unstimulated" control.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the percent inhibition of the PGE2 response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol: Selectivity and Biased Signaling Assays
Rationale: Ideal drug candidates should be highly selective for EP4 over other prostanoid receptors (EP1, EP2, EP3) to minimize off-target effects.[9] Furthermore, understanding if a compound exhibits biased signaling (i.e., preferentially blocking one pathway, like G-protein signaling, over another, like β-arrestin recruitment) is crucial for predicting its in vivo effects.[15]
-
Selectivity Assays: The cAMP assay protocol can be adapted for EP2 (also Gαs-coupled). For EP1 (Gαq-coupled) and EP3 (Gαi-coupled), alternative functional readouts are required, such as measuring intracellular calcium flux for EP1 or a GTPγS binding assay for EP3. The goal is to demonstrate that the IC₅₀ at EP4 is significantly lower (ideally >100-fold) than at other EP receptors.[9]
-
β-Arrestin Recruitment Assay: This assay measures the interaction of the EP4 receptor with β-arrestin upon ligand binding. Commercially available systems (e.g., PathHunter® by DiscoverX) utilize enzyme fragment complementation. A compound that is a potent antagonist in the cAMP assay but weak in blocking β-arrestin recruitment would be considered a "biased" antagonist.
Data Presentation and Interpretation
Systematic data organization is critical for effective SAR analysis. Potency and selectivity data should be summarized in a clear, tabular format.
| Compound ID | Structure (R-group) | EP4 cAMP IC₅₀ (nM)[5][9] | EP2 cAMP IC₅₀ (nM) | Selectivity (EP2/EP4) |
| LEAD-001 | -CH₂-Ph | 5.2 | >10,000 | >1900 |
| LEAD-002 | -CH₂(4-F-Ph) | 3.8 | >10,000 | >2600 |
| LEAD-003 | -Cyclohexyl | 150.7 | >10,000 | >66 |
| Control | Grapiprant | 13.0 | >10,000 | >769 |
Table 1: Example data summary for SAR analysis of novel indazole-3-carboxamide derivatives.
Conceptual Framework for In Vivo Evaluation
Promising lead candidates identified through in vitro screening must be validated in relevant animal models of disease.
-
Inflammation and Pain Models: The efficacy of EP4 antagonists in inflammatory pain can be assessed in models like the Freund's Complete Adjuvant (CFA)-induced inflammatory pain model in rats or mice.[11][12] Key readouts include measurements of paw swelling (plethysmometry) and pain sensitivity (thermal or mechanical hyperalgesia).
-
Arthritis Models: The collagen-induced arthritis (CIA) model in mice is a gold-standard for evaluating anti-arthritic drugs.[11][12] Efficacy is determined by clinical scoring of joint inflammation, histological analysis of joint destruction, and measurement of inflammatory biomarkers.
-
Oncology Models: To evaluate anti-tumor efficacy, syngeneic mouse models (e.g., CT26 colon cancer) are employed.[6][9][23] The antagonist can be tested as a monotherapy or in combination with immunotherapy (e.g., anti-PD-1 antibodies).[6] Endpoints include tumor growth inhibition, survival analysis, and immunophenotyping of the tumor microenvironment to assess the infiltration of cytotoxic T-cells.[6][23]
Conclusion and Forward Look
This guide outlines a robust, integrated strategy for the discovery and preclinical development of novel prostanoid EP4 receptor antagonists, leveraging the versatile this compound scaffold. By combining rational synthetic chemistry with a tiered in vitro screening cascade, researchers can efficiently identify potent and selective lead compounds. Successful candidates from this workflow will have a strong scientific foundation for advancement into detailed pharmacokinetic profiling and in vivo efficacy studies, ultimately paving the way for potential new therapies in inflammation, pain, and oncology.
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Yokoyama, U., Iwatsubo, K., & Ishikawa, Y. (2013). The prostanoid EP4 receptor and its signaling pathway. Pharmacological Reviews, 65(3), 1010-1052.[7]
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Kundu, N., & Fulton, A. M. (2020). Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases. Cancers, 12(12), 3793.[2]
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Das, D., Qiao, D., Liu, Z., Xie, L., Li, Y., Wang, J., ... & Hong, J. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 727-736.[8]
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Shaffer, A. F., Raje, S., & Riese, R. J. (2019). LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles. Clinical and Translational Science, 12(4), 382-389.[3]
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Das, D., Qiao, D., Liu, Z., Xie, L., Li, Y., Wang, J., ... & Hong, J. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 727–736.[9][10]
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Wang, Y., Cui, L., Georgiev, P., Singh, L., Zheng, Y., Yu, Y., ... & Zhang, C. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6218–6238.[5]
- PubMed. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models.
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Wang, Y., Cui, L., Georgiev, P., Singh, L., Zheng, Y., Yu, Y., ... & Zhang, C. (2020). Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 63(2), 569–590.[23]
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The Strategic Role of Ethyl 7-methoxy-1H-indazole-3-carboxylate in the Synthesis of Next-Generation Anti-Inflammatory Agents
Introduction: The Privileged Indazole Scaffold in Inflammation Therapy
The 1H-indazole core is a renowned privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the precise tuning of physicochemical and pharmacological properties. Within the realm of anti-inflammatory drug discovery, indazole derivatives have emerged as potent inhibitors of key pro-inflammatory targets, including cyclooxygenase (COX) enzymes and various protein kinases. This application note delves into the specific and strategic role of Ethyl 7-methoxy-1H-indazole-3-carboxylate as a pivotal starting material for the synthesis of novel anti-inflammatory drug candidates. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the mechanistic basis for the anti-inflammatory activity of its derivatives.
The indazole nucleus is present in a multitude of compounds demonstrating a wide array of biological activities, including anti-inflammatory properties.[1][2] The substitution pattern on the indazole ring is critical for target specificity and potency. The presence of a methoxy group, as in this compound, can be particularly advantageous. For instance, in the context of COX-2 inhibitors, methoxy substituents have been shown to enhance selectivity and potency.[3] This is often attributed to favorable interactions within the active site of the enzyme. Furthermore, the ethyl carboxylate group at the 3-position serves as a versatile chemical handle for the introduction of various pharmacophores, most commonly through amide bond formation, to generate a library of potential drug candidates.[4]
Core Synthetic Strategy: From Ester to Bioactive Amide
The primary synthetic route leveraging this compound involves its conversion to a diverse array of 7-methoxy-1H-indazole-3-carboxamides. This is typically a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.
Experimental Workflow Overview
Caption: General synthetic workflow from the starting ester to bioactive amides.
Detailed Protocols
Protocol 1: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of 7-methoxy-1H-indazole-3-carboxamide Derivatives
This protocol outlines a standard amide coupling procedure using HATU as the coupling agent. This method is broadly applicable for coupling a wide range of amines to the indazole carboxylic acid core.[5]
Materials:
-
7-methoxy-1H-indazole-3-carboxylic acid (from Protocol 1)
-
Desired amine (R-NH₂) (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-methoxy-1H-indazole-3-carboxamide derivative.
Mechanism of Action and the Role of the 7-Methoxy Group
The anti-inflammatory effects of indazole derivatives often stem from their ability to inhibit key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6] There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]
The 7-methoxy group on the indazole scaffold can play a crucial role in enhancing COX-2 selectivity. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The methoxy group, with its specific size and electronic properties, can form favorable interactions, such as hydrogen bonds or hydrophobic interactions, within this side pocket, thereby increasing the binding affinity and selectivity for COX-2 over COX-1.[7]
Caption: Interaction of a 7-methoxyindazole derivative with the COX-2 active site.
Kinase Inhibition
Chronic inflammation is also driven by signaling pathways regulated by protein kinases.[8] Several indazole derivatives have been identified as potent inhibitors of pro-inflammatory kinases such as p38 MAP kinase and Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[6][8] These kinases are central to the production of inflammatory cytokines like TNF-α and IL-6. By inhibiting these kinases, 7-methoxy-1H-indazole-3-carboxamide derivatives can offer an alternative or complementary mechanism for reducing inflammation. The specific substitution pattern, including the 7-methoxy group, influences the binding affinity and selectivity for the target kinase.
Data Presentation: A Representative Example
While a specific anti-inflammatory drug in clinical use directly synthesized from this compound is not prominently documented in publicly available literature, numerous studies on analogous compounds demonstrate the potential of this scaffold. The following table presents representative biological data for a hypothetical 7-methoxy-1H-indazole-3-carboxamide derivative ("Compound X") based on published data for similar structures.[1]
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | COX-1 | >100 | \multirow{2}{}{>50} |
| COX-2 | 1.5 | ||
| Celecoxib (Reference) | COX-1 | 7.6 | \multirow{2}{}{30} |
| COX-2 | 0.25 |
IC₅₀ values are indicative and compiled from analogous compounds in the literature for illustrative purposes.
Conclusion and Future Perspectives
This compound is a highly valuable and strategic starting material for the development of novel anti-inflammatory agents. Its structural features, namely the versatile carboxylate handle and the beneficial 7-methoxy substituent, provide a solid foundation for creating potent and selective inhibitors of key inflammatory targets like COX-2 and various protein kinases. The synthetic protocols outlined in this application note offer a reliable pathway for generating libraries of diverse 7-methoxy-1H-indazole-3-carboxamides for further biological evaluation. Future research in this area will likely focus on exploring a wider range of amine substituents and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic profiles of these promising anti-inflammatory drug candidates.
References
-
Brogden, R. N. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Guda, M. A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3561. Available at: [Link]
-
Hassan, A. S., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(9), 16336-16353. Available at: [Link]
-
Naik, P. J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Rivera-Fuentes, P., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]
-
Saeed, A., et al. (2022). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Serena, R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(3), 492-500. Available at: [Link]
-
Singh, N., et al. (2021). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Bohrium. Available at: [Link]
-
Al-Bogami, A. S. (2016). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15235-15246. Available at: [Link]
-
Zepeda-Velázquez, C. G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available at: [Link]
-
Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4110. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Sridhar, S., et al. (2019). Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis. Biomedical and Pharmacology Journal, 12(4). Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(23), 16349-16357. Available at: [Link]
Sources
- 1. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.najah.edu [staff.najah.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Introduction
This compound is a valuable heterocyclic compound, frequently utilized as a key intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors for cancer therapy. The indazole scaffold's ability to form strong hydrogen bonds makes it a privileged structure in medicinal chemistry. However, its synthesis can be challenging, with researchers often facing issues of low yield, side product formation, and purification difficulties. This guide provides in-depth troubleshooting advice and optimized protocols to address these challenges directly.
Common Synthetic Approach: The Japp-Klingemann Reaction
A prevalent and effective route to synthesizing indazole-3-carboxylates involves a modified Japp-Klingemann reaction. This pathway typically starts with the diazotization of a substituted aniline, followed by coupling with a β-ketoester and subsequent intramolecular cyclization.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low yields in multistep heterocyclic syntheses can arise from several factors.[1][2] A systematic approach is the most effective way to diagnose the issue.
Potential Causes & Solutions:
-
Incomplete Diazotization: The initial formation of the diazonium salt is highly temperature-sensitive.
-
Causality: Aryl diazonium salts are unstable at elevated temperatures and can decompose back to the starting aniline or engage in unwanted side reactions.
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use a calibrated thermometer and an ice-salt bath for better control.
-
Monitor for Excess Nitrous Acid: After the addition of NaNO₂, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). A lack of excess indicates incomplete diazotization. If negative, add a small additional amount of NaNO₂ solution. Avoid a large excess, which can lead to side reactions.
-
-
-
Suboptimal pH for Coupling: The pH of the Japp-Klingemann coupling step is critical for the reaction between the diazonium salt and the enolate of the β-ketoester.
-
Causality: The concentration of the reactive enolate species is dependent on the pH. If the solution is too acidic, enolate formation is suppressed. If it is too basic, the diazonium salt can decompose.
-
Troubleshooting:
-
pH Adjustment: Maintain a weakly acidic to neutral pH (around 5-7) during the coupling reaction. The use of a buffer like sodium acetate is common.
-
Order of Addition: Add the cold diazonium salt solution slowly to the cooled solution of the β-ketoester and base to maintain optimal pH and temperature.
-
-
-
Inefficient Cyclization: The final ring-closing step to form the indazole can be sluggish or incomplete.
-
Causality: This step often requires overcoming an energy barrier for the intramolecular nucleophilic attack, followed by aromatization. Insufficient thermal energy or inadequate acid/base catalysis can stall the reaction.
-
Troubleshooting:
-
Thermal Promotion: Ensure the reaction is heated sufficiently, often to reflux in a suitable solvent like acetic acid or ethanol, to drive the cyclization to completion.[3]
-
Acid Catalysis: The Fischer indole synthesis, a related reaction, often uses strong acids (e.g., H₂SO₄, polyphosphoric acid) to catalyze the cyclization of hydrazone intermediates.[4][5] A catalytic amount of a strong acid might facilitate the ring closure.
-
-
Below is a decision-making workflow to systematically troubleshoot low yields.
Caption: Troubleshooting workflow for low yield diagnosis.
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common problem, often arising from the high reactivity of the intermediates.[6]
Common Side Products & Mitigation Strategies:
-
Phenolic Byproducts:
-
Identification: These often appear as colored impurities and can be detected by LC-MS. They arise from the reaction of the diazonium salt with water.
-
Cause: Decomposition of the diazonium salt, especially if the temperature rises above 5-10 °C or if the reaction is run for an extended period at low pH.
-
Solution: Maintain strict temperature control (0-5 °C) during diazotization and coupling. Use the diazonium salt immediately after its formation.
-
-
Hydrazone Dimers or Tars:
-
Identification: Often observed as an insoluble, dark-colored precipitate.
-
Cause: Self-condensation or decomposition of the hydrazone intermediate, particularly at high temperatures or under strongly acidic/basic conditions before cyclization is complete.[6]
-
Solution: After the coupling step, proceed to the cyclization without prolonged storage of the hydrazone intermediate. Ensure gradual heating during the cyclization step.
-
-
Regioisomers:
-
Identification: Can be difficult to separate from the desired product. Requires careful analysis by ¹H NMR, ¹³C NMR, and 2D NMR techniques.
-
Cause: If the starting materials are not correctly substituted, or if cyclization can occur at multiple positions, regioisomers can form. For this specific synthesis, starting with 2-amino-3-methoxybenzoic acid derivatives is key to directing the cyclization correctly.
-
Solution: Confirm the identity and purity of your starting materials (e.g., 2-amino-3-methoxybenzoic acid) via NMR and melting point analysis before starting the synthesis.
-
Question 3: My reaction is not reproducible, and yields vary significantly between batches. What are the critical parameters to control?
Reproducibility issues often point to subtle variations in reaction conditions that have a large impact on the outcome.[1]
Critical Parameters for Reproducibility:
| Parameter | Importance | Recommended Control Measures |
| Temperature | Critical | Use an automated temperature controller or a well-maintained ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature. |
| Rate of Addition | High | Use a syringe pump for the dropwise addition of reagents like sodium nitrite and the diazonium salt solution to ensure a slow, consistent rate.[7] |
| Purity of Reagents | High | Use freshly opened, high-purity solvents and reagents. Impurities in starting materials can inhibit the reaction or cause side products.[1] |
| Atmosphere | Moderate | While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially during the cyclization step.[1] |
| Stirring Efficiency | Moderate | Inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting reaction rates and yield.[1] Ensure the stir bar/overhead stirrer is adequately sized for the flask and the stir rate is sufficient to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the cyclization step? A: Glacial acetic acid is often preferred as it can act as both a solvent and an acid catalyst for the cyclization of the hydrazone intermediate. Ethanol or a mixture of ethanol and water can also be used, sometimes with the addition of a catalytic amount of a stronger acid like HCl or H₂SO₄.
Q: How can I effectively purify the final product? A: Purification of this compound typically involves two main steps:
-
Work-up: After the reaction is complete, the mixture is often poured into water or ice-water to precipitate the crude product. The solid is then filtered, washed with water to remove inorganic salts, and dried. Extraction with an organic solvent like ethyl acetate may also be employed.[8][9]
-
Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). For higher purity, column chromatography on silica gel is effective, using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent.[7][8][9]
Q: Can this synthesis be performed as a one-pot procedure? A: Modified Japp-Klingemann reactions can sometimes be combined into a one-pot procedure, which offers advantages in terms of operational simplicity and time.[10] This would involve the initial diazotization, followed by the in-situ addition of the β-ketoester and base, and finally heating the entire mixture to induce cyclization. However, optimizing a one-pot procedure can be challenging, as the optimal conditions for each step may differ. A stepwise approach is often recommended initially to maximize the yield of each step before attempting a one-pot synthesis.[3]
Recommended Experimental Protocol
This protocol is an optimized, step-by-step procedure for the synthesis of this compound.
Step 1: Diazotization of 2-Amino-3-methoxybenzoic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-methoxybenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-40 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting clear solution of the diazonium salt should be used immediately in the next step.
Step 2: Japp-Klingemann Coupling
-
In a separate, larger flask, dissolve ethyl acetoacetate (1.05 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the ethyl acetoacetate solution over 1 hour, maintaining the temperature below 10 °C.
-
Stir the resulting yellow-orange slurry for 2-3 hours at room temperature.
Step 3: Cyclization and Product Formation
-
Transfer the reaction mixture from Step 2 to a flask equipped with a reflux condenser.
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the hydrazone intermediate is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with stirring.
-
A solid precipitate of the crude product will form. Allow it to stand for 1 hour to complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 4: Purification
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a crystalline solid.[9]
References
- BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). Optimization of reaction conditions for the synthesis of indazolones.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Indazole Derivatives.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (2025). An efficient synthesis of 1- H indazoles | Request PDF.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole | Download Scientific Diagram.
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
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- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 7-methoxy-1H-indazole-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 7-methoxy-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we merge foundational chemical principles with practical, field-tested advice to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying rationale to empower your decision-making process.
Question 1: My crude product is a persistent oil and won't crystallize. What should I do?
Answer:
"Oiling out" is a common frustration where the compound separates from the solution as a liquid phase rather than a crystalline solid. This typically occurs when the compound's melting point is lower than the boiling point of the solvent or when impurities are depressing the melting point.
Causality: The high concentration of impurities can disrupt the formation of a crystal lattice. Additionally, the solubility of your target compound might be too high in the chosen solvent, even at lower temperatures.
Step-by-Step Troubleshooting:
-
Initial Purification: Before attempting recrystallization, it's often beneficial to perform a preliminary purification. A quick filtration through a silica gel plug can remove baseline impurities. Elute with a solvent mixture like ethyl acetate/petroleum ether to remove highly polar or non-polar contaminants.[1][2]
-
Solvent System Re-evaluation: If the product still oils out, your solvent system is likely suboptimal.
-
For Recrystallization: The ideal solvent should dissolve the compound when hot but have limited solubility when cold. Experiment with binary solvent systems. For instance, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, heptane) at an elevated temperature until turbidity appears. Then, allow it to cool slowly.
-
-
Trituration: This is an effective technique for inducing crystallization from an oil. Add a small amount of a poor solvent in which the impurities might be soluble, but the desired product is not. Vigorously stir or sonicate the mixture. This can break down the oil and encourage the formation of a solid.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal (a "seed") to the supersaturated solution to initiate crystallization.
Question 2: Column chromatography of my crude product shows poor separation between the product and a closely-eluting impurity. How can I improve the resolution?
Answer:
Achieving good separation on a silica gel column depends heavily on the choice of the mobile phase (eluent). Closely-eluting impurities often have similar polarities to the target compound, making separation challenging.
Causality: The interaction of the compound and its impurities with the stationary phase (silica gel) and the mobile phase determines their retention factors (Rf). If these are too similar, co-elution will occur.
Improving Chromatographic Resolution:
-
Solvent System Optimization: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf).
-
Systematic Approach: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for indazole esters is a mixture of petroleum ether and ethyl acetate.[1][2][3]
-
Fine-Tuning Polarity: If the spots are too close, slightly decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether). This will cause all compounds to move slower down the column, often increasing the separation between them. An ideal Rf for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.
-
-
Alternative Solvents: If ethyl acetate/petroleum ether systems are not effective, consider other solvent combinations. For example, dichloromethane/methanol can offer different selectivity.
-
Column Parameters:
-
Column Size: Use a longer, narrower column for difficult separations.
-
Silica Gel: Employ silica gel with a smaller particle size for higher resolution.
-
Loading: Do not overload the column. The amount of crude material should generally be 1-5% of the mass of the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities in the synthesis of indazoles and their derivatives can include:
-
Unreacted Starting Materials: Such as the corresponding indole or aminophenylacetate derivative.[2][3]
-
N-Alkylated/Arylated Isomers: Depending on the reaction conditions, alkylation or arylation can sometimes occur on the N1 position of the indazole ring, leading to isomeric impurities.[4]
-
Hydrolyzed Product: The ester can be hydrolyzed back to the carboxylic acid (7-methoxy-1H-indazole-3-carboxylic acid), especially if exposed to acidic or basic conditions during workup.[5][6]
-
Byproducts from Side Reactions: In syntheses involving nitrosation, dimer formation can be a significant side reaction.[2]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR and ¹³C NMR Spectroscopy: These are essential for confirming the chemical structure and identifying any organic impurities. The presence of unexpected signals can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and quantifying impurities, even at very low levels. It provides both retention time and mass-to-charge ratio information.
-
High-Performance Liquid Chromatography (HPLC): With a suitable method, HPLC can provide high-resolution separation of the main compound from its impurities and allow for accurate quantification of purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select an appropriately sized glass column and pack it with silica gel (slurry packing in the initial eluent is recommended).
- Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica gel.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Begin elution with a low polarity solvent system (e.g., 9:1 Petroleum Ether:Ethyl Acetate).
- Gradually increase the polarity of the eluent as the chromatography proceeds (gradient elution).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Table 1: Example Solvent Systems for TLC and Column Chromatography
| Polarity | Petroleum Ether : Ethyl Acetate | Typical Application |
| Low | 9:1 to 8:2 | Eluting non-polar impurities.[2][3] |
| Medium | 7:3 to 1:1 | Eluting the target product.[1] |
| High | 1:2 to 100% Ethyl Acetate | Eluting highly polar impurities. |
Protocol 2: Recrystallization
1. Solvent Selection:
- Test the solubility of your purified (or semi-purified) product in a range of solvents at room temperature and at their boiling points. Good candidates include ethanol, methanol, ethyl acetate, and toluene.[1][4] A binary system of ethyl acetate and hexanes is often effective.
2. Dissolution:
- Place the solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is fully dissolved.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
- Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove residual solvent.
Visualized Workflows
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: A typical workflow for the purification of the target compound.
Impurity Removal Strategy
This diagram outlines the logical approach to removing different types of impurities.
Caption: Matching purification techniques to common impurity types.
References
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- 3-Ethoxycarbonyl-7-methoxy-1H-indazole (3e)
- 7-Methoxy-1H-indazole-3-carboxylic acid. CymitQuimica.
- 7-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChemLite.
- Ethyl 7-methoxy-1H-indazole-3-carboxyl
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 7-Methoxy-Indazole Derivatives
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-methoxy-indazole derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic work. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of 7-methoxy-indazole derivatives is crucial for the development of novel therapeutics.[1] This resource aims to address common challenges by explaining the underlying chemical principles and offering practical, field-proven solutions.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 7-methoxy-indazole derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Low Yields and Incomplete Reactions
Q1: My cyclization reaction to form the 7-methoxy-indazole ring is giving a low yield. What are the likely causes and how can I optimize the reaction?
A: Low yields in indazole synthesis are a frequent issue and can often be traced back to several key factors related to the cyclization step.
Probable Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in cyclization reactions. For many indazole syntheses, there is an optimal temperature window. Exceeding this temperature can lead to the formation of degradation products and byproducts, while insufficient heat may result in an incomplete reaction.[2]
-
Troubleshooting: Perform a systematic temperature screen. Start from the reported temperature in the literature and screen in 5-10 °C increments and decrements. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation versus byproduct generation.
-
-
Incorrect Solvent Choice: The polarity and proticity of the solvent can significantly influence the reaction rate and pathway. For instance, in some cyclization reactions, the presence of a controlled amount of a protic solvent like water can be beneficial, while in others, strictly anhydrous conditions are necessary.[2]
-
Troubleshooting: If using a non-polar aprotic solvent, consider adding a co-solvent with different properties. For reactions sensitive to moisture, ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Base Selection and Stoichiometry: The choice and amount of base can be crucial, particularly in reactions involving deprotonation steps. A base that is too strong may lead to side reactions, while a base that is too weak may not facilitate the desired reaction.
-
Troubleshooting: Screen a panel of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). Additionally, optimize the stoichiometry of the base. Sometimes, using a slight excess can drive the reaction to completion, but a large excess may promote side reactions.
-
-
Catalyst and Ligand Issues (for Catalyzed Reactions): In palladium-catalyzed cross-coupling reactions to form the indazole core, the choice of catalyst, ligand, and their ratio is paramount.[3]
-
Troubleshooting: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based, N-heterocyclic carbenes). The catalyst loading should also be optimized; while higher loading might increase the rate, it can also lead to more side reactions.
-
Formation of Isomeric Byproducts
Q2: I am observing the formation of an unwanted isomer along with my desired 7-methoxy-1H-indazole. How can I improve the regioselectivity?
A: The formation of isomeric indazoles, particularly the 2H-indazole isomer, is a common challenge. The relative stability and the reaction mechanism dictate the product distribution. 1H-indazoles are generally more thermodynamically stable than 2H-indazoles.[1][4]
Probable Causes & Solutions:
-
Reaction Conditions Favoring the Kinetic Product: In some cases, the undesired isomer may be the kinetically favored product.
-
Troubleshooting: Try running the reaction at a higher temperature for a longer duration to favor the formation of the thermodynamically more stable 1H-indazole isomer.
-
-
Nature of the Starting Material and Reagents: The substitution pattern on the starting materials can influence the regioselectivity of the cyclization.
-
Troubleshooting: If possible, modify the starting material. For example, the choice of protecting group on a nitrogen atom can direct the cyclization to the desired position.
-
-
pH of the Reaction Medium: The acidity or basicity of the reaction medium can influence which nitrogen atom of the pyrazole ring is more nucleophilic.
-
Troubleshooting: Carefully control the pH of the reaction. For reactions involving acid catalysis, screen different acids and their concentrations.
-
Side Reactions Involving the Methoxy Group
Q3: I suspect I am getting side reactions involving the 7-methoxy group. What are common side reactions and how can they be prevented?
A: The methoxy group at the 7-position is generally stable, but under certain conditions, it can participate in side reactions.
Probable Causes & Solutions:
-
Demethylation: Strong acids (e.g., HBr, BBr₃) or high temperatures in the presence of nucleophiles can lead to the cleavage of the methyl ether, forming the corresponding 7-hydroxy-indazole.
-
Troubleshooting: Avoid harsh acidic conditions and high temperatures if demethylation is observed. If an acid is required, use a milder one or perform the reaction at a lower temperature.
-
-
Electrophilic Aromatic Substitution: While the methoxy group is an ortho-, para-director, under certain conditions, substitution at the 6 or 8-position (if available) of the indazole ring can occur.
-
Troubleshooting: Control the stoichiometry of the electrophile carefully. Running the reaction at a lower temperature can also improve selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 7-methoxy-indazole derivatives.
Q1: What are the most common synthetic routes to 7-methoxy-indazole derivatives?
A: Several synthetic strategies are employed to construct the 7-methoxy-indazole core. The choice often depends on the availability of starting materials and the desired substitution pattern. Some common methods include:
-
Fischer Indole Synthesis Analogs: While traditionally for indoles, variations of this reaction can be adapted for indazole synthesis starting from suitably substituted hydrazines and carbonyl compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile and involve the intramolecular or intermolecular coupling of precursors to form the N-N bond and the pyrazole ring.[3] For example, a Suzuki-Miyaura coupling can be used to introduce aryl groups at various positions of the indazole ring.[5]
-
Cyclization of o-Substituted Phenylhydrazines: This is a classical and widely used approach where an ortho-substituted phenylhydrazine undergoes cyclization to form the indazole ring. The nature of the ortho-substituent (e.g., a carbonyl or a leaving group) directs the cyclization.
-
[3+2] Cycloaddition Reactions: Arynes can react with diazo compounds in a [3+2] cycloaddition to form the indazole core.[6]
Q2: Are there any specific safety precautions to consider during the synthesis of 7-methoxy-indazole derivatives?
A: Yes, several safety precautions should be taken:
-
Hydrazine and its Derivatives: Many syntheses of indazoles utilize hydrazine or its derivatives, which are toxic and potentially explosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Azide Reagents: Some synthetic routes may involve the use of azides, which are also potentially explosive. Use appropriate shielding and handle with care.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts can be pyrophoric in their finely divided form. Handle them under an inert atmosphere.
-
Solvents: Many organic solvents used in synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: How can I purify my final 7-methoxy-indazole product?
A: The purification method will depend on the physical properties of your compound and the nature of the impurities. Common purification techniques include:
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, and a suitable solvent system (e.g., hexane/ethyl acetate) is used as the mobile phase.
-
Recrystallization: If your product is a solid and you have a suitable solvent system, recrystallization can be a very effective method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Visualizing Reaction Workflows
General Workflow for Troubleshooting Low Yields
The following diagram illustrates a systematic approach to troubleshooting low-yield reactions in the synthesis of 7-methoxy-indazole derivatives.
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Decision Tree for Isomer Formation
This diagram provides a decision-making framework when dealing with the formation of unwanted isomers.
Caption: A decision tree for addressing and mitigating isomer formation.
Quantitative Data Summary
The following table provides a general overview of reaction conditions that can be optimized for the synthesis of 7-methoxy-indazole derivatives. The values are illustrative and should be optimized for each specific reaction.
| Parameter | Typical Range | Potential Impact on Reaction |
| Temperature | 25 °C - 150 °C | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. |
| Reaction Time | 1 h - 48 h | Insufficient time leads to incomplete reaction. Prolonged time can cause product degradation. |
| Catalyst Loading | 1 mol% - 10 mol% | Higher loading can increase rate but also cost and potential for side reactions. |
| Base Equivalents | 1.1 - 3.0 eq. | Affects deprotonation efficiency and can influence regioselectivity. |
| Solvent | Aprotic (e.g., Toluene, DMF) or Protic (e.g., EtOH) | Influences solubility of reagents and can participate in the reaction mechanism. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the arylation of a bromo-7-methoxy-indazole derivative.
Materials:
-
7-bromo-1H-indazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the 7-bromo-1H-indazole derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 eq.) to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Gaikwad, P. et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(38), 23567-23589. Available from: [Link]
-
Li, P. et al. (2012). [3+2] Cycloaddition of Diazo Compounds with o-(Trimethylsilyl)aryl Triflates: A Direct, Efficient Approach to Substituted Indazoles. The Journal of Organic Chemistry, 77(6), 3127-3133. Available from: [Link]
-
Collot, V. et al. (2001). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(4), 337-345. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4935. Available from: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 1-13. Available from: [Link]
-
Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. Available from: [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004). Journal of Peptide Science, 10(11), 658-662. Available from: [Link]
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. (2002). International Journal of Peptide Research and Therapeutics, 9(3), 121-128. Available from: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. (2021). MedChemComm, 12(7), 1225-1246. Available from: [Link]
-
Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (2019). Bioconjugate Chemistry, 30(4), 1165-1172. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5969-5979. Available from: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2018). RSC Advances, 8(52), 29631-29639. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 7-methoxy-1H-indazole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate. As a Senior Application Scientist, this document synthesizes established synthetic protocols with practical, field-proven insights to help you navigate common challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing the indazole core of your target molecule is the Japp-Klingemann reaction.[1][2][3] This involves the reaction of a β-keto-ester with an aryl diazonium salt to form an intermediate hydrazone, which is then cyclized to the desired indazole.[4][5]
Q2: How does the Japp-Klingemann reaction work?
A2: The reaction begins with the deprotonation of a β-keto-ester to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt to create an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis and rearrangement to yield a more stable hydrazone. The final step is the acid- or base-catalyzed cyclization of the hydrazone to form the indazole ring.[3]
Q3: What are the typical starting materials for the synthesis of this compound via the Japp-Klingemann reaction?
A3: The synthesis would typically start with 2-methoxy aniline to form the corresponding diazonium salt. The coupling partner would be a β-keto-ester such as ethyl 2-chloro-3-oxobutanoate or a similar substrate that can readily form an enolate.
Q4: What kind of yield can I expect for this synthesis?
A4: The yield for indazole synthesis can vary significantly based on the specific substrates and reaction conditions. While some reports on similar indazole syntheses show yields from moderate to good, it is not uncommon to experience lower yields, especially during initial optimization.[5][6] Careful control of pH, temperature, and reagent stoichiometry is critical for maximizing the yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A systematic approach is crucial when troubleshooting low yields. The following decision tree can guide your investigation.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"troubleshooting poor solubility of indazole carboxylate compounds"
Introduction: The Indazole Carboxylate Solubility Challenge
Indazole carboxylates are a vital class of heterocyclic compounds in modern drug discovery, forming the core of numerous therapeutic agents.[1] However, their rigid, bicyclic aromatic structure fused to a polar carboxylate group often results in poor aqueous solubility, creating significant hurdles in formulation, preclinical testing, and ultimately, clinical efficacy.[2][3] This guide provides a structured troubleshooting framework for researchers encountering these challenges, moving from fundamental principles to advanced formulation strategies. Our approach is grounded in explaining the physicochemical causality behind each experimental choice, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My indazole carboxylate compound won't dissolve, even in DMSO. What are the immediate troubleshooting steps?
A1: This is a common starting problem, often pointing to issues beyond simple solvent selection. Before attempting more complex methods, it's crucial to validate the basics.
Causality: A compound's failure to dissolve in a strong organic solvent like Dimethyl Sulfoxide (DMSO) suggests that either the compound's intrinsic properties are highly unfavorable (e.g., extremely high crystal lattice energy) or there are extrinsic factors at play.
Troubleshooting Protocol:
-
Confirm Compound Integrity:
-
Purity Analysis: Re-verify the purity of your compound batch using LC-MS and ¹H NMR. Insoluble impurities can sometimes mask the true solubility of the target compound.
-
Verify Structure: Ensure the correct structure was synthesized. An unexpected intramolecular hydrogen bond or a salt form could drastically alter solubility properties.
-
-
Assess the Solid State:
-
Amorphous vs. Crystalline: Crystalline forms have a highly ordered lattice that requires significant energy to break, leading to lower solubility compared to their disordered, high-energy amorphous counterparts.[2][4] Your compound may be in a particularly stable, low-solubility crystalline form (polymorph).[5]
-
Initial Characterization: If possible, perform basic solid-state characterization using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to understand the solid form you are working with.[6]
-
-
Execute a Systematic Solvent Screen: Do not assume DMSO is always the optimal choice. The principle of "like dissolves like" is a useful starting point, but a broader screen is more rigorous.
-
Objective: To identify the best single solvent or a simple co-solvent system for initial stock solution preparation.
-
Method: Use a small amount of your compound (e.g., 1-2 mg) and test a panel of solvents covering a range of polarities and hydrogen bonding capabilities.
-
Table 1: Recommended Initial Solvent Screening Panel
| Solvent Class | Examples | Rationale |
| Aprotic Polar | DMSO, DMF, NMP, Acetonitrile | Effective at disrupting dipole-dipole interactions. |
| Protic Polar | Ethanol, Methanol, Propylene Glycol (PG) | Capable of hydrogen bonding, which may be crucial for solvating the indazole and carboxylate moieties. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Intermediate polarity, can be effective for less polar analogs. |
| Specialty/Enabling | Polyethylene Glycol 400 (PEG400), Polysorbate 80 (Tween® 80) | Often used in formulations as co-solvents or surfactants to improve aqueous solubility.[7][8][9] |
If a single solvent is insufficient, attempt binary mixtures (e.g., 50:50 DMSO:PEG400) to find a synergistic effect.
Q2: My compound dissolves in basic solution but precipitates in my neutral (pH 7.4) assay buffer. How can I maintain solubility?
A2: This behavior is characteristic of an acidic compound and is directly linked to the pKa of the carboxylic acid group.
Causality: Indazole itself is amphoteric, but the presence of the carboxylic acid group (typically with a pKa between 3-5) dominates the solubility profile in the physiological pH range.[10][11]
-
At pH > pKa: The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and water-soluble.
-
At pH < pKa: The group is protonated (-COOH), making the molecule neutral and far less water-soluble.
When you dissolve the compound in a basic solution (e.g., with NaOH) and then dilute it into a neutral buffer, the pH drops below a critical point, causing the compound to convert to its neutral, insoluble form and precipitate. The Henderson-Hasselbalch equation can be used to estimate the ratio of ionized to non-ionized forms at a given pH, but experimental determination is crucial as buffer components can influence solubility.[12]
Logical Relationship: pH vs. Ionization State of Indazole Carboxylate
Caption: Impact of pH on the ionization and solubility of an indazole carboxylate.
Troubleshooting Workflow:
-
Determine the pH-Solubility Profile: You must experimentally determine the solubility of your compound across a range of pH values. This data is critical for all subsequent formulation decisions. See the Experimental Protocols section for a detailed method.
-
Formulation with Buffers: For in vitro assays, if the required concentration is near the solubility limit at pH 7.4, consider using a buffer with a higher capacity or a slightly higher pH if the assay permits.
-
Use of Co-solvents: The most common solution is to use a water-miscible co-solvent.[13][14] The goal is to prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous assay buffer such that the final co-solvent concentration is low (typically <1%) but sufficient to keep the compound in solution.
-
Pro-Tip: When diluting, add the DMSO stock to the buffer vortexing, not the other way around. This rapid dispersion helps prevent localized precipitation.
-
-
Consider Salt Formation: For in vivo studies, preparing a stable salt of your compound (e.g., sodium or potassium salt) can dramatically improve aqueous solubility and dissolution rate.[4][15] This is a common and effective pharmaceutical development strategy.
Q3: Standard co-solvents are insufficient for my required in vivo dosing concentration. What advanced formulation strategies should I explore?
A3: When simple solutions fail, you must move to more sophisticated enabling formulations. The choice of strategy depends on the compound's properties and the intended route of administration.
Causality: Advanced formulations work by either increasing the kinetic solubility (creating a supersaturated state) or by fundamentally altering how the drug is presented to the aqueous environment.
Workflow: Selecting an Advanced Solubility Enhancement Strategy
Caption: Decision workflow for advanced solubility enhancement techniques.
Key Advanced Strategies:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug into a polymer matrix in an amorphous state.[2] The high-energy amorphous form has a much higher apparent solubility.[4]
-
How it's done: Hot-Melt Extrusion (HME) or Spray Drying.
-
Best for: Orally administered drugs.
-
-
Lipid-Based Formulations: The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[15] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions upon contact with aqueous media, keeping the drug solubilized.[2]
-
Best for: Lipophilic compounds (high LogP).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[16] The indazole portion of your molecule can become encapsulated in the core, forming a water-soluble inclusion complex.[7]
-
Best for: Both oral and parenteral (IV) formulations.
-
-
Particle Size Reduction: Reducing particle size to the sub-micron (nanosuspension) or micron (micronization) range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[8][17] This increases the rate of dissolution significantly.[18][19]
-
How it's done: Media milling (nanosizing) or jet milling (micronization).
-
Best for: Compounds where dissolution rate is the limiting factor.
-
Q4: I am observing significant batch-to-batch variability in my solubility measurements. What is the likely cause?
A4: Inconsistent solubility is a classic indicator of polymorphism.
Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different internal crystal lattice arrangement.[5][19] These different forms can have distinct physicochemical properties, including melting point, stability, and, most critically, solubility.[20][21]
It is common for a synthetic process to produce a mixture of forms or a metastable form (one that is not the most thermodynamically stable). The metastable polymorph is generally more soluble.[5] However, it can convert to the more stable, less soluble form over time, upon heating, or when agitated in a solvent slurry. This conversion can cause your solubility to unexpectedly decrease. The case of Ritonavir, an antiretroviral drug, is a famous example where the sudden appearance of a less soluble polymorph led to a major formulation crisis.[19]
Troubleshooting Protocol:
-
Characterize Batches: Analyze each batch of your compound using XRPD and DSC.
-
XRPD will give you a distinct fingerprint for each crystal form. If the patterns differ between batches, you have confirmed polymorphism.
-
DSC will show different melting points or thermal events for different polymorphs.
-
-
Conduct a Polymorph Screen: If polymorphism is confirmed or suspected, a systematic screen is necessary to identify all accessible forms and determine the most stable one. This involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling).
-
Control the Crystallization Process: Once the desired polymorph (often the most stable one, to ensure consistency) is identified, the final crystallization step of your synthesis must be carefully controlled to produce that form reliably every time.
Key Experimental Protocols
Protocol 1: Thermodynamic (Shake-Flask) Solubility Measurement
This protocol determines the equilibrium solubility, a fundamental property of the compound.[22]
-
Preparation: Add an excess amount of the solid indazole carboxylate compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter (a low-binding filter like PVDF is recommended).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and determine the concentration using a validated analytical method, typically HPLC-UV.[23][24]
-
Calculation: Report the solubility in units such as mg/mL or µM.
Protocol 2: pH-Solubility Profile Determination
This extends the shake-flask method to map solubility across a pH range.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10).
-
Execution: Perform the Shake-Flask Solubility protocol (Protocol 1) in parallel for each buffer.
-
Data Analysis: After quantifying the concentration at each pH, plot Solubility (on a log scale) versus pH. The resulting curve will visually demonstrate the impact of pH and help identify the pKa.
References
Click to expand
-
Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 15
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. 7
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. 2
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. 25
-
Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 4
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. 26
-
Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. 16
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. 6
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 8
-
Sigma-Aldrich. (n.d.). Improving API Solubility.
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. 5
-
Waykar, M. (n.d.). Methods of solubility enhancements. Slideshare. 27
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. 20
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. 19
-
Wikipedia. (n.d.). Cosolvent. 13
-
Slideshare. (n.d.). Co-solvents.pptx. 14
-
Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. 21
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. 28
-
Wikipedia. (n.d.). Indazole. 10
-
MCE. (2025, January 1). 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. 9
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. 22
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. 23
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. 24
-
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. 3
-
StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. NIH. 17
-
PubChem. (n.d.). Indazole-3-carboxylic acid. 11
-
PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. 29
-
ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. 12
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. 30
-
ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. 亞旭生物科技 [abscience.com.tw]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvents.pptx [slideshare.net]
- 15. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 16. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
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- 27. Methods of solubility enhancements | PPTX [slideshare.net]
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- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-methoxy-1H-indazole-3-carboxylate. This guide is structured to assist researchers, process chemists, and drug development professionals in navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. The following sections are designed in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is a variation of the Japp-Klingemann reaction.[1] This approach typically involves two key stages:
-
Diazotization: 2-Amino-3-methoxybenzoic acid is treated with sodium nitrite under acidic conditions to form a diazonium salt. This step is highly exothermic and requires strict temperature control.[2]
-
Japp-Klingemann Coupling & Cyclization: The in-situ generated diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate. The reaction proceeds through an azo intermediate, which undergoes deacylation and spontaneous cyclization to form the indazole ring.[3][4] Subsequent esterification, if not already incorporated, yields the final product. One-pot procedures combining these steps have been developed to improve operational simplicity.[5][6]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety hazard is the diazotization step. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures (typically above 5 °C), and can decompose exothermically and sometimes explosively, releasing nitrogen gas.[7][8] Key safety considerations include:
-
Thermal Hazard: The diazotization reaction is highly exothermic.[2] A detailed thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial to define safe operating temperatures and prevent thermal runaway.[9][10]
-
Controlled Addition: Slow, subsurface addition of the sodium nitrite solution is mandatory to manage the exotherm effectively.[9]
-
Temperature Monitoring: Redundant temperature probes and a robust cooling system are essential. The reaction is typically maintained between 0–5 °C.[7]
-
Gas Evolution: The reaction releases nitrogen gas, requiring adequate venting to prevent pressure buildup.[7]
Q3: Why is transitioning from a lab-scale magnetic stir bar to a mechanical stirrer in a larger reactor a critical step?
A3: This transition is critical due to changes in mixing efficiency and heat transfer. What works in a small flask doesn't scale linearly.[11][12] In a large reactor, a magnetic stir bar is ineffective. Improper agitation with a mechanical stirrer can lead to:
-
Poor Mass Transfer: Reagents may not mix effectively, leading to localized "hot spots," reduced reaction rates, and increased impurity formation.[11]
-
Inefficient Heat Transfer: Without proper mixing, heat generated from the reaction cannot be efficiently transferred to the cooling jacket, increasing the risk of thermal runaway.[13]
-
Phase Issues: If solids are present, inadequate mixing can lead to settling, reducing the available surface area for reaction.
The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed must be carefully selected and optimized for the specific reactor geometry and reaction mass viscosity.
Troubleshooting Guide: Reaction & Process Optimization
Problem Area 1: Low Yield and Incomplete Conversion
Q: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes?
A: A drop in yield during scale-up is a common challenge and often points to "hidden variables" that were insignificant at a smaller scale.[11][13]
-
Cause 1: Inefficient Heat Transfer. In larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient.[13] If the exotherm from the diazotization is not managed, localized overheating can occur, leading to the decomposition of the unstable diazonium intermediate.[7]
-
Solution: Ensure your reactor's cooling capacity is sufficient for the batch size. Profile the reaction exotherm on a small scale with a reaction calorimeter to predict the heat flow at a larger scale. Adjust the addition rate of sodium nitrite to stay within the safe temperature limits (0-5 °C).[2][8]
-
-
Cause 2: Poor Mixing. As discussed in the FAQs, inadequate agitation can lead to poor mass transfer, meaning the reactants are not encountering each other effectively.
-
Solution: Model the mixing in your reactor. Select an appropriate impeller and agitation speed to ensure homogeneity. For semi-batch processes like diazotization, ensure the incoming reagent is dispersed quickly.
-
-
Cause 3: Impurity Amplification. A minor side reaction at the 1-gram scale can become a major pathway at the 1-kilogram scale, consuming starting material and reducing the yield of the desired product.[11][13]
-
Solution: Re-analyze the impurity profile of your large-scale batch using HPLC or LC-MS. Identify the major byproducts. Often, these arise from diazonium salt decomposition or side-reactions with the solvent. Adjusting pH, temperature, or addition rates can minimize these pathways.
-
Problem Area 2: Impurity Formation & Purification Challenges
Q: I am observing a new, significant impurity after scaling up. How can I identify and mitigate it?
A: New impurities often arise from the extended reaction times or temperature gradients common in larger batches.[11]
-
Potential Impurity 1: Phenolic Byproducts. If the diazonium salt decomposes in the aqueous acidic medium, it can form a phenol (2-hydroxy-3-methoxybenzoic acid derivative).
-
Mitigation: This is almost always due to exceeding the safe temperature limit. Strictly maintain the temperature below 5 °C.[7] Ensure the diazonium salt is consumed quickly in the subsequent coupling reaction by having the β-ketoester present and ready.
-
-
Potential Impurity 2: Azo-Dye Formation. Self-coupling of the diazonium salt with electron-rich aromatic intermediates can form colored azo compounds.
-
Mitigation: This can be controlled by maintaining a slight excess of the β-ketoester coupling partner and ensuring a well-mixed environment to favor the desired Japp-Klingemann reaction.
-
Q: My final product fails to crystallize properly, or "oils out," during purification at scale. What should I do?
A: Crystallization is highly sensitive to scale, cooling rate, and purity. "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature where it is still a liquid.[14]
-
Cause 1: Supersaturation is too high / Cooling is too fast. Rapid cooling of a highly concentrated solution is a common cause.[15]
-
Cause 2: Residual Impurities. Even small amounts of impurities can inhibit nucleation and crystal growth, promoting oiling out.[16]
-
Solution: Ensure the crude product is sufficiently pure before attempting crystallization. An extra wash step, charcoal treatment, or even a rapid silica plug filtration of the crude material might be necessary.
-
-
Cause 3: Solvent Choice. The ideal solvent system at the 100 mg scale may not be optimal for 1 kg.
-
Solution: Re-screen for anti-solvents. A common technique is to dissolve the product in a good solvent (e.g., ethyl acetate, acetone) and then perform a controlled addition of a miscible anti-solvent (e.g., heptane, hexane) to induce slow crystallization.
-
Experimental Protocols & Data
Recommended Scale-Up Synthesis Protocol (100g Scale)
This protocol is a starting point and must be adapted based on your specific equipment and safety assessments.
Step 1: Diazotization
-
Charge a 2L jacketed glass reactor with 2-Amino-3-methoxybenzoic acid (100 g, 0.598 mol) and 600 mL of 2M Hydrochloric Acid.
-
Cool the stirred slurry to 0 °C using the reactor jacket.
-
Prepare a solution of Sodium Nitrite (43.3 g, 0.628 mol) in 150 mL of deionized water.
-
Add the Sodium Nitrite solution dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Japp-Klingemann Coupling & Cyclization
-
In a separate 3L reactor, charge Ethyl 2-methylacetoacetate (95 g, 0.659 mol) and Sodium Acetate (147 g, 1.79 mol) in 800 mL of Ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly transfer the cold diazonium salt solution from Step 1 into the stirred solution from Step 2 over ~1 hour, maintaining the internal temperature below 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours until HPLC analysis shows complete consumption of the intermediate.
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Add 1L of water and extract the product with Ethyl Acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 3: Purification by Crystallization
-
Dissolve the crude oil/solid in a minimal amount of hot Isopropanol (~3-4 volumes).
-
Slowly add Heptane (~6-8 volumes) as an anti-solvent until persistent turbidity is observed.
-
Warm the solution slightly to redissolve the turbidity, then allow it to cool slowly to room temperature with gentle stirring.
-
Cool further to 0-5 °C for 2-4 hours to maximize crystal formation.
-
Filter the solid product, wash with cold 2:1 Heptane/Isopropanol, and dry under vacuum at 40-50 °C.
Table 1: Key Parameter Comparison for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Scale-Up Consideration |
| Starting Material | 1.0 g | 100 g | Ensure consistent purity and particle size of raw materials. |
| NaNO₂ Addition Time | ~5-10 min | 60-90 min | Rate must be controlled by heat removal capacity, not volume.[10] |
| Agitation | Magnetic Stir Bar | Mechanical Stirrer (Pitched Blade) | Ensure sufficient power for viscous slurries and efficient mixing.[11] |
| Temp. Control | Ice Bath | Jacketed Reactor with Chiller | Surface-area-to-volume ratio decreases; active cooling is critical.[13] |
| Work-up Volume | ~50 mL | ~2.5 L | Larger volumes require more time for phase separation and extractions. |
| Crystallization Cooling | Benchtop (Passive) | Programmed Ramp (Active) | Controlled cooling is vital for consistent particle size and purity.[15] |
| Expected Yield | 80-90% | 75-85% | A slight decrease is common, but >10% drop warrants investigation. |
Workflow Visualization
The following diagram illustrates the critical workflow for scaling up the synthesis, highlighting key control points.
Sources
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- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 13. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
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- 16. filter-dryer.com [filter-dryer.com]
Technical Support Center: Ethyl 7-methoxy-1H-indazole-3-carboxylate
A Guide to Understanding and Mitigating Chemical Degradation
Welcome to the technical support guide for Ethyl 7-methoxy-1H-indazole-3-carboxylate. As a pivotal intermediate in the synthesis of bioactive molecules for pharmaceutical and research applications, understanding its chemical stability is paramount to ensuring experimental reproducibility, purity, and the overall success of your work.[1] This document is designed to serve as a field guide, moving beyond simple protocols to explain the causality behind potential degradation and providing robust, field-proven strategies to troubleshoot and prevent stability-related issues.
The core structure, an indazole ring, is an electron-rich heterocyclic system, which imparts specific reactivities.[2] Coupled with an ethyl ester functional group, this molecule is susceptible to several primary degradation pathways. This guide will address the most common challenges researchers face, providing both diagnostic troubleshooting and proactive experimental designs to maintain the integrity of your compound.
Part 1: Troubleshooting Guide - Diagnosing Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: "I'm observing a new, more polar peak in my HPLC/LC-MS analysis of an aged solution. What is it?"
This is the most frequently encountered stability issue and almost always points to hydrolysis of the ethyl ester.
-
Primary Suspect: Hydrolysis. The ester functional group is susceptible to cleavage, especially in the presence of water, acid, or base, yielding the corresponding carboxylic acid (7-methoxy-1H-indazole-3-carboxylic acid).[3][4] This new compound is significantly more polar, resulting in an earlier elution time on a reverse-phase HPLC column.
-
Causality:
-
Base-Catalyzed Hydrolysis: This is the most rapid pathway. Even trace amounts of base in your solvent or on glassware can catalyze this reaction. Storing solutions in basic buffers (pH > 8) will lead to rapid degradation.
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, storing the compound in strongly acidic conditions (pH < 4) or using acidic mobile phases for extended periods can also lead to the formation of the carboxylic acid degradant.[3]
-
Water: Using non-anhydrous solvents for stock solutions will lead to slow hydrolysis over time, even at neutral pH.
-
-
Troubleshooting & Validation:
-
Confirm by Mass Spectrometry: Analyze the impure sample by LC-MS. This compound has a molecular weight of approximately 220.22 g/mol . The primary hydrolysis product, 7-methoxy-1H-indazole-3-carboxylic acid, will have a molecular weight of approximately 192.17 g/mol (a loss of 28.05 Da, corresponding to C₂H₄).
-
Co-injection: If you have a standard of the carboxylic acid, a co-injection with your degraded sample should show a single, merged peak for the degradant.
-
Review Preparation & Storage: Were anhydrous solvents used? Was the pH of the solution controlled? Was the solution stored at room temperature for an extended period?
-
Logical Flow: Investigating an Unknown HPLC Peak
Caption: Predicted primary degradation pathways for the target compound.
Data Summary: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation (24h) | Major Degradation Product(s) Identified by LC-MS |
| 0.1 M HCl, 60°C | ~15% | 7-methoxy-1H-indazole-3-carboxylic acid (MW 192) |
| 0.1 M NaOH, 60°C | >90% (at 2h) | 7-methoxy-1H-indazole-3-carboxylic acid (MW 192) |
| 3% H₂O₂, RT | ~25% | Multiple minor peaks; potential N-oxide (MW 236) |
| Heat (80°C) | <5% | No significant degradation |
| UV Light | ~40% | Complex mixture of several unidentified products |
References
- Google Patents. (2009). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
E-Shyong, T., et al. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-carboxamide Synthetic Cannabinoid Receptor Agonists. National Institutes of Health. Retrieved from [Link]
-
Singh, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]
-
Kumar, V., & Kumar, P. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]
-
Gao, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids. National Institutes of Health. Retrieved from [Link]
-
S. Chaple, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Frankowski, R., et al. (2022). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254. ResearchGate. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. PubMed. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
"analytical methods for detecting impurities in Ethyl 7-methoxy-1H-indazole-3-carboxylate"
<Technical Support Center: Ethyl 7-methoxy-1H-indazole-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide, structured in a question-and-answer format, provides expert insights and practical solutions for the analytical challenges you may encounter. As Senior Application Scientists, our goal is to ensure your experimental success by providing scientifically grounded, actionable advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the impurity profiling of this compound.
Q1: What are the likely impurities in this compound?
A1: Impurities can originate from various stages, including synthesis and storage.[1] They are broadly classified as organic, inorganic, and residual solvents.[2][3][4] For this compound, potential organic impurities are typically process-related or degradation products.[4]
-
Starting Materials: Unreacted precursors from the synthesis, such as substituted hydrazines or halo-aromatic compounds.[5][6][7]
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Resulting from side reactions during synthesis, such as isomers or products of over-reaction.[5] For indazole synthesis, formation of the 2H-indazole isomer is a common possibility, though the 1H-tautomer is generally more thermodynamically stable.[8]
-
Degradation Products: Formed during storage or manufacturing due to factors like hydrolysis of the ethyl ester group, oxidation, or photolytic cleavage.[9]
-
Reagents, Ligands, and Catalysts: Trace amounts of reagents or catalysts used in the synthetic process.[1][4]
Q2: What are the regulatory expectations for impurity control?
A2: Global regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity control in new drug substances.[1] The key guideline is ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities.[2][3][4][10]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[10]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level at which an impurity's biological safety must be established. This process involves acquiring and evaluating data to ensure safety at the specified concentration.[4]
Q3: What analytical techniques are most suitable for detecting these impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is the most common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown impurities.[11][12][13] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of an impurity.[11]
-
Gas Chromatography (GC): Primarily used for analyzing volatile impurities and residual solvents (ICH Q3C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.
-
Hyphenated Techniques: Advanced techniques like LC-NMR and LC-FTIR combine separation with spectroscopic identification, offering powerful tools for characterization.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the HPLC analysis of this compound.
Q4: I am observing poor peak shape (tailing or fronting) for my main compound and impurities. What is the cause and how can I fix it?
A4: Poor peak shape is a common issue in HPLC and can compromise resolution and accurate quantification.[14][15]
-
Scientific Rationale: Peak tailing for basic compounds like indazoles often results from secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.[16] Peak fronting can be a sign of column overload or an inappropriate sample solvent.[15]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: The indazole nucleus is basic. Ensure the mobile phase pH is optimized. A low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) will protonate the indazole, leading to better peak shape.
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak fronting.[14][15] Try diluting your sample by a factor of 5 or 10.
-
Evaluate Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[17] Dissolving the sample in a strong organic solvent can cause peak distortion.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping. These columns have fewer exposed silanol groups, minimizing secondary interactions.
-
Inspect the Column: A void or blockage at the column inlet can cause peak splitting or broadening.[16][17] Try reversing and flushing the column (if permitted by the manufacturer) or replacing it if it's old.
-
Q5: I am struggling to separate a critical impurity from the main API peak. How can I improve the resolution?
A5: Achieving adequate resolution between a closely eluting impurity and the main peak is critical for accurate quantification.
-
Scientific Rationale: Resolution in chromatography is a function of column efficiency, selectivity, and retention factor. To improve resolution, one or more of these parameters must be changed.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will increase retention and may improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation, which can significantly impact the resolution of closely eluting peaks.
-
Optimize Temperature: Adjusting the column temperature can affect selectivity.[14] Try analyzing at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
-
Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower change in solvent strength provides more time for the separation to occur.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) to exploit different separation mechanisms.
-
Q6: I have detected an unknown peak in my chromatogram. What is the workflow for identifying it?
A6: Identifying an unknown impurity is a systematic process that moves from initial detection to full structural confirmation.[11] This workflow is crucial for meeting regulatory requirements for impurities above the identification threshold.[2][10]
-
Workflow:
-
Initial Detection (HPLC-UV): The impurity is first observed in the routine HPLC analysis.
-
Molecular Weight Determination (LC-MS): The next step is to obtain the molecular weight of the unknown.[11] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity. High-resolution MS (e.g., Q-TOF or Orbitrap) is preferred to obtain an accurate mass and predict the molecular formula.[11][18]
-
Fragmentation Analysis (LC-MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the impurity's molecular ion.[11] Comparing the fragmentation pattern to that of the parent drug can reveal how the impurity is related to the API.[13]
-
Isolation (Preparative HPLC): If the structure cannot be determined by MS alone, the impurity must be isolated in sufficient quantity for NMR analysis.
-
Structural Elucidation (NMR): 1D (¹H, ¹³C) and 2D NMR spectroscopy provide definitive structural information, confirming connectivity and stereochemistry.
-
Section 3: Protocols and Data
Protocol: Standard HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a robust impurity profiling method for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic indazole moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 30 min | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; should be optimized based on the UV spectrum. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
System Suitability Test (SST): Before running samples, ensure the system is performing adequately. A typical SST would include:
-
Resolution: >2.0 between the main peak and the closest eluting impurity.
-
Tailing Factor: <1.5 for the main peak.
-
Reproducibility: <2.0% RSD for 5 replicate injections of a standard.
Section 4: Visualized Workflow
Diagram: General Workflow for Impurity Identification
Caption: A systematic workflow for the identification and structural elucidation of unknown pharmaceutical impurities.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]
-
Mass Spectrometry in Drug Development Applications. Netpharmalab. Available from: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Available from: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Available from: [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. Available from: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available from: [Link]
-
Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available from: [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available from: [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. waters.com [waters.com]
- 17. halocolumns.com [halocolumns.com]
- 18. hpst.cz [hpst.cz]
"challenges in the functionalization of the indazole ring"
Welcome to the Technical Support Center for Indazole Functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of the indazole ring. The unique electronic properties and tautomeric nature of the indazole scaffold present distinct synthetic hurdles, particularly concerning regioselectivity and reactivity. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot your experiments and optimize your synthetic strategies.
Part A: N-Functionalization Challenges (The N1 vs. N2 Regioselectivity Problem)
The dual nucleophilicity of the N1 and N2 atoms in the pyrazole moiety of indazole is the root of the most common functionalization challenge: controlling regioselectivity. The outcome of N-substitution reactions is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Q1: I'm getting a mixture of N1 and N2 alkylated products. Why is this happening and what controls the ratio?
A: The formation of a mixture of N1 and N2 isomers is the default outcome for direct alkylation of 1H-indazoles. The indazolide anion, formed upon deprotonation, is an ambident nucleophile with significant electron density on both nitrogen atoms[1]. The final N1:N2 ratio is not random; it is highly dependent on a subtle interplay of factors:
-
Base and Counterion: The nature of the base's counterion (e.g., Na⁺, K⁺, Cs⁺) and its interaction with the indazolide anion is critical. Hard cations like Na⁺ tend to coordinate more tightly with the N2 atom, sterically blocking it and directing the electrophile to the N1 position[1][2].
-
Solvent: The polarity of the solvent influences the state of the ion pair. Non-polar aprotic solvents like tetrahydrofuran (THF) or dioxane promote the formation of a "tight" ion pair, enhancing the directing effect of the counterion and favoring N1 substitution. Polar aprotic solvents like N,N-dimethylformamide (DMF) solvate the cation more effectively, creating a "freer" indazolide anion where the more electronically nucleophilic N2 atom can compete more effectively, often leading to mixtures or favoring N2[1][3].
-
Substituents on the Indazole Ring:
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position can chelate with the base's counterion at the N2 position, strongly favoring N1-alkylation[1].
-
C7 Position: Bulky substituents at the C7 position sterically hinder the approach to the N1 nitrogen, thereby favoring substitution at the N2 position[4].
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer[5][6]. Some reaction conditions can allow for equilibration, favoring the formation of the more stable N1-substituted product[4].
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// Outcomes n1_favored [label="Outcome:\nN1-Alkylation Favored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2_favored [label="Outcome:\nN2-Alkylation Favored", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixture [label="Outcome:\nMixture of N1/N2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> condition_choice;
condition_choice -> substituent_check [label="NaH in THF\n(Non-polar, Tight Ion Pair)"]; condition_choice -> mixture [label="K₂CO₃ or Cs₂CO₃ in DMF\n(Polar, 'Free' Anion)"];
substituent_check -> c3_ewg [label="Analyze C3"]; substituent_check -> c7_bulky [label="Analyze C7"];
c3_ewg -> n1_favored [label="Yes (Chelation Effect)"]; c3_ewg -> n1_favored [label="No (Default for NaH/THF)"];
c7_bulky -> n2_favored [label="Yes (Steric Hindrance at N1)"]; c7_bulky -> n1_favored [label="No (Default for NaH/THF)"]; } axdot Caption: Decision workflow for predicting N-alkylation regioselectivity.
Q2: How can I selectively obtain the N1-alkylated indazole?
A: To maximize the yield of the N1-alkylated product, you need to create conditions that favor kinetic control and steric direction. The most reliable and widely cited method is the use of sodium hydride (NaH) as the base in a non-polar aprotic solvent like THF.[1][4]
-
Why this works: NaH provides the sodium cation (Na⁺), which, as a hard cation, forms a tight ion pair with the indazolide anion. In the low-polarity environment of THF, the Na⁺ coordinates strongly to the N2 position (and any nearby C3 electron-withdrawing group), effectively "shielding" it. This forces the incoming alkylating agent to attack the sterically more accessible N1 position[2].
Troubleshooting for N1-selectivity:
-
Still getting N2 isomer? Ensure your THF is absolutely anhydrous. Traces of water can interfere with the formation of the tight ion pair. Also, ensure the indazole is fully deprotonated by the NaH before adding the electrophile.
-
Low Yield? The reaction may be sluggish. Gentle heating (e.g., to 50 °C) can improve the reaction rate without significantly compromising regioselectivity[2].
Q3: Under what conditions is N2-alkylation favored?
A: Favoring the N2 position often involves suppressing the kinetic N1 pathway and allowing the inherent electronic properties of the indazolide anion to dominate, or by introducing specific steric constraints.
-
Steric Hindrance at C7: The most predictable way to achieve N2 selectivity is to use an indazole substrate with a bulky substituent at the C7 position (e.g., -NO₂, -CO₂Me). This group physically blocks the approach of the electrophile to the N1 nitrogen, making the N2 position the only viable site for attack[4].
-
Mitsunobu Conditions: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) with an alcohol as the alkylating agent often shows a preference for the N2 isomer[4]. The mechanism is distinct from direct alkylation and can favor the thermodynamically less stable product.
-
Acid-Catalyzed Alkylation: Certain acid-catalyzed alkylations, for instance with alkyl 2,2,2-trichloroacetimidates, can provide excellent N2 selectivity. The mechanism involves protonation of the alkylating agent, followed by nucleophilic attack from the indazole. Quantum mechanical studies suggest that the transition state for N2 attack is significantly lower in energy than for N1 attack in this scenario[7].
| Condition | Typical N1:N2 Ratio | Rationale | Reference |
| NaH, THF | >95 : 5 (often >99:1) | Tight Na⁺-indazolide ion pair sterically directs to N1. | [4] |
| K₂CO₃, DMF | 1 : 1 to 1 : 2 | "Free" anion; reaction governed by mix of sterics and electronics. | [1] |
| Cs₂CO₃, DMF | Often favors N2 | Larger, softer Cs⁺ cation coordinates less tightly, favoring N2. | [1][2] |
| Mitsunobu (DIAD, PPh₃) | 1 : 2.5 | Mechanistic preference for N2 attack. | [4] |
| C7-Substituted Indazole | < 5 : >95 | Steric hindrance at N1 forces reaction at N2. |
Table 1: Impact of reaction conditions on the regioselectivity of indazole N-alkylation.
Part B: C-Functionalization Challenges (Primarily at the C3 Position)
While the nitrogen atoms are the most nucleophilic sites, functionalization of the carbon framework is essential for building molecular complexity. The C3 position is a key target, but its direct modification is challenging due to the electronic nature of the ring.
Q4: Why is direct electrophilic or nucleophilic substitution at the C3 position of indazole so difficult?
A: The difficulty stems from the electron distribution in the indazole ring. Unlike its bioisostere, indole, the C3 position of indazole is not inherently nucleophilic or easily deprotonated.
-
Low Nucleophilicity: The C3 position is part of a pyrazole ring, which is an electron-deficient system. This makes it unreactive toward all but the most reactive electrophiles. Direct electrophilic substitution (like Friedel-Crafts) is generally not feasible.
-
Deprotonation Issues: Direct deprotonation at C3 with a strong base (lithiation) to generate a C3-anion is problematic. For N1-protected indazoles, this process often triggers an irreversible ring-opening to form an ortho-aminobenzonitrile, completely destroying the indazole scaffold[8][9].
-
Radical Reactions: Direct C3 functionalization often requires radical-based methods. Minisci-type reactions (addition of a nucleophilic carbon radical) can work, but often give low yields[10]. Visible light-promoted photocatalysis is emerging as a milder, more effective strategy for radical C3 additions like carbamoylation and trifluoromethylation[11][12].
Q5: My transition-metal-catalyzed C-H functionalization at C3 is failing. What are the common pitfalls?
A: Transition-metal-catalyzed C-H activation has become a powerful tool for C3 functionalization, but it requires careful optimization of multiple components[13][14][15]. Failure can often be traced to one of the following:
-
Directing Group (DG) Incompatibility: Most successful C3 functionalizations rely on a directing group attached to the N2 position (e.g., a phenyl or pyridyl group). This DG coordinates to the metal center (e.g., Pd, Rh, Co) and positions it correctly to activate the C-H bond at the C3 position[16][17][18]. If your substrate is an N1-isomer or is unsubstituted, this chelation-assisted pathway is not available.
-
Catalyst and Oxidant Choice: The combination of the metal catalyst and the oxidant is crucial. For example, Rh(III) catalysis often uses a copper salt as an oxidant, while some Pd(II) systems require silver salts[13]. The wrong oxidant can lead to catalyst deactivation or undesired side reactions.
-
Substrate Electronic Effects: Highly electron-deficient or electron-rich indazoles can alter the reactivity of the C-H bond or interfere with the catalytic cycle. For instance, an electron-deficient azobenzene directing group can decrease the yield in Rh(III)-catalyzed reactions[19].
-
Atmosphere and Solvent Purity: These reactions are often sensitive to air and moisture. Ensure you are using properly degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen)[20].
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cycle [shape=plaintext, label="Catalytic Cycle"];
// Invisible nodes for cycle structure node [shape=point, width=0, height=0]; c1, c2, c3, c4;
// Cycle Edges c1 -> c2 [label="1. C-H Activation\n(Chelation-Assisted)"]; c2 -> c3 [label="2. Migratory Insertion\nof Coupling Partner"]; c3 -> c4 [label="3. Reductive\nElimination"]; c4 -> c1 [label="4. Catalyst\nRegeneration"];
// Main Connections start -> c1; catalyst -> c1; partner -> c2; c3 -> { product [label="C3-Functionalized\nIndazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon]; } c4 -> oxidant [style=dashed, arrowhead=none, label="Consumed"];
// Positioning {rank=same; start; catalyst; partner; oxidant} {rank=same; c1; c2} {rank=same; c4; c3} } axdot Caption: Key components in a typical C-H functionalization workflow.
Q6: I am trying to halogenate my indazole at C3, but the reaction is messy. How can I improve it?
A: C3-halogenation is a crucial step for subsequent cross-coupling reactions. Regioselectivity and reactivity can be an issue.
-
For Bromination: N-bromosuccinimide (NBS) is the reagent of choice for selective C3-bromination. It is generally effective and provides the desired product in good yield. The choice of solvent can be important; acetonitrile (MeCN) or chloroform (CHCl₃) are commonly used. If you are seeing over-bromination or side reactions, try running the reaction at 0 °C or room temperature and monitor carefully by TLC.
-
For Iodination: A common and effective method uses molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF or dioxane. This method works well even on unprotected indazoles. If the reaction is sluggish, ensure the base is strong enough to facilitate the reaction.
-
Protecting Group Strategy: While not always necessary, protecting the N1 position with a group like Boc can sometimes lead to cleaner reactions, although it adds extra steps to the synthesis.
Part C: Stability and Protecting Group Issues
Q7: My indazole ring is decomposing during a reaction with a strong base. Why is this happening?
A: This is likely the classic indazole ring-opening isomerization. When an N1-protected indazole is treated with a strong base (like n-BuLi or LDA), the base can deprotonate the C3 position. The resulting C3-anion is unstable and rapidly undergoes an electrocyclic ring-opening to form a stable ortho-aminobenzonitrile anion[8]. This pathway is a significant pitfall in syntheses that require C3 lithiation.
How to avoid this:
-
Use an N2-Protecting Group: An N2-protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, stabilizes the C3-anion and prevents ring-opening. This strategy allows for successful C3-lithiation followed by quenching with an electrophile[8][21].
-
Use an Unprotected Indazole: If the reaction conditions allow, using an unprotected (N-H) indazole can prevent this side reaction. The strong base will deprotonate the much more acidic N-H proton first. The resulting indazolide anion is generally stable and does not undergo ring-opening[9].
sub [label=<
N1-Protected Indazole
];
anion [label=<
Unstable C3-Anion
];
product [label=<
o-Aminobenzonitrile Product
];
sub -> anion [label="Strong Base\n(e.g., n-BuLi)\nDeprotonation at C3"]; anion -> product [label="Irreversible\nRing-Opening", color="#EA4335", fontcolor="#EA4335"]; } axdot Caption: Undesired ring-opening of N1-protected indazoles. (Note: Images are placeholders for chemical structures).
Q8: Which N-protecting group is best for my synthesis, and how do I choose?
A: The optimal N-protecting group depends on the stability required for subsequent steps and the conditions you can tolerate for its removal. The tert-butyloxycarbonyl (Boc) group is a common choice due to its moderate stability and versatile removal conditions[22].
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features & Stability | Reference |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Strong Acid (TFA, HCl); Specific basic conditions (NaOMe) | Stable to hydrogenolysis and mild base. Good for general use. | [22] |
| Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Very robust; stable to acid, base, and many organometallics. | [22] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | Fluoride source (TBAF); Aqueous Acid | Excellent directing group for C3-lithiation. Stable to many conditions. | [8][21][22] |
| Trityl | Trt | TrCl, Et₃N | Mild Acid (e.g., formic acid) | Very bulky, can influence regioselectivity. Labile to acid. | [22] |
| Tosyl | Ts | TsCl, Pyridine | Reductive cleavage (e.g., Mg/MeOH); Harsh conditions | Very stable to acid/base. Strongly deactivating. Removal can be difficult. | [22] |
Table 2: Comparison of common N-protecting groups for the indazole ring.
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation using Sodium Hydride in THF
This protocol is adapted from methodologies that maximize N1-selectivity.[4]
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Effervescence (H₂ gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive electrophiles.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer and impurities.
Protocol 2: Regioselective C3-Bromination using NBS
This protocol is based on standard procedures for the selective C3-halogenation of indazoles.
-
Preparation: Dissolve the indazole (1.0 equiv) in acetonitrile (MeCN) or chloroform (CHCl₃) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS, 1.05-1.1 equiv) in one portion.
-
Scientist's Note: NBS is a safer and more selective brominating agent than liquid bromine. Protecting the reaction from light is good practice to prevent radical side reactions.
-
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS/Br₂) followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 3-bromoindazole.
References
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide: Ethyl 7-methoxy-1H-indazole-3-carboxylate in Modern Synthesis
Introduction: The Indazole Scaffold's Central Role in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold, present in a multitude of clinically significant drugs.[1][2] Molecules incorporating this moiety exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] For drug development professionals, the strategic choice of a substituted indazole starting material is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign.
This guide provides an in-depth comparison of Ethyl 7-methoxy-1H-indazole-3-carboxylate against other commonly employed indazole esters. We will explore the nuanced differences in their synthesis, reactivity, and strategic applications, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Comparative Analysis of Indazole Esters
The choice of ester group (e.g., methyl, ethyl, tert-butyl) and ring substitution patterns dramatically influences the physical properties, reactivity, and synthetic utility of the indazole core. Here, we dissect the key attributes of this compound in relation to its peers.
Synthesis and Accessibility
The construction of the indazole-3-carboxylate core is typically achieved through cyclization strategies. A prevalent and robust method is the Davis-Beirut reaction, which involves the N,N-bond forming heterocyclization to create 2H-indazoles, which can then be converted to the more stable 1H-indazole isomers.[4][5][6][7] Another classical approach is an adaptation of the Fischer indole synthesis, which utilizes the acid-catalyzed cyclization of arylhydrazones.[8][9][10][11]
Workflow for a Generalized Indazole-3-Carboxylate Synthesis:
Caption: Generalized workflow for indazole ester synthesis.
The synthesis of This compound specifically benefits from readily available 2-fluoro-3-methoxybenzonitrile or related precursors. The methoxy group at the 7-position is introduced early, providing a pre-functionalized handle for subsequent transformations. This is a key strategic advantage over unsubstituted indazoles where late-stage functionalization of the benzene ring can lead to issues with regioselectivity and require harsher conditions.
Reactivity and Strategic Value
The true distinction of this compound lies in the electronic influence of the 7-methoxy group and the balanced reactivity of the ethyl ester.
-
The 7-Methoxy Group: This electron-donating group subtly modulates the reactivity of the indazole core. It can influence the regioselectivity of N-alkylation or N-arylation reactions, which are common steps in the synthesis of complex drug molecules.[12][13][14] More importantly, it serves as a latent hydroxyl group. Demethylation, often achieved with reagents like boron tribromide (BBr₃), unmasks a phenol that can be used as a key anchoring point for further diversification, for instance, through etherification or conversion to a triflate for cross-coupling reactions.
-
The Ester Functionality: The choice of ester influences stability, ease of hydrolysis, and suitability for specific reactions.
-
Ethyl Ester: Offers a good balance of stability and reactivity. It is relatively stable to a range of reaction conditions but can be readily hydrolyzed to the corresponding carboxylic acid under standard basic (e.g., LiOH, NaOH) or acidic conditions when required for amide bond formation.[15]
-
Methyl Ester: Generally more reactive and susceptible to hydrolysis or transesterification than the ethyl ester.[16]
-
tert-Butyl Ester: Provides an orthogonal protecting group strategy. It is stable to basic hydrolysis but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), allowing for selective deprotection in the presence of other acid-labile or base-labile groups.[17][18]
-
Comparative Data Summary:
| Feature | This compound | Ethyl 1H-indazole-3-carboxylate | tert-Butyl 1H-indazole-3-carboxylate |
| Key Synthetic Utility | Precursor for complex targets (e.g., kinase inhibitors); 7-position pre-functionalized. | General-purpose indazole scaffold.[19][20] | Used when orthogonal deprotection is required. |
| Unique Feature | Methoxy group allows for late-stage demethylation to a reactive phenol. | Unsubstituted core for fundamental SAR studies. | Acid-labile protecting group.[17] |
| Ester Hydrolysis | Standard basic/acidic conditions. | Standard basic/acidic conditions. | Acid-catalyzed cleavage (e.g., TFA). |
| Regioselectivity in N-Alkylation | Influenced by the 7-methoxy group, often favoring N1 alkylation.[3] | Can yield mixtures of N1 and N2 isomers, often requiring careful optimization.[21] | N-Boc protection directs subsequent reactions. |
Application Spotlight: Synthesis of Pazopanib Intermediates
A compelling application that highlights the strategic advantage of substituted indazoles is in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy.[22][23] While the final drug contains a 2,3-dimethyl-2H-indazole core, many synthetic routes commence with precursors like 3-methyl-6-nitro-1H-indazole.[22][23][24][25] The principles demonstrated in these syntheses are directly applicable to the strategic use of this compound. The pre-installed substituent (nitro or methoxy) dictates the synthetic strategy for introducing the required amine functionality.
Comparative Synthetic Logic:
Caption: Strategic comparison of synthetic routes.
Route A, using the 7-methoxy derivative, leverages a pre-installed functional handle, simplifying the overall sequence by avoiding potentially low-yielding and non-regioselective C-H functionalization steps required in Route B.
Experimental Protocols
To provide a practical context, we outline key, validated experimental procedures.
Protocol 1: General Procedure for Basic Hydrolysis of Ethyl Indazole-3-carboxylates
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial step before amide coupling reactions.
Methodology:
-
Dissolution: Dissolve the ethyl indazole-3-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equiv.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
-
Isolation: The carboxylic acid product will typically precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 1H-indazole-3-carboxylic acid derivative.[26]
Self-Validation: The successful formation of the product can be confirmed by the disappearance of the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum.
Protocol 2: O-Demethylation of a 7-Methoxy-Indazole Derivative
This protocol illustrates the unmasking of the phenol functionality, a key strategic step.
Methodology:
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the 7-methoxy-indazole derivative (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.0 M in DCM, 1.5 - 2.0 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality & Expertise: The use of anhydrous DCM and an inert atmosphere is critical as BBr₃ is highly reactive with moisture. The low-temperature addition helps to control the exothermicity of the reaction and minimize side products. Quenching with methanol deactivates any excess BBr₃.
Conclusion
While unsubstituted indazole esters like ethyl 1H-indazole-3-carboxylate are valuable for building fundamental molecular frameworks, This compound offers a distinct strategic advantage for the synthesis of complex, highly functionalized molecules. The pre-installed 7-methoxy group acts as a versatile synthetic handle, streamlining synthetic routes by obviating the need for challenging late-stage C-H functionalization and providing a direct path to phenolic derivatives. The ethyl ester itself provides an optimal balance of stability and reactivity for most synthetic applications. For researchers and drug development professionals, understanding these nuances is key to designing efficient, robust, and successful synthetic strategies targeting the next generation of indazole-based therapeutics.
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A Comparative Analysis of the Biological Activities of 5-Methoxy and 7-Methoxy Indazole Derivatives: A Guide for Medicinal Chemists
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and approved therapeutics.[1][2] A subtle modification, such as the positional isomerism of a substituent, can dramatically alter the pharmacological profile of a molecule. This guide provides an in-depth comparison of the biological activities of 5-methoxy and 7-methoxy indazole derivatives. We will explore how the placement of the methoxy group at the C5 versus the C7 position dictates interactions with distinct biological targets, leading to divergent therapeutic applications, from neuroprotection to psychoactivity and oncology. Through case studies supported by experimental data, we will elucidate the critical structure-activity relationships (SAR) that govern the unique properties of these two classes of isomers, offering valuable insights for researchers in drug discovery and development.
The Indazole Nucleus: A Privileged Scaffold in Drug Discovery
The 1H-indazole core is a bicyclic heterocycle that is often employed as a bioisostere for the native indole nucleus found in many endogenous ligands and signaling molecules.[3][4] This substitution can confer superior pharmacological properties, including enhanced metabolic stability, oral bioavailability, and plasma clearance.[3][4] The versatility of the indazole ring system is demonstrated by its incorporation into several FDA-approved drugs, such as the kinase inhibitors axitinib, pazopanib, and niraparib, which are used in cancer therapy.[1] The nitrogen atoms and the aromatic system of the indazole core provide key hydrogen bond donor and acceptor sites, as well as opportunities for π-π stacking, making it an ideal anchor for binding to a wide array of protein targets.
The functionalization of the indazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The position of these substituents is paramount. This guide focuses specifically on the methoxy (-OCH₃) group, a common substituent used to improve solubility and introduce a hydrogen bond acceptor, and compares its influence when placed at two electronically and sterically distinct positions: C5 and C7.
Positional Isomerism: A Tale of Two Methoxy Groups
The electronic and steric environments of the C5 and C7 positions on the indazole ring are fundamentally different, dictating their interaction with protein targets.
-
7-Methoxy Indazoles: The C7 position is located in the peri position, adjacent to the N1 nitrogen. This proximity can lead to significant steric hindrance with bulky binding partners and allows for unique intramolecular hydrogen bonding or repulsive interactions that influence the conformation of the molecule. This steric factor is a critical determinant of bioactivity, particularly for enzymes with well-defined active sites.[5][6]
-
5-Methoxy Indazoles: The C5 position is more electronically analogous to the 5-position of indole, a key interaction site for many biogenic amine receptors. It is less sterically encumbered than the C7 position, allowing for greater conformational freedom and different binding orientations within a target protein.
The following case studies will illustrate how this positional difference translates into distinct pharmacological profiles.
Case Study 1: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule, but its overproduction by nNOS is implicated in neurodegenerative diseases. Therefore, selective nNOS inhibitors are sought after as potential neuroprotective agents.
7-Methoxyindazole: A Potent and Selective nNOS Inhibitor
7-Methoxyindazole (7-MI) has been identified as a potent inhibitor of neuronal nitric oxide synthase.[5][6] In in-vitro enzymatic assays, 7-MI is consistently one of the most active compounds in its series, demonstrating that a nitro group (as seen in the well-known inhibitor 7-nitroindazole) is not essential for activity.[6][7]
The inhibitory mechanism is rooted in its ability to mimic the substrate, L-arginine, and interact with the heme cofactor in the enzyme's active site. Modeling studies have revealed that the C7 position is critical; bulky substituents at this position introduce a steric hindrance effect that prevents the compound from interacting effectively with nNOS.[5][6] This highlights the constrained nature of the nNOS active site around this region of the indazole core.
5-Methoxyindazole: A Contrasting Profile
While extensive data exists for 7-MI, there is a notable lack of potent activity reported for 5-methoxyindazole derivatives against nNOS. This can be rationalized by the SAR established for the 7-substituted series. The precise geometry and electronic distribution required for optimal interaction with the nNOS active site appear to be uniquely satisfied by substituents at the C7 position. The placement of the methoxy group at C5 would orient it away from the key interaction points, failing to provide the necessary binding contributions and resulting in significantly lower potency.
Case Study 2: Serotonin 5-HT₂ Receptor Agonism
The serotonin 5-HT₂ family of G-protein coupled receptors, particularly the 5-HT₂A subtype, are major targets for psychedelic compounds and are being investigated for therapeutic applications in depression and PTSD. The natural tryptamine, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a potent agonist at these receptors.[3][4]
Indazole Bioisosteres of 5-MeO-DMT
Recent research has explored the replacement of the indole core of tryptamines with an indazole ring, leading to the synthesis and characterization of potent 5-HT₂ receptor agonists.[3][4] This work provides a direct and compelling comparison between 5-methoxy and other positional isomers.
In a key study, 5-methoxy-substituted indazole-ethanamines were synthesized and evaluated for functional potency across all 5-HT₂ subtypes.[3] The results showed that these compounds are potent agonists. For example, the 5-methoxy analog in the indazole-ethanamine series displayed high potency at the 5-HT₂A receptor. This aligns with the known importance of the 5-methoxy group in the parent tryptamine series for high receptor affinity.
Conversely, while data for 7-methoxy analogs in this specific series is less detailed in the provided literature, the general SAR for tryptamine-like compounds suggests that substitution at the 7-position is often less favorable for 5-HT₂A receptor agonism compared to the 5-position. The electronic influence and steric bulk at C7 can disrupt the optimal binding pose within the receptor's orthosteric pocket. This case underscores a scenario where the 5-methoxy substitution pattern is preferred for achieving a desired biological activity.
Case Study 3: Kinase Inhibition in Oncology
The indazole scaffold is a well-established core for a multitude of kinase inhibitors used in cancer treatment.[1][8] The methoxy group's position can significantly influence a compound's interaction with the ATP-binding pocket of a target kinase, thereby affecting potency and selectivity.
Activity of 5- and 7-Methoxy Derivatives
-
5-Substituted Indazoles: A number of 5-substituted indazole derivatives have been developed as potent kinase inhibitors. For instance, 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides were reported as inhibitors of glycogen synthase kinase-3 (GSK-3).[1] In this context, the 5-position serves as a key vector for side chains that can extend into solvent-exposed regions or form additional interactions within the kinase active site.
-
7-Substituted Indazoles: The 7-methoxy group has also been incorporated into anticancer agents. For example, 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells, with IC₅₀ values as low as 1.5 µM against MCF-7 cells.[9] The 7-methoxy group in these more complex systems can enhance solubility and provide a crucial hydrogen bond accepting point to interact with the hinge region of a kinase.[9]
The choice between a 5- or 7-methoxy substitution in a kinase inhibitor design is therefore highly target-dependent. It relies on the specific topology of the ATP-binding site and whether the methoxy group is needed to act as a hydrogen bond acceptor or as a solubilizing group that directs substitution vectors into favorable pockets.
Data Summary Table
| Compound Class | Target | Key Findings | References |
| 7-Methoxy Indazole (7-MI) | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibitor. Bulky groups at C7 cause steric hindrance, reducing activity. | [5][6][7] |
| 5-Methoxy Indazole Derivatives | Serotonin 5-HT₂A Receptor | Potent agonists, mimicking the activity of 5-MeO-DMT. | [3][4] |
| 7-Methoxy-benzo[g]indazole | Cancer Cell Lines (MCF-7, HeLa) | Potent cytotoxic activity (IC₅₀ ≈ 1.5 µM). Methoxy group can improve solubility. | [9] |
| 5-Substituted Indazoles | Glycogen Synthase Kinase-3 (GSK-3) | Act as effective inhibitors, with the C5 position serving as an attachment point for key side chains. | [1] |
Visualizing the Workflow
A typical workflow for comparing such isomers in a drug discovery context involves synthesis, screening, and analysis.
Caption: Drug discovery workflow for comparing positional isomers.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: General Synthesis of 7-Methoxyindazole
This protocol is a representative method for synthesizing the 7-methoxy indazole core, which can be adapted for various derivatives. The choice of a cyclization reaction mediated by a transition metal catalyst often provides high regioselectivity and yield.
Objective: To synthesize 7-methoxy-1H-indazole from commercially available starting materials.
Methodology: Based on palladium-catalyzed cyclization of o-alkynylanilines.
-
Starting Material Synthesis: Prepare 2-ethynyl-3-methoxyaniline. This can be achieved from 2-iodo-3-methoxyaniline via a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection of the silyl group.
-
Rationale: The Sonogashira coupling is a reliable and high-yielding method for forming carbon-carbon bonds between aryl halides and terminal alkynes.
-
-
Cyclization Reaction:
-
To a solution of 2-ethynyl-3-methoxyaniline (1.0 eq) in a suitable solvent like DMF, add a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a ligand like PPh₃ (0.1 eq), and a base such as Na₂CO₃ (2.0 eq).
-
Add a nitrogen source, typically an azide like sodium azide (NaN₃) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Rationale: The palladium catalyst facilitates the intramolecular C-N bond formation required to construct the pyrazole ring of the indazole system.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 7-methoxy-1H-indazole.
-
Protocol 2: In Vitro nNOS Inhibition Assay (Griess Assay)
This is a colorimetric assay to measure nitrite, a stable breakdown product of NO, to determine nNOS activity.
Objective: To determine the IC₅₀ value of a test compound (e.g., 7-MI) against neuronal nitric oxide synthase.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare solutions of all required cofactors: NADPH, FAD, FMN, (6R)-tetrahydro-L-biopterin (BH₄), and calmodulin.
-
Prepare a solution of the substrate, L-arginine.
-
Prepare serial dilutions of the test compound (e.g., 7-MI) and a known inhibitor (e.g., L-NAME) in DMSO, then dilute further in assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer, cofactors, and purified recombinant nNOS enzyme.
-
Add the test compound dilutions or vehicle control (DMSO).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate at 37 °C for 30-60 minutes.
-
Rationale: This incubation allows the enzyme to produce NO in a controlled environment. The test compound's ability to inhibit this production is the primary measurement.
-
-
Nitrite Detection:
-
Stop the enzymatic reaction by adding an enzyme inhibitor or by denaturation.
-
Add Griess Reagent A (sulfanilamide in acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent B (N-(1-naphthyl)ethylenediamine in acid) and incubate for another 10 minutes. A magenta color will develop.
-
Rationale: The Griess reaction is a two-step diazotization process that reliably converts nitrite into a colored azo compound for spectrophotometric quantification.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Conclusion and Future Perspectives
The comparative analysis of 5-methoxy and 7-methoxy indazole derivatives clearly demonstrates that the positional isomerism of the methoxy group is a critical determinant of biological activity.
-
For nNOS inhibition , the steric constraints of the active site favor the 7-methoxy substitution, where the group's placement is essential for potent activity.[5][6]
-
For 5-HT₂ receptor agonism , the 5-methoxy position is advantageous, mirroring the SAR of endogenous tryptamines and leading to potent receptor activation.[3]
-
In kinase inhibition , both positions can be exploited to achieve potent and selective compounds, with the optimal choice being highly dependent on the specific topology of the target's ATP-binding pocket.[1][9]
These findings underscore the importance of systematic exploration of positional isomers in medicinal chemistry programs. Future research should focus on further elucidating the structural biology of these interactions through X-ray crystallography and advanced computational modeling. This will enable a more rational, structure-based design of next-generation indazole derivatives with improved potency, selectivity, and therapeutic potential.
References
-
Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (n.d.). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Taylor & Francis Online. Available at: [Link]
-
Collot, V., Sopkova-de Oliveira Santos, J., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Available at: [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]
-
Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health (NIH). Available at: [Link]
-
Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. Available at: [Link]
-
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]
-
IOSR Journal. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]
-
Palazzo, G., Corsi, G., Baiocchi, L., & Silvestrini, B. (1966). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Aran, V. J., et al. (1997). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link]
-
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
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- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Indazole-Based Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of antibody cross-reactivity for indazole-based haptens, a critical consideration in the development of immunoassays for synthetic cannabinoids and other pharmacologically active molecules. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causal relationships between hapten design, immunogen preparation, and the ultimate specificity of the resulting antibodies. We will explore how strategic molecular design can be used to "tune" an antibody's recognition profile, supported by experimental workflows and comparative data.
Introduction: The Indazole Scaffold and the Specificity Challenge
Indazole derivatives are the core structural motif in a rapidly evolving class of synthetic cannabinoid receptor agonists (SCRAs).[1][2] Developing sensitive and reliable immunoassays for their detection is a significant challenge for forensic toxicology and clinical diagnostics. The primary hurdle is achieving the desired level of specificity. Due to the high structural similarity among different SCRA analogues, antibodies raised against one compound often exhibit significant cross-reactivity with others.[2][3] This can lead to false positives or an inability to distinguish between different, but closely related, substances.[4]
This guide will illuminate the principles of rational immunogen design to control and predict antibody cross-reactivity, transforming it from an unpredictable problem into a design parameter.
Section 1: The Foundation of Specificity: Hapten Design and Linker Position
A hapten, a small molecule like an indazole derivative, is not immunogenic on its own. It must be covalently coupled to a large carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to elicit an immune response.[5] The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity of the antibodies produced.[6][7]
The core principle is that the immune system primarily generates antibodies against the parts of the hapten that are most exposed and distal to the large carrier protein. The linker, which connects the hapten to the carrier, effectively "hides" the part of the molecule it is attached to. Therefore, the choice of linker attachment point dictates the resulting antibody's binding profile.[6][8]
-
To achieve high specificity for a single analyte: The linker should be attached to a part of the molecule that is conserved across potential cross-reactants. This exposes the unique, variable regions of the target analyte to the immune system.
-
To achieve broad cross-reactivity for a class of compounds: The linker should be attached to a variable region of the molecule (e.g., a side chain). This exposes the conserved core structure (the indazole ring system in this case), prompting the immune system to produce antibodies that recognize the entire family of related compounds.[7]
Caption: Influence of linker position on antibody specificity.
Section 2: Comparative Analysis of Antibody Cross-Reactivity: A Case Study
To illustrate these principles, let's compare the hypothetical cross-reactivity profiles of two polyclonal antibodies raised against different haptens of the synthetic cannabinoid, MDMB-4en-PINACA . This molecule has a core indazole ring, a valine-derived headgroup, and a pentenyl tail.
-
Antibody A (Broad-Specific): Raised against Hapten 1 , where the linker is attached via the terminal pentenyl tail. This strategy exposes the conserved indazole-valine core.
-
Antibody B (High-Specific): Raised against Hapten 2 , where the linker is attached to the indazole core nitrogen. This strategy exposes the variable tail and headgroup regions.
The cross-reactivity is determined using a competitive ELISA, where the concentration of a compound required to inhibit the binding of a labeled tracer by 50% (the IC50 value) is measured. A lower IC50 indicates higher affinity.
Table 1: Comparative Cross-Reactivity Data
| Compound | Structural Difference from MDMB-4en-PINACA | Antibody A (Broad-Specific) IC50 (ng/mL) | % Cross-Reactivity (Ab A) | Antibody B (High-Specific) IC50 (ng/mL) | % Cross-Reactivity (Ab B) |
| MDMB-4en-PINACA | Target Analyte | 1.0 | 100% | 1.2 | 100% |
| 5F-MDMB-PINACA | Pentyl tail instead of Pentenyl | 1.5 | 67% | 55.0 | 2.2% |
| MDMB-PINACA | No tail unsaturation | 2.0 | 50% | 80.0 | 1.5% |
| ADB-BUTINACA | Different "headgroup" (aminodimethylbutanamide) | 8.0 | 12.5% | 15.0 | 8.0% |
| JWH-018 | Naphthoyl-indole core | >10,000 | <0.01% | >10,000 | <0.01% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Analysis & Interpretation:
-
Antibody A (Broad-Specific): As predicted, this antibody shows significant cross-reactivity with analogues that share the same indazole core and headgroup but have different tail structures (5F-MDMB-PINACA and MDMB-PINACA). This makes it an excellent screening tool for detecting a class of related compounds.
-
Antibody B (High-Specific): By exposing the tail group, this antibody is highly sensitive to changes in that region. It binds MDMB-4en-PINACA with high affinity but shows dramatically reduced recognition of analogues with different tails. This antibody would be ideal for a specific, quantitative assay for MDMB-4en-PINACA.
Section 3: Experimental Protocols for Characterization
The generation of reliable and reproducible data is paramount. The following are detailed, self-validating protocols for immunogen preparation and cross-reactivity analysis.
Protocol 1: Hapten-Carrier Protein Conjugation (Active Ester Method)
This protocol describes the conjugation of a carboxylated indazole hapten to a carrier protein like BSA or KLH.
-
Hapten Activation:
-
Dissolve 10 µmol of the carboxylated indazole hapten in 500 µL of anhydrous Dimethylformamide (DMF).
-
Add 15 µmol of N-Hydroxysuccinimide (NHS) and 15 µmol of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Incubate the reaction at room temperature for 4 hours with gentle stirring to form the reactive NHS ester. The causality here is that EDC activates the carboxyl group, allowing it to be attacked by NHS to form a semi-stable ester, which is less susceptible to hydrolysis than the EDC-activated acid itself and reacts efficiently with primary amines on the carrier protein.
-
-
Carrier Protein Preparation:
-
Dissolve 10 mg of the carrier protein (e.g., BSA) in 2 mL of 0.1 M phosphate buffer (pH 8.0).
-
-
Conjugation Reaction:
-
Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C. The slightly alkaline pH deprotonates the lysine epsilon-amino groups on the protein, making them better nucleophiles to attack the NHS ester and form a stable amide bond.
-
-
Purification (Self-Validation Step):
-
Purify the conjugate by extensive dialysis against phosphate-buffered saline (PBS, pH 7.4) for 48 hours with at least 6 buffer changes. This is a critical validation step to remove all unreacted hapten and coupling reagents.
-
Alternatively, use a desalting column (gel filtration chromatography).
-
-
Characterization:
-
Confirm conjugation using MALDI-TOF mass spectrometry to observe an increase in the molecular weight of the carrier protein.
-
Determine the hapten-to-protein molar coupling ratio using UV-Vis spectrophotometry if the hapten has a unique absorbance peak. A ratio between 10-20 is often optimal for eliciting a strong immune response.[9]
-
Caption: Experimental workflow for hapten-carrier protein conjugation.
Protocol 2: Competitive Indirect ELISA for Cross-Reactivity Analysis
This protocol determines the IC50 values for the target analyte and potential cross-reactants.[10][11]
-
Plate Coating:
-
Dilute the coating antigen (a conjugate of the hapten with a different carrier protein, e.g., Ovalbumin [OVA], to avoid anti-carrier response) to 1-5 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C. Using a heterologous coating antigen (different carrier protein) is a key validation step to ensure the assay measures only anti-hapten antibodies.[12]
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature to prevent non-specific binding.[11]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (target analyte) and test compounds (potential cross-reactants) in assay buffer.
-
In a separate dilution plate, add 50 µL of each standard/test compound dilution to respective wells.
-
Add 50 µL of the primary antibody (diluted to a concentration that gives ~80% of the maximum signal) to each well.
-
Incubate for 30 minutes at room temperature to allow competition to occur.
-
Transfer 100 µL of this mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Generation and Reading:
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄. The signal is inversely proportional to the concentration of the analyte in the sample.[13]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis (Self-Validation):
-
Plot a standard curve of absorbance vs. log concentration for the target analyte using a four-parameter logistic fit.
-
Calculate the IC50 for the standard and for each test compound from their respective inhibition curves. This quantitative analysis validates the specificity profile.
-
Conclusion and Best Practices
The cross-reactivity of antibodies raised against indazole-based haptens is not a random outcome but a direct consequence of rational molecular design. By strategically selecting the linker attachment point, researchers can engineer antibodies with fit-for-purpose specificity, whether for broad-spectrum screening or highly specific quantification.
Key Takeaways for Researchers:
-
Define Your Goal: Decide early whether you need a broad-spectrum screening antibody or a highly specific quantitative one.
-
Hapten is Key: The majority of the effort should be focused on the rational design and synthesis of the hapten. This decision has the largest impact on the final outcome.[6][7]
-
Use Heterologous Systems: Always use a different carrier protein for the coating antigen in your ELISA than was used for the immunogen to ensure you are measuring hapten-specific responses.[12]
-
Characterize Thoroughly: Validate each step, from confirming hapten-carrier conjugation to performing comprehensive cross-reactivity panels with a wide range of relevant analogues.
By adhering to these principles, scientists can overcome the challenges of immunoassay development for small molecules and produce robust, reliable tools for research, diagnostics, and forensic science.
References
-
Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation and Immunoassay Development. MDPI.[Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA kit.[Link]
-
Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites. PubMed.[Link]
-
Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites. ACS Publications.[Link]
-
Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. National Institutes of Health (NIH).[Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink.[Link]
-
Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. PubMed Central.[Link]
-
Competitive ELISA Protocol. Creative Diagnostics.[Link]
-
Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides. Royal Society of Chemistry.[Link]
-
Technical Guide for ELISA - Protocols. SeraCare.[Link]
-
Creating Cross-Reactive Antibodies to Detect and Treat Synthetic Cannabinoid Receptor Agonist Toxicity. Hilaris Publisher.[Link]
-
The influence of spacer-containing enzyme conjugate on the sensitivity and specificity of enzyme immunoassays for hapten. PubMed.[Link]
-
Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. PubMed.[Link]
-
Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. National Institutes of Health (NIH).[Link]
-
Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. National Institutes of Health (NIH).[Link]
-
Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. National Institutes of Health (NIH).[Link]
-
Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. National Institutes of Health (NIH).[Link]
-
Hapten Specific Antibody Discovery Service. Creative Biolabs.[Link]
-
Classification of synthetic cannabinoids. Wiley Analytical Science.[Link]
-
Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. ResearchGate.[Link]
-
Anti-hapten Antibody Problems. Aptamer Group.[Link]
-
Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate.[Link]
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- 13. biossusa.com [biossusa.com]
The Chasm Between the Petri Dish and the Patient: A Comparative Guide to In Vitro and In Vivo Efficacy of Indazole-3-Carboxamide Derivatives
A Senior Application Scientist's Perspective on Translating Benchtop Potency to Preclinical Success
For researchers in the trenches of drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges. A compound that shines in isolated, controlled in vitro assays may falter in the complex biological milieu of a living organism. This guide provides an in-depth, technical comparison of the in vitro and in vivo efficacy of drugs derived from the privileged 1H-indazole-3-carboxamide scaffold. Rather than a generic overview, we will dissect a specific, compelling case study: a series of potent and selective p21-activated kinase 1 (PAK1) inhibitors, to illuminate the critical nuances between benchtop data and preclinical outcomes.
The Promise of the 1H-Indazole-3-Carboxamide Scaffold in Oncology
The 1H-indazole-3-carboxamide core is a "privileged structure" in medicinal chemistry, recognized for its ability to form the backbone of numerous inhibitors targeting a wide array of enzymes and receptors implicated in diseases like cancer.[1] Its rigid bicyclic structure provides a stable platform for introducing diverse functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Our focus is on the development of inhibitors against PAK1, a serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[2][1][3] Aberrant activation of PAK1 is a central node in signaling pathways that drive tumor progression, particularly through the regulation of cell motility, invasion, and metastasis.[2][1][4] Therefore, potent and selective PAK1 inhibitors are highly sought after as potential anti-metastatic agents.
Part 1: The In Vitro Arena - Pinpointing Potency and Selectivity
The initial stage of drug discovery for our indazole-3-carboxamide series focuses on quantifying their direct inhibitory effect on the target enzyme, PAK1, and ensuring they do not promiscuously inhibit other kinases, which could lead to off-target toxicities.
Causality in Experimental Design: The Kinase Inhibition Assay
The choice of a biochemical kinase assay is fundamental. It provides the cleanest possible system to measure the direct interaction between the inhibitor and the isolated enzyme. By quantifying the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value), we can rank-order compounds for potency. This is a critical first step; a compound that is not potent at the enzymatic level is unlikely to be effective in a cellular or in vivo context.
A Representative In Vitro Kinase Inhibition Workflow
Caption: A generalized workflow for an in vitro PAK1 kinase inhibition assay.
Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is a self-validating system, including controls for baseline and maximum enzyme activity, allowing for accurate IC50 determination.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., compound 30l ) in 100% DMSO.
-
Create a series of 10-point, 3-fold serial dilutions of the test compound in kinase assay buffer.
-
Prepare a solution of recombinant human PAK1 enzyme in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted test compound.
-
Include "no enzyme" controls (buffer only) and "vehicle" controls (DMSO only).
-
Add 10 µL of the PAK1 enzyme solution to all wells except the "no enzyme" controls.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/peptide substrate solution.
-
Incubate the plate for 1 hour at 30°C.
-
-
Detection:
-
Stop the reaction and quantify the amount of ATP remaining using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The amount of ATP consumed is directly proportional to the kinase activity.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Efficacy Data Summary
The following table summarizes the in vitro PAK1 inhibitory activity for a selection of 1H-indazole-3-carboxamide derivatives, culminating in the highly potent compound 30l .[1]
| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) |
| 8a | 2,4-dichlorophenyl | 52 |
| 8b | 4-chloro-2-fluorophenyl | 16 |
| 8c | 2-chloro-4-fluorophenyl | 159 |
| 30l | 4-phenoxyphenyl | 9.8 |
The data clearly demonstrates the structure-activity relationship (SAR), where the substitution at the carboxamide nitrogen is critical for potency. The introduction of a bulky, hydrophobic phenoxy group in compound 30l resulted in a significant enhancement of inhibitory activity against PAK1.[1] Furthermore, compound 30l was profiled against a panel of 29 other kinases and exhibited high selectivity for PAK1, a crucial characteristic for a promising drug candidate.[1]
Part 2: The In Vivo Challenge - From Enzyme to Organism
While compound 30l is a potent and selective inhibitor of PAK1 in a test tube, this provides no guarantee of its efficacy in a living system. The transition to in vivo testing introduces a host of complexities, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicities.
Causality in Experimental Design: The Xenograft Model
To assess the anti-cancer efficacy of compound 30l , a xenograft mouse model is employed. This involves implanting human cancer cells into immunocompromised mice. The choice of the cell line is critical. In this case, the MDA-MB-231 human breast cancer cell line is used.[1] This is a well-established, aggressive, and highly metastatic triple-negative breast cancer cell line, making it an excellent model for evaluating anti-invasion and anti-migration agents.[5] The objective is not just to see if the tumor shrinks, but to evaluate the compound's effect on the specific cellular processes regulated by PAK1—namely, migration and invasion.
A Representative In Vivo Experimental Workflow
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A Researcher's Guide to Differentiating Isomers of Ethyl 7-methoxy-1H-indazole-3-carboxylate
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this heterocyclic system is paramount, as even minor positional changes of substituents can dramatically alter biological activity. This guide provides an in-depth spectroscopic comparison of ethyl 7-methoxy-1H-indazole-3-carboxylate and its positional isomers, offering researchers a practical framework for their unambiguous identification.
The differentiation of the 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy isomers of ethyl 1H-indazole-3-carboxylate presents a common analytical challenge. While their molecular weights are identical, the substitution pattern on the benzene ring imparts unique electronic and steric environments, leading to distinct spectroscopic signatures. This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by predicted data based on established principles and analogous compounds.
The Significance of Isomeric Purity
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its precise chemical structure. In the context of substituted indazoles, each isomer can exhibit a unique pharmacological profile, including target affinity, selectivity, and metabolic stability. Therefore, the ability to confidently synthesize and characterize a specific isomer is a critical step in the drug discovery pipeline. This guide is designed to equip researchers with the analytical tools necessary to ensure the isomeric purity of their compounds.
Proposed Synthetic Pathways
The synthesis of these methoxy-substituted indazole esters can be approached through several established methods. A common strategy involves the construction of the indazole ring from a suitably substituted aniline precursor. The following diagram outlines a generalized synthetic workflow.
Caption: Generalized synthetic workflow for ethyl methoxy-1H-indazole-3-carboxylate isomers.
The specific starting material (e.g., 2-methyl-3-nitroanisole for the 7-methoxy isomer) will dictate the final position of the methoxy group. Careful control of reaction conditions is crucial to ensure regioselectivity.
Spectroscopic Comparison: A Multi-faceted Approach
The following sections provide a detailed breakdown of the expected spectroscopic characteristics for each isomer. The predictions are based on established principles of spectroscopy and data from structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful technique for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methoxy group.
Predicted ¹H NMR Data (Aromatic Region, in DMSO-d₆)
| Proton | Ethyl 4-methoxy | Ethyl 5-methoxy | Ethyl 6-methoxy | Ethyl 7-methoxy |
| H-4 | - | ~7.5 (d, J≈2.5 Hz) | ~7.9 (d, J≈9.0 Hz) | ~7.1 (d, J≈8.0 Hz) |
| H-5 | ~7.0 (d, J≈8.0 Hz) | ~7.1 (dd, J≈9.0, 2.5 Hz) | - | ~7.3 (t, J≈8.0 Hz) |
| H-6 | ~7.4 (t, J≈8.0 Hz) | ~7.6 (d, J≈9.0 Hz) | ~7.0 (dd, J≈9.0, 2.0 Hz) | ~6.9 (d, J≈8.0 Hz) |
| H-7 | ~7.0 (d, J≈8.0 Hz) | ~7.6 (s) | ~7.3 (d, J≈2.0 Hz) | - |
| -OCH₃ | ~3.9 (s) | ~3.8 (s) | ~3.8 (s) | ~4.0 (s) |
| NH | ~13.8 (br s) | ~13.7 (br s) | ~13.7 (br s) | ~13.9 (br s) |
Analysis and Rationale:
-
Ethyl 4-methoxy-1H-indazole-3-carboxylate: The methoxy group at C-4 will shield the adjacent H-5 and H-7 protons, causing them to appear at a relatively upfield chemical shift. H-6, being further away, will appear more downfield. The protons will exhibit a characteristic three-spin system.
-
Ethyl 5-methoxy-1H-indazole-3-carboxylate: The methoxy group at C-5 will strongly influence H-4 and H-6. H-4 will appear as a doublet with a small meta-coupling, while H-6 will be a doublet of doublets due to ortho and meta couplings. H-7 will be a singlet-like signal.
-
Ethyl 6-methoxy-1H-indazole-3-carboxylate: The methoxy group at C-6 will cause the H-5 and H-7 protons to be shifted upfield. H-4 will be the most downfield aromatic proton, appearing as a doublet. H-7 will likely appear as a doublet with a small meta-coupling.
-
This compound: The methoxy group at C-7 will shield the adjacent H-6 proton, shifting it upfield. The H-4 and H-5 protons will form a coupled system, likely a doublet and a triplet, respectively, at more downfield positions. The proximity of the methoxy group to the N-H may also influence the chemical shift of the N-H proton.
Caption: Workflow for the spectroscopic identification of isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides complementary information, with the chemical shift of each carbon atom being sensitive to the electronic environment created by the methoxy substituent. The carbon directly attached to the methoxy group will be significantly shifted downfield.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Ethyl 4-methoxy | Ethyl 5-methoxy | Ethyl 6-methoxy | Ethyl 7-methoxy |
| C-3 | ~135 | ~136 | ~136 | ~135 |
| C-3a | ~122 | ~123 | ~123 | ~121 |
| C-4 | ~150 | ~112 | ~121 | ~110 |
| C-5 | ~108 | ~156 | ~122 | ~128 |
| C-6 | ~128 | ~115 | ~158 | ~110 |
| C-7 | ~105 | ~118 | ~98 | ~145 |
| C-7a | ~141 | ~142 | ~142 | ~130 |
| -OCH₃ | ~56 | ~55 | ~55 | ~56 |
| C=O | ~162 | ~162 | ~162 | ~162 |
| -OCH₂ | ~60 | ~60 | ~60 | ~60 |
| -CH₃ | ~14 | ~14 | ~14 | ~14 |
Analysis and Rationale:
The most diagnostic signals in the ¹³C NMR spectra will be those of the aromatic carbons. The carbon atom bearing the methoxy group will be significantly deshielded (shifted downfield) to around 145-158 ppm. The ortho and para carbons relative to the methoxy group will be shielded (shifted upfield), while the meta carbons will be largely unaffected. This predictable pattern of chemical shifts provides a robust method for assigning the correct isomeric structure.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing between these positional isomers, subtle differences in the fingerprint region can be observed.
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| N-H Stretch | 3300 - 3100 | Broad peak, indicating hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | |
| C=O Stretch (Ester) | 1725 - 1700 | Strong absorption. |
| C=C Stretch (Aromatic) | 1620 - 1450 | Multiple bands. |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong, characteristic band. |
| C-O Stretch (Ester) | 1250 - 1000 | Two bands. |
| Out-of-Plane Bending | 900 - 675 | The pattern in this "fingerprint" region can be diagnostic for the substitution pattern of the benzene ring. |
The position of the C-O stretching vibration of the aryl ether and the pattern of the C-H out-of-plane bending bands in the fingerprint region are the most likely to show subtle but potentially diagnostic differences between the isomers.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the isomers (C₁₁H₁₂N₂O₃, MW = 220.23 g/mol ). While the molecular ion peak will be the same for all isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in electron ionization (EI) mass spectrometry may also offer clues to the isomer's identity, although these differences can be subtle.
Predicted Fragmentation Pattern:
A common fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). The position of the methoxy group might influence the relative abundance of certain fragment ions due to its effect on the stability of the resulting cations. For instance, fragmentation involving the benzene ring might be subtly different depending on the methoxy group's location.
Conclusion: A Holistic Analytical Approach
The unambiguous identification of the this compound isomers requires a holistic analytical approach. While each spectroscopic technique provides valuable information, it is the combination of data from ¹H NMR, ¹³C NMR, IR, and MS that allows for a confident structural assignment. ¹H NMR is particularly powerful for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling constants to the substituent's position. By carefully analyzing the full suite of spectroscopic data and comparing it to the predicted values and trends outlined in this guide, researchers can confidently determine the isomeric purity of their synthesized compounds, a critical step in advancing their drug discovery and development efforts.
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Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. [Link][1]
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Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(10), 785-836. [Link][2]
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Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 16(16), 2954-2958. [Link][3][4]
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Supporting Information for a publication by Wiley-VCH in 2007. (Specific article details not fully available in search result). This document provides general procedures and spectroscopic data for various indazole derivatives. [Link][5]
-
Li, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 16(23), 6244-6247. [Link][6][7]
-
Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315. [Link][8][9]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link][2][10]
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Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link][11][12][13]
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RSC Publishing. (Date not specified). Supporting information for an article on C-3 functionalization of indoles. (Specific article details not fully available in search result). [Link][14]
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PubChem Entry for Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate. [Link][1]
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An article on N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids. (Specific authors and journal not fully available in search result). [Link]
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A Comparative Guide to Confirming the Purity of Synthesized Ethyl 7-methoxy-1H-indazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activities.[1] The journey from a synthetic route to a pure, well-characterized compound relies on a robust analytical workflow. This guide will compare and contrast the primary and alternative methods for ensuring the purity of this compound, enabling researchers to select the most appropriate techniques for their needs.
Primary Purity Assessment: A Multi-Technique Approach
A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques. This multi-pronged approach provides orthogonal data, leading to a high degree of confidence in the final purity value.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound.[2][3] Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities.[2]
The Rationale for HPLC: The choice of HPLC is dictated by its ability to separate compounds with subtle differences in their physicochemical properties, such as polarity. For indazole derivatives, reverse-phase HPLC is typically the method of choice.[4] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of the target molecule from both more polar and less polar impurities.
Experimental Protocol: A General-Purpose RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Ammonium Acetate Buffer (pH 4.0), B: Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) or a suitable gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 250 nm |
| Injection Vol. | 10 µL |
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7][8] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Workflow for HPLC Purity Analysis
Caption: Workflow for determining the purity of this compound using HPLC.
Spectroscopic Confirmation: Verifying the Molecular Identity
While HPLC provides quantitative purity data, it does not confirm the chemical identity of the main peak. For this, spectroscopic methods are indispensable.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound. The obtained spectra should be consistent with the expected chemical shifts and coupling constants for the target structure.
Reference Spectroscopic Data for this compound: [9]
| ¹H NMR (300MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 10.90 (1H, bs) | NH |
| 7.77 (1H, d, J = 7.5 Hz) | Aromatic H |
| 7.23 (1H, dd, J = 7.5, 7.5 Hz) | Aromatic H |
| 6.77 (1H, d, J = 7.5 Hz) | Aromatic H |
| 4.51 (2H, q, J = 7.2 Hz) | OCH₂CH₃ |
| 3.98 (3H, s) | OCH₃ |
| 1.47 (3H, t, J = 7.2 Hz) | OCH₂CH₃ |
| ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| 14.35, 55.51, 61.05, 105.45, 113.75, 124.08, 124.23, 133.23, 127.09, 145.24, 162.73 |
2. Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition. For this compound, the expected mass would be calculated and compared to the experimental value.
Reference HRMS Data: [9]
-
Calculated for C₁₁H₁₂N₂O₃ (M+Na): 243.0740
-
Found: 243.0738
Alternative and Complementary Purity Assessment Techniques
While the combination of HPLC and spectroscopy is the standard, other techniques can provide valuable complementary information or serve as alternatives in specific situations.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique that can be used to monitor the progress of a reaction and to get a preliminary assessment of purity.[10] By comparing the Rƒ value of the synthesized product with that of a reference standard, one can quickly assess the presence of major impurities.
Experimental Protocol: General TLC Method
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v) |
| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound. This technique is particularly useful for confirming the empirical formula of a newly synthesized compound.
Melting Point Determination
A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities tend to broaden the melting point range and depress the melting point.
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantitative purity, detection of impurities | High resolution, high sensitivity, quantitative | Requires method development and validation, relatively expensive |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities | Provides detailed structural information | Less sensitive than HPLC for impurity quantification |
| HRMS | Mass-to-charge ratio of ionized molecules | Accurate mass, elemental composition | High accuracy and sensitivity | Does not provide information on isomeric impurities |
| TLC | Differential migration on a stationary phase | Qualitative purity, reaction monitoring | Rapid, inexpensive, simple | Low resolution, not quantitative |
| Elemental Analysis | Combustion and detection of elemental components | Elemental composition | Confirms empirical formula | Not suitable for detecting impurities with the same elemental composition |
| Melting Point | Temperature of solid-liquid phase transition | Indication of purity for crystalline solids | Simple, inexpensive | Not applicable to amorphous solids or oils, not specific |
Identifying and Characterizing Potential Impurities
The potential impurities in a synthesis are often related to the starting materials, reagents, and side reactions.[11] For the synthesis of this compound, which can be prepared from substituted 2-aminophenylacetates, potential impurities could include:[12]
-
Unreacted starting materials: e.g., the corresponding 2-aminophenylacetate derivative.
-
Isomeric byproducts: Formation of other indazole isomers.
-
Products of side reactions: Depending on the specific synthetic route.
The characterization of these impurities is crucial for process optimization and for ensuring the safety and efficacy of the final product. Techniques like LC-MS can be invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.[4]
Logical Workflow for Purity Confirmation
Caption: A logical workflow for the comprehensive purity confirmation of a synthesized compound.
Conclusion
Confirming the purity of synthesized this compound is a critical step that requires a thoughtful and multi-faceted analytical approach. While HPLC stands as the primary tool for quantitative purity assessment, its data must be corroborated by spectroscopic techniques like NMR and HRMS to unequivocally confirm the identity of the compound. The choice of alternative methods such as TLC, elemental analysis, and melting point determination can provide valuable supporting data. By employing a robust and well-validated analytical workflow, researchers can ensure the quality and reliability of their synthesized materials, a cornerstone of successful drug discovery and development.
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- Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. (n.d.). PubMed. [https://pubmed.ncbi.nlm.nih.gov/38342203/]
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"benchmarking the synthetic efficiency of Ethyl 7-methoxy-1H-indazole-3-carboxylate production"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 7-methoxy-1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry, and its synthetic route can significantly impact project timelines and costs. This guide provides an in-depth comparison of plausible synthetic strategies for its production, grounded in established chemical principles and supported by data from analogous transformations.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, known to exhibit a range of biological activities including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects. The specific functionalization at the 3-position, as seen in this compound, offers a versatile handle for further chemical modifications, making its efficient synthesis a topic of considerable interest.
Benchmarking Synthetic Methodologies
This guide will compare two primary synthetic approaches to this compound:
-
Route A: Diazotization and Cyclization of a Substituted Anthranilate Derivative. This classical approach is a reliable method for constructing the indazole ring system.
-
Route B: Nitrosation of a Substituted Indole followed by Oxidation and Esterification. This more modern approach leverages the conversion of an indole precursor to the corresponding indazole-3-carboxaldehyde.
The following sections will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on key performance indicators.
Route A: Diazotization and Cyclization of a Substituted Anthranilate Derivative
This synthetic strategy is a well-established method for the formation of indazoles. The core of this approach involves the diazotization of an amino group on a benzene ring, followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring.
Mechanistic Rationale
The synthesis commences with a suitable 2-amino-3-methoxybenzoate derivative. The amino group is converted to a diazonium salt using a nitrite source under acidic conditions. The resulting diazonium salt is then subjected to a reductive cyclization, often in the presence of a reducing agent like sodium sulfite, to yield the indazole ring system. The final step is the esterification of the carboxylic acid at the 3-position. A patent for the preparation of 1H-indazole-3-carboxylic acid derivatives describes a similar pathway starting from 2-aminophenylacetic acid derivatives, highlighting the industrial relevance of this general approach[1].
Experimental Protocol
Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid
A detailed procedure for a similar transformation is provided in a patent[1]. The following is an adapted protocol for the synthesis of the carboxylic acid precursor:
-
To a stirred solution of methyl 2-amino-3-methoxybenzoate in a suitable organic solvent (e.g., acetic acid), add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C).
-
Maintain the temperature and stir the reaction mixture for a specified time to ensure complete diazotization.
-
Slowly add a reducing agent (e.g., a solution of sodium sulfite) to the reaction mixture, controlling the temperature.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by extraction with an organic solvent and purify the crude product by recrystallization or column chromatography to obtain 7-Methoxy-1H-indazole-3-carboxylic acid.
Step 2: Esterification to this compound
-
Suspend 7-Methoxy-1H-indazole-3-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography to yield this compound.
Visualizing the Workflow
Caption: Synthetic workflow for Route A.
Route B: Nitrosation of a Substituted Indole
This alternative approach begins with a readily available indole precursor and proceeds through a nitrosation reaction to form an indazole-3-carboxaldehyde, which is then oxidized and esterified. This method has been shown to be effective for a variety of indole substrates[2].
Mechanistic Rationale
The synthesis starts with 7-methoxyindole. The key step is the nitrosation at the 3-position of the indole ring using a nitrosating agent, which is then proposed to rearrange to form the indazole-3-carboxaldehyde. This transformation is typically carried out under mildly acidic conditions. A slow addition of the indole to the nitrosating mixture is crucial to maintain a low concentration of the nucleophilic indole and minimize side reactions[2]. The resulting aldehyde is then oxidized to the corresponding carboxylic acid, followed by esterification to yield the final product. A similar multi-step synthesis starting from 7-methyl-indole to produce 7-Methyl-1H-indazole-3-carboxamide has been documented, demonstrating the viability of this sequence[3].
Experimental Protocol
Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde
This procedure is adapted from a general method for the nitrosation of indoles[2].
-
Prepare a nitrosating mixture by dissolving sodium nitrite in a mixture of water and DMF and cooling to 0 °C.
-
Slowly add hydrochloric acid to the cooled solution.
-
In a separate flask, dissolve 7-methoxyindole in DMF.
-
Add the solution of 7-methoxyindole dropwise to the nitrosating mixture over a period of several hours using a syringe pump, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by extracting with ethyl acetate, washing with water and brine, and drying the organic layer.
-
Purify the crude product by column chromatography to afford 7-Methoxy-1H-indazole-3-carboxaldehyde.
Step 2: Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid
The oxidation of the aldehyde can be achieved using various oxidizing agents. A procedure for a similar oxidation is described for 7-Methyl-1H-indazole-3-carboxaldehyde[3].
-
Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde in a suitable solvent mixture (e.g., t-butanol and water).
-
Add a phosphate buffer and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).
-
Add a solution of sodium chlorite in water dropwise at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Methoxy-1H-indazole-3-carboxylic acid.
Step 3: Esterification to this compound
This step is identical to the esterification step in Route A.
Visualizing the Workflow
Caption: Synthetic workflow for Route B.
Comparative Analysis of Synthetic Efficiency
The choice of an optimal synthetic route depends on a variety of factors. The following table provides a comparative summary of the two proposed routes based on anticipated performance metrics derived from the literature on analogous reactions.
| Metric | Route A: Diazotization & Cyclization | Route B: Nitrosation of Indole | Rationale & Supporting Evidence |
| Overall Yield | Moderate to Good | Good to Excellent | Route B, the nitrosation of indoles, has been reported with high yields for various substrates, often exceeding 90% for the initial step[2]. The subsequent oxidation and esterification are also typically high-yielding. Route A may have lower yields due to potential side reactions during diazotization. |
| Purity of Final Product | Good | Good to Excellent | Both routes, with appropriate purification steps (recrystallization and/or column chromatography), are capable of producing high-purity material. The crude product from Route B may be cleaner, as the slow addition protocol is designed to minimize byproduct formation[2]. |
| Reaction Time | Moderate | Long | The slow addition of the indole in Route B can take several hours, and the subsequent reaction time can also be lengthy[2][3]. Route A's diazotization and cyclization steps are generally faster. |
| Cost of Reagents | Moderate | Low to Moderate | The starting materials for Route B (substituted indoles) are generally readily available and cost-effective. The reagents for Route A may be more specialized and costly. |
| Safety Considerations | High | Moderate | Diazonium salts formed in Route A are potentially explosive and must be handled with extreme care at low temperatures. The reagents in Route B are generally less hazardous, although standard laboratory safety precautions are still required. |
| Scalability | Moderate | Good | The slow addition and controlled conditions of Route B are well-suited for scaling up. The handling of potentially unstable diazonium intermediates in Route A can present challenges on a larger scale. |
Conclusion and Recommendations
Both Route A and Route B represent viable pathways for the synthesis of this compound.
-
Route A (Diazotization & Cyclization) is a classic and reliable method, but it involves the handling of potentially hazardous diazonium intermediates, which may be a concern for scalability and safety.
-
Route B (Nitrosation of Indole) appears to be a more modern and efficient approach, offering potentially higher yields and a better safety profile. The longer reaction time due to the slow addition of the indole precursor is a trade-off for improved control and reduced byproduct formation.
For research and development purposes where yield, purity, and safety are primary concerns, Route B is the recommended approach . Its operational simplicity and the high yields reported for analogous transformations make it an attractive option for the efficient production of this compound. However, for smaller-scale synthesis where time is a critical factor and appropriate safety measures are in place, Route A remains a valid alternative.
Further optimization of reaction conditions for either route would be necessary to maximize efficiency for a specific application. It is also important to note that while no direct experimental data for the target molecule was found in the initial search, the synthesis of the closely related 7-Methoxy-1H-indazole-3-carboxylic acid is documented, and this compound is commercially available, offering a potential starting point for the final esterification step[4].
References
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- CymitQuimica, 7-Methoxy-1H-indazole-3-carboxylic acid.
- Google Patents, CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Der Pharma Chemica, Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Benchchem, Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
- PubMed, [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids].
- Google Patents, US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- J-GLOBAL, Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- PMC - NIH, An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
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A Comparative Guide to Kinase Inhibition by Indazole Carboxamides: Potency, Selectivity, and Mechanistic Insights
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of various indazole carboxamide derivatives, supported by experimental data and detailed methodologies, to facilitate the rational design of next-generation therapeutics. The versatility of the indazole core allows for the targeting of a wide array of kinases, playing a crucial role in the development of treatments for diseases ranging from cancer to inflammatory disorders.[1][2][3]
The indazole moiety is a privileged scaffold in medicinal chemistry, with several approved drugs, such as axitinib and pazopanib, featuring this core structure.[1][2] The development of indazole carboxamide derivatives has led to the discovery of inhibitors for numerous kinases, including Glycogen Synthase Kinase-3 (GSK-3), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p21-activated kinase 1 (PAK1), and Extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][4] This guide will dissect the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, providing a valuable resource for the scientific community.
Comparative Kinase Inhibition Profiles
The inhibitory activity of different indazole carboxamide derivatives is highly dependent on the substitution patterns around the core scaffold. The following tables summarize the in vitro potency of representative compounds against their primary kinase targets, showcasing the remarkable potencies that have been achieved.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | PAK1 | 9.8 | [5] |
| 2 | GSK-3β | 350 | [1][6] |
| 3 | VEGFR-2 | 5.4 | [1] |
| 4 | ERK1/2 | Potent Inhibition | [4] |
| 5 | Aurora Kinase A | 8.3 | [1] |
Table 1: Potency of Representative 1H-Indazole-3-Carboxamide Derivatives Against Their Primary Kinase Targets.
Selectivity is a critical parameter for any kinase inhibitor, as off-target effects can lead to undesirable side effects. The following table presents the selectivity profile of a potent PAK1 inhibitor, demonstrating its high selectivity against a panel of other kinases.
| Kinase | % Inhibition at 1 µM |
| PAK1 | >99 |
| PKA | <10 |
| ROCK1 | <10 |
| CAMK2δ | <10 |
| CDK2/cyclin A | <10 |
Table 2: Selectivity Profile of a 1H-Indazole-3-Carboxamide Based PAK1 Inhibitor. [2]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of indazole carboxamides are intricately linked to their substitution patterns. Key SAR observations from various studies are summarized below:
-
Substitution at the 5-position of the indazole ring: The introduction of methoxy groups at this position has been shown to be important for high potency against GSK-3β.[1]
-
Amide moiety modifications: For PAK1 inhibitors, the presence of a piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[5][7] The introduction of a hydrophilic group in the bulk solvent region is critical for both inhibitory activity and selectivity.[5][7]
-
N-alkylation of piperidine ring: In a series of GSK-3 inhibitors, the replacement of a methyl group on a piperidine ring with N-alkylcarboxylic acid led to a significant increase in activity.[1]
-
Importance of the 1H-indazole nitrogen: For FGFR-1 inhibitors, the presence of the nitrogen at the 1-position of the indazole ring was found to be important for inhibitory activity.[1]
These examples underscore the importance of rational, structure-based drug design in optimizing the pharmacological properties of indazole carboxamide inhibitors.
Key Signaling Pathways Targeted by Indazole Carboxamides
Indazole carboxamides exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in disease. Below are diagrams of two such critical pathways.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival, is a common target for indazole carboxamide inhibitors.[8]
Caption: The PI3K/AKT pathway, crucial for cell survival and growth, is another important target for indazole carboxamide-based inhibitors.[8][9]
Experimental Protocols for Kinase Inhibition Assays
The accurate determination of inhibitor potency is fundamental to drug discovery. Below are detailed protocols for commonly employed in vitro and cell-based kinase inhibition assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a purified kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[7][10]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Indazole carboxamide inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the indazole carboxamide inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the purified kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.[11][12][13]
Materials:
-
Cells expressing the target kinase (endogenously or via transfection)
-
Indazole carboxamide inhibitor
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate
-
Assay platform (e.g., ELISA, AlphaLISA, Western Blot)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole carboxamide inhibitor or DMSO for a predetermined time.
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using a suitable lysis buffer.
-
-
Detection of Substrate Phosphorylation:
-
The level of phosphorylated substrate can be quantified using various methods:
-
-
Data Analysis:
-
Quantify the signal corresponding to the phosphorylated substrate and normalize it to the total amount of the substrate or a housekeeping protein.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Caption: A generalized workflow for in vitro and cell-based kinase inhibition assays.
Conclusion
The 1H-indazole-3-carboxamide scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. The extensive body of research highlights the potential for fine-tuning the potency and selectivity of these compounds through targeted chemical modifications. This guide provides a comparative framework, grounded in experimental data and established methodologies, to aid researchers in their efforts to design and evaluate the next generation of indazole carboxamide-based therapeutics. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs across a spectrum of diseases.
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Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30239-30263. Retrieved from [Link]
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Zhang, Y., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. Retrieved from [Link]
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Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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de Vicente, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. Retrieved from [Link]
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Ombrato, R., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 59(2), 765-771. Retrieved from [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
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Bioorganic Chemistry. (2024). Novel 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Retrieved from [Link]
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Bellon, S., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 283(47), 32336-32345. Retrieved from [Link]
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ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Current Medicinal Chemistry. (2014). Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives. Retrieved from [Link]
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Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]
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PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. Retrieved from [Link]
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Ubersax, J. A., & Ferrell, J. E., Jr. (2007). Dissecting kinase signaling pathways. Nature Reviews Molecular Cell Biology, 8(7), 530-541. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine (6th edition). Retrieved from [Link]
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Skwarska, A., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. Antioxidants, 9(7), 633. Retrieved from [Link]
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Al-Hatamleh, M. A. I., et al. (2021). Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation. International Immunopharmacology, 97, 107727. Retrieved from [Link]
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A Comparative Guide to Validating the Mechanism of Action for Ethyl 7-methoxy-1H-indazole-3-carboxylate Derivatives as Putative Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel Ethyl 7-methoxy-1H-indazole-3-carboxylate derivatives. Given the prevalence of the indazole scaffold in kinase inhibitor discovery, we will proceed under the hypothesis that these derivatives function by targeting key receptor tyrosine kinases (RTKs) implicated in oncogenesis. This document outlines a systematic, multi-tiered experimental strategy to interrogate this hypothesis, comparing the derivative's performance against established inhibitors and providing the causal logic behind each experimental choice.
The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] Numerous indazole-containing molecules have been developed as potent anti-cancer agents, targeting kinases that drive tumor growth, survival, and metastasis.[2][3] This guide will focus on a validation workflow against three clinically relevant RTKs frequently targeted by indazole-based compounds: c-Met (Hepatocyte Growth Factor Receptor), AXL, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Hypothesized Mechanism of Action: Inhibition of Oncogenic RTK Signaling
Based on extensive precedent in the field, we hypothesize that this compound derivatives exert their biological effects by inhibiting the kinase activity of RTKs such as c-Met, AXL, and/or VEGFR-2. These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[4][5][6][7] Aberrant activation of these pathways is a hallmark of many cancers, making them attractive therapeutic targets.[6][8][9]
Upon ligand binding or mutation, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades, most notably the PI3K/AKT and RAS/MAPK pathways, which ultimately promote cancer progression.[4][6][10] Our central hypothesis is that the indazole derivative binds to the ATP-binding site of these kinases, preventing phosphorylation and blocking these downstream oncogenic signals.
A Self-Validating Experimental Workflow
To rigorously test this hypothesis, we propose a three-stage validation process. This workflow is designed to be self-validating, where each stage provides evidence that logically supports the next, moving from direct molecular interaction to cellular function.
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 7-methoxy-1H-indazole-3-carboxylate for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 7-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry. The procedures outlined here are grounded in established laboratory safety principles and are designed to ensure the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are essential. Based on data from analogous compounds, this compound should be handled as a hazardous chemical with the potential to cause skin, eye, and respiratory irritation.[2][3][5][6]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety is crucial when handling this and similar chemical compounds. The following table outlines the minimum required PPE and engineering controls.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][7] | Protects against accidental splashes which could cause serious eye irritation.[2][3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[7][8][9] | Prevents direct skin contact, which may lead to irritation.[2][5] |
| Body Protection | A fully buttoned laboratory coat and closed-toe shoes.[8][9][10] | Minimizes the risk of skin exposure from spills and splashes. |
| Respiratory Protection | All handling and disposal should occur within a certified chemical fume hood.[8][11] | Mitigates the inhalation of any dust or vapors, which may cause respiratory tract irritation.[2][5] |
Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[1][2][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][11]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process that involves segregation, containment, labeling, and transfer. Adherence to this protocol is essential for regulatory compliance and safety.
Waste Segregation: The First Line of Defense
Proper segregation prevents dangerous chemical reactions and ensures that waste is managed in the most appropriate and environmentally sound manner.
-
Solid Waste: Collect un-reusable solid this compound and any contaminated consumables (e.g., weighing paper, contaminated gloves, paper towels) in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent waste should generally be kept separate.[4]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container to prevent physical injury.[4]
Containment: Choosing the Right Vessel
The integrity of the waste container is crucial for preventing leaks and spills.
-
Use only containers that are in good condition, free from leaks or damage, and compatible with the chemical waste.[13]
-
The container must have a secure, tightly fitting lid to prevent the release of vapors.[11][13]
-
Do not overfill containers. It is generally recommended to fill them to no more than 80-90% of their capacity to allow for expansion and prevent spills during transport.
Labeling: Clear and Comprehensive Identification
Accurate labeling is a regulatory requirement and is vital for the safety of everyone who may handle the waste.
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[11]
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, including solvents.
-
The approximate concentrations of each component.
-
The primary hazards associated with the waste (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Storage and Transfer: Ensuring Safe Temporary Holding
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Store containers away from incompatible materials, such as strong oxidizing agents.[1][11]
-
When the container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures for transfer to the central waste accumulation area.[11]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If it is safe to do so, control the source of the spill. Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. The principles of careful handling, proper segregation, and compliant disposal are fundamental to protecting ourselves, our colleagues, and the environment.
References
-
PubChem. This compound. [Link]
-
PubChem. 7-Methoxy-1H-indole-3-carboxylic acid. [Link]
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Washington State University. Imidazole Standard Operating Procedure. [Link]
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Safety Guidelines | Organic Chemistry I Lab. [Link]
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University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Covestro. Safety Data Sheet. [Link]
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University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]
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World Health Organization. Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
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- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling Ethyl 7-methoxy-1H-indazole-3-carboxylate
Essential Safety and Handling Guide: Ethyl 7-methoxy-1H-indazole-3-carboxylate
This guide provides essential safety protocols and handling procedures for this compound. As a crucial intermediate in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors, understanding its safe handling is paramount.[1][2] This document synthesizes the best practices derived from safety data sheets of structurally analogous compounds to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation, skin contact, eye contact, and ingestion. The recommended PPE is designed to create a comprehensive barrier against these potential exposures.
Core PPE Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[7][8] | Indazole derivatives are known to cause serious eye irritation.[3][5][6][7] Standard safety glasses may not provide a sufficient seal against fine powders or splashes. |
| Skin Protection | Impermeable gloves (e.g., nitrile) and a lab coat.[7] | To prevent skin irritation, which is a common hazard associated with this class of compounds.[3][5][6][7] Contaminated clothing should be removed and washed before reuse.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If dust is generated, a dust respirator is recommended.[7] | To avoid inhalation of the powder, which may cause respiratory irritation.[3][5][6][9] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure during routine laboratory procedures. The following step-by-step guide outlines the best practices for handling this compound from receipt to disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[3][7]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[3][6][7] If irritation persists, seek medical attention.[3][6][7]
-
Inhalation : Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
-
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][7]
-
Keep away from strong oxidizing agents, as they are incompatible.[3][6]
Disposal
-
Dispose of the compound and any contaminated materials as hazardous waste.[3][4][6]
-
Do not allow the product to enter drains or sewer systems.[5]
-
All disposal practices must be in accordance with local, state, and federal regulations.[4][10]
Conclusion
While this compound is a valuable tool in drug discovery and development, it must be handled with the respect and caution that any laboratory chemical deserves. By understanding the potential hazards and diligently following the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe and productive work environment.
References
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
- CymitQuimica. (2024, December 19).
- Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
- Sigma-Aldrich. (2024, September 6).
- Cayman Chemical. (2025, October 6).
- MedChemExpress. (2024, October 18). Indazole-3-carboxylic acid-SDS.
- TCI Chemicals.
- Covestro.
- National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide. PubChem.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- Benchchem. (n.d.).
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
- National Center for Biotechnology Information. (n.d.).
- BLD Pharm. (n.d.).
- RSC Publishing. (n.d.).
- Chem-Impex. (n.d.).
- FUJIFILM Wako. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid.
- Oakwood Chemical. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
